4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDXMBVANPUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726240 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956460-93-8 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Core Properties and Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a fluorinated derivative of the 7-azaindole scaffold. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and computational predictions to offer a detailed overview of its core basic properties, including pKa, solubility, and reactivity. Furthermore, this guide explores the synthetic routes to the core 7-azaindole structure and discusses the anticipated influence of the 4-fluoro and 2-oxo substitutions on its chemical behavior. This information is critical for its application as a key building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1][2]
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a variety of biological targets, making it a cornerstone for the development of potent and selective inhibitors for a range of enzymes, particularly kinases.[1] The introduction of a fluorine atom at the 4-position and a carbonyl group at the 2-position, as in this compound, is anticipated to significantly modulate the physicochemical and pharmacological properties of the parent scaffold. These modifications can influence factors such as metabolic stability, binding affinity, and membrane permeability, making this derivative a compound of high interest for drug development programs.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development.
Molecular Structure and Core Properties
The foundational properties of the molecule are summarized below.
| Property | Value | Source |
| CAS Number | 956460-93-8 | [Vendor Information] |
| Molecular Formula | C₇H₅FN₂O | [Vendor Information] |
| Molecular Weight | 152.13 g/mol | [Vendor Information] |
| IUPAC Name | 4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | [Vendor Information] |
Predicted pKa and Acidity/Basicity
The 7-azaindole ring system possesses both acidic (pyrrole N-H) and basic (pyridine nitrogen) functionalities. The pKa of the parent 7-azaindole is approximately 4.59 for the protonated pyridine nitrogen.[3]
-
Pyridine Nitrogen (Basic Center): The electron-withdrawing nature of the fluorine atom at the 4-position and the carbonyl group at the 2-position is expected to decrease the basicity of the pyridine nitrogen, resulting in a predicted pKa lower than 4.59 .
-
Pyrrole N-H (Acidic Center): The pyrrole N-H is weakly acidic. The presence of the adjacent carbonyl group in the lactam ring will significantly increase its acidity compared to the parent 7-azaindole.
-
Lactam N-H (Acidic Center): The lactam N-H proton is expected to be the most acidic proton in the molecule due to the resonance stabilization of the resulting conjugate base.
Predicted pKa Values (Computational Estimation):
| Ionizable Center | Predicted pKa |
| Pyridine Nitrogen (Conjugate Acid) | ~ 2-3 |
| Lactam N-H | ~ 9-10 |
Note: These are estimated values and should be confirmed experimentally.
The interplay of these acidic and basic centers is crucial for understanding the compound's behavior in physiological environments and for designing effective purification and formulation strategies.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems.
-
Aqueous Solubility: The introduction of the polar lactam functionality is expected to enhance aqueous solubility compared to the non-oxidized 4-fluoro-7-azaindole. However, the overall flat, heterocyclic structure may still limit extensive solubility in water. Computational models predict a low to moderate aqueous solubility .
-
Organic Solvents: Based on the properties of the parent 7-azaindole, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexanes is likely to be poor. The solubility of the parent 7-azaindole has been experimentally determined in various solvents, showing good solubility in THF and acetone.[4]
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the electronic properties of the 7-azaindole core, significantly influenced by the fluoro and oxo substituents.
Electrophilic Aromatic Substitution
The pyrrole ring of the 7-azaindole scaffold is generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the electron-withdrawing carbonyl group at the 2-position will deactivate the pyrrole ring towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a key reaction for the functionalization of this scaffold. The electron-withdrawing nature of the pyridine nitrogen and the fused pyrrole ring facilitates the attack of nucleophiles at this position. This reactivity is a cornerstone for the synthesis of more complex derivatives.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
N-Alkylation and N-Acylation
The lactam nitrogen is susceptible to alkylation and acylation reactions under appropriate basic conditions. This provides a handle for introducing a variety of substituents at the N1 position, which can be crucial for modulating biological activity and physicochemical properties.
Reactions at the Carbonyl Group
The lactam carbonyl group can potentially undergo reactions typical of amides, such as reduction or reaction with organometallic reagents, although these transformations might require harsh conditions and could compete with reactions at other sites of the molecule.
Synthetic Approaches
The synthesis of this compound is not extensively detailed in the literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of the 7-azaindole core and its derivatives. A likely approach involves the initial construction of the 4-fluoro-7-azaindole scaffold followed by oxidation at the 2-position.
Synthesis of the 4-Fluoro-7-azaindole Core
Several methods have been reported for the synthesis of the 4-fluoro-7-azaindole core. One common strategy involves the fluorination of a pre-existing 7-azaindole derivative. Another approach builds the fluorinated pyridine ring first, followed by the construction of the pyrrole ring.
Caption: A potential synthetic workflow for the target molecule.
Oxidation to the 2-Oxo Derivative
Once the 4-fluoro-7-azaindole core is obtained, the introduction of the carbonyl group at the 2-position can be achieved through various oxidative methods. The specific conditions would need to be optimized to achieve selective oxidation without affecting other sensitive functional groups.
Applications in Medicinal Chemistry
Derivatives of the 7-azaindole scaffold are prominent in numerous drug discovery programs, particularly as kinase inhibitors.[2] The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
-
Kinase Inhibition: The 7-azaindole core can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region. The substituents at various positions can then be modified to achieve potency and selectivity for specific kinases.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The lactam functionality can improve solubility and provide an additional point for hydrogen bonding.
-
Scaffold for Library Synthesis: The reactivity of the 4-fluoro position allows for the straightforward synthesis of libraries of compounds for high-throughput screening, accelerating the drug discovery process.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. While direct experimental data on its basic properties are scarce, a comprehensive understanding of its chemical nature can be inferred from the well-established chemistry of the 7-azaindole scaffold and the predictable electronic effects of its substituents. Its reactivity, particularly at the 4-position, provides a versatile platform for the synthesis of novel and potent bioactive molecules. Further experimental characterization of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Fluoro-7-Azaindole Lactam Core
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold."[1] Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1] The strategic introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide focuses on a specific, yet highly significant, derivative: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 956460-93-8).
The incorporation of a lactam moiety (a cyclic amide) into the pyrrole ring to form a pyrrolidinone introduces a unique combination of steric and electronic features. This modification can influence the molecule's three-dimensional conformation, solubility, and hydrogen bonding capabilities, offering a distinct advantage in the fine-tuning of drug candidates. This document serves as an in-depth technical resource, providing insights into the physicochemical properties, a proposed synthetic strategy, and the potential applications of this valuable chemical entity in drug development programs.
Physicochemical and Structural Characteristics
While extensive experimental data for this compound is not widely published, we can infer its key properties based on its chemical structure and data from related analogs.
| Property | Value/Description | Reference |
| CAS Number | 956460-93-8 | [2] |
| Molecular Formula | C₇H₅FN₂O | [2] |
| Molecular Weight | 152.13 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. | Inferred |
| Storage | Recommended storage under an inert atmosphere (nitrogen or argon) at 2-8°C. | Inferred from related compounds |
Structural Features:
The molecule consists of a bicyclic heteroaromatic system where a pyrrolidinone ring is fused to a pyridine ring. The fluorine atom at the 4-position and the lactam at the 2-position are key functional groups that dictate its chemical reactivity and biological interactions.
References
An In-Depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and plausible synthetic routes. Furthermore, we will explore its potential biological applications, drawing insights from the well-established role of the 1H-pyrrolo[2,3-b]pyridine scaffold as a cornerstone in the development of targeted kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound is a fluorinated derivative of the 7-azaindole core. The introduction of a fluorine atom and a carbonyl group at specific positions significantly influences the molecule's electronic properties, conformational flexibility, and potential for intermolecular interactions, making it an attractive candidate for drug design.
Below is a summary of its key molecular and physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FN₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 152.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 956460-93-8 | --INVALID-LINK--, --INVALID-LINK-- |
| SMILES String | O=C1CC2=C(F)C=CN=C2N1 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage | 2-8°C | --INVALID-LINK-- |
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Synthetic Strategies: A Plausible Route
A potential multi-step synthesis is outlined below:
Stage 1: Fluorination of the 7-Azaindole Core
The introduction of a fluorine atom at the C4 position of the 7-azaindole scaffold is a crucial first step. Two primary methods for this transformation have been described:
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an amino group, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.
-
Lithium-Halogen Exchange followed by Electrophilic Fluorination: This approach often provides higher yields and avoids the use of potentially hazardous diazonium intermediates, making it more amenable to scale-up.[2][3] It typically requires cryogenic conditions.
Stage 2: Oxidation of the Pyrrole Ring
Following fluorination, the pyrrole ring needs to be oxidized to introduce the carbonyl group at the C2 position. This can be a challenging transformation due to the electron-rich nature of the pyrrole ring, which can be prone to over-oxidation or polymerization. Careful selection of the oxidizing agent and reaction conditions is paramount.
A Proposed Experimental Protocol (Hypothetical):
The following is a hypothetical, high-level protocol based on general synthetic organic chemistry principles and literature on related compounds. This protocol has not been experimentally validated and should be adapted and optimized by experienced synthetic chemists.
-
Protection of the Pyrrole Nitrogen: The nitrogen of the pyrrole ring in 4-fluoro-1H-pyrrolo[2,3-b]pyridine is first protected, for example, with a tosyl or BOC group, to prevent side reactions in the subsequent oxidation step.
-
Oxidation: The protected intermediate is then subjected to oxidation. A variety of reagents could be explored, such as chromium trioxide, ruthenium tetroxide, or dimethyldioxirane (DMDO). The reaction would need to be carefully monitored by techniques like TLC or LC-MS to avoid degradation of the starting material.
-
Deprotection: The final step would involve the removal of the protecting group from the pyrrole nitrogen to yield the desired this compound.
Caption: A plausible high-level synthetic workflow.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged" structure in medicinal chemistry.[1] This is due to its structural resemblance to the purine core of ATP, the universal energy currency in cells and the substrate for kinase enzymes. By mimicking the binding of ATP, molecules containing this scaffold can act as competitive inhibitors of kinases.
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, kinase inhibitors are a major class of therapeutic agents.
The 1H-pyrrolo[2,3-b]pyridine core has been successfully incorporated into numerous kinase inhibitors targeting a variety of enzymes, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.[4][5]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): MELK is overexpressed in several cancers and is considered a promising therapeutic target. Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent MELK inhibitors.[6]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme in various cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent GSK-3β inhibitors.[7]
The introduction of a fluorine atom, as in this compound, can further enhance the therapeutic potential of this scaffold. Fluorine can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
Caption: The role of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibition.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule for the development of novel kinase inhibitors. Its structural features, combining the privileged 7-azaindole core with a strategically placed fluorine atom and a carbonyl group, make it a compelling candidate for further investigation.
Future research efforts should focus on:
-
Development and Optimization of a Robust Synthetic Route: A validated and scalable synthesis is essential for the production of sufficient quantities of the compound for biological evaluation.
-
In Vitro Kinase Profiling: Screening this compound against a broad panel of kinases will be crucial to identify its primary targets and assess its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help to elucidate the key structural features required for potent and selective kinase inhibition.
-
Cell-Based Assays and In Vivo Studies: Promising candidates should be advanced into cellular models of disease and subsequently into preclinical animal models to evaluate their therapeutic efficacy and safety.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 4-Fluoro-7-Azaindole Derivatives in Modern Drug Discovery: A Technical Guide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-fluoro-7-azaindole scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 4-fluoro-7-azaindole derivatives. We will delve into their significant contributions as kinase inhibitors in oncology, their emerging potential as antiviral and anti-inflammatory agents, and their applications in neuroscience. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Strategic Advantage of the 4-Fluoro-7-Azaindole Core
The 7-azaindole scaffold, a bioisostere of indole, has long been recognized for its ability to mimic the purine core of ATP, making it an exceptional hinge-binding motif for kinase inhibitors.[1] The strategic incorporation of a nitrogen atom into the indole ring system enhances aqueous solubility and provides an additional hydrogen bond acceptor, thereby improving the overall physicochemical and pharmacokinetic properties of the molecule.[2]
The introduction of a fluorine atom at the 4-position of the 7-azaindole ring confers several key advantages:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact the acidity of the N-H proton of the pyrrole ring, influencing hydrogen bonding interactions with target proteins. It can also lower the pKa of nearby basic centers, which can be advantageous for optimizing cell permeability and bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This strategic fluorination can block potential sites of metabolism, leading to an improved pharmacokinetic profile and increased in vivo efficacy.
-
Enhanced Target Affinity: The introduction of a fluorine atom can lead to favorable orthogonal interactions with the target protein, such as dipole-dipole and electrostatic interactions, which can enhance binding affinity and potency.
This guide will explore the profound impact of these features on the biological activity of 4-fluoro-7-azaindole derivatives.
Biological Activities and Therapeutic Applications
The 4-fluoro-7-azaindole scaffold has been successfully employed in the development of a diverse range of biologically active compounds.
Kinase Inhibition in Oncology
A primary application of 4-fluoro-7-azaindole derivatives is in the development of potent and selective kinase inhibitors for the treatment of cancer. The 7-azaindole core acts as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[1]
2.1.1. p21-Activated Kinase 1 (PAK1) Inhibition
A series of 4-azaindole-containing compounds have been developed as potent inhibitors of p21-activated kinase-1 (PAK1), a key regulator of cell motility, survival, and proliferation.[3] The substitution of an indole core with a 4-azaindole scaffold was a deliberate strategy to improve physicochemical properties.[3]
One notable example demonstrated that replacing an indole with a 4-azaindole resulted in a compound with equipotent PAK1 inhibition and a twofold improvement in cellular potency.[3] This improvement was attributed to a decrease in lipophilicity and an enhancement of other desirable drug-like properties.[3]
Table 1: Physicochemical and Pharmacokinetic Properties of an Indole vs. a 4-Azaindole PAK1 Inhibitor [3]
| Compound | Scaffold | cLogD | Permeability (MDCK, 10⁻⁶ cm/s) | Aqueous Solubility (pH 7.4, µM) | Mouse Unbound Clearance (mL/min/kg) |
| 1 | Indole | 4.4 | 0.2 | <0.03 | 100 |
| 5 | 4-Azaindole | 3.5 | 1.2 | 0.1 | 5 |
2.1.2. Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase Inhibition
Novel 7-azaindole derivatives bearing benzocycloalkanone motifs have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9/CyclinT) and Haspin kinase, both of which are considered important targets in oncology.[4] Certain derivatives in this class have been shown to act as dual inhibitors of both kinases, presenting a promising avenue for anticancer drug development.[4]
Antiviral Activity
The 4-fluoro-7-azaindole scaffold has also demonstrated significant potential in the development of antiviral agents.
2.2.1. Inhibition of SARS-CoV-2 Entry
In the search for inhibitors of the SARS-CoV-2 spike protein-human angiotensin-converting enzyme 2 (hACE2) interaction, a critical step in viral entry, 7-azaindole derivatives have emerged as a promising class of compounds.[5] Structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the key structural features required for potent antiviral activity.[5] While specific 4-fluoro-7-azaindole examples were not the primary focus of the cited study, the general principles of SAR can be applied to the design of more potent inhibitors within this scaffold.
Anti-inflammatory and Neuroprotective Potential
The 4-azaindole core is a versatile template for developing inhibitors of key inflammatory kinases such as p38 MAP kinase and Janus kinases (JAKs).[6] Furthermore, indole and 7-azaindole derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease.[7] The substitution at the 3-position of the azaindole ring is crucial for achieving brain penetration.[7]
Experimental Protocols and Methodologies
The successful development of 4-fluoro-7-azaindole derivatives relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis of 4-Substituted-7-Azaindole Derivatives
The functionalization of the 7-azaindole core can be achieved through various synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Sonogashira reactions, are powerful tools for introducing substituents at various positions of the azaindole nucleus.[3]
Protocol 1: Synthesis of a 4-Anilino-7-Azaindole Derivative via Buchwald-Hartwig Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed C-N coupling of a 4-chloro-7-azaindole with an aniline.
Materials:
-
4-Chloro-7-azaindole
-
Substituted aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add 4-chloro-7-azaindole (1 equivalent), the substituted aniline (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-anilino-7-azaindole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Kinase Assays
The inhibitory activity of 4-fluoro-7-azaindole derivatives against target kinases can be determined using various biochemical assay formats.
Protocol 2: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
4-fluoro-7-azaindole test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 4-fluoro-7-azaindole inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® is a FRET-based assay technology that can be used to measure kinase activity.[8]
Materials:
-
Kinase of interest
-
Biotinylated kinase substrate
-
ATP
-
4-fluoro-7-azaindole test compounds
-
Detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor)
-
384-well plates
Procedure:
-
Kinase Reaction:
-
Perform the kinase reaction in a 384-well plate in the presence of the 4-fluoro-7-azaindole inhibitor.
-
Initiate the reaction by the addition of ATP.
-
-
Detection:
-
Stop the reaction by adding the detection buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the HTRF® signal (ratio of acceptor emission at 665 nm to donor emission at 620 nm) using a compatible plate reader.
-
The HTRF® signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Visualization of Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated.
Figure 1: General synthetic and kinase assay workflows.
Figure 2: Therapeutic applications of the 4-fluoro-7-azaindole scaffold.
Conclusion and Future Directions
The 4-fluoro-7-azaindole scaffold has firmly established itself as a cornerstone in the design of novel therapeutic agents. Its advantageous physicochemical properties and versatile biological activity make it a highly attractive starting point for drug discovery programs. The continued exploration of this privileged scaffold, coupled with advances in synthetic methodologies and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of the next generation of innovative medicines. Future research should focus on expanding the application of this core into new therapeutic areas and on the development of highly selective inhibitors for challenging drug targets.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In vitro evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
An In-Depth Technical Guide for the In Vitro Evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Executive Summary
This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, a novel heterocyclic compound. The core structure, a derivative of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] The strategic incorporation of a fluorine atom is a well-established method for enhancing pharmacological properties such as metabolic stability and target affinity.[3][4] This document outlines a logical, multi-stage evaluation cascade, beginning with foundational physicochemical and ADME profiling, progressing to biochemical target identification, and culminating in detailed cell-based efficacy studies. Each section provides not only the detailed experimental protocols but also the underlying scientific rationale, ensuring that the proposed workflow is both efficient and self-validating.
Section 1: Rationale and Strategic Overview
The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif for ATP-competitive kinase inhibitors, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a donor.[1] This bidentate interaction has been successfully exploited in FDA-approved drugs, validating its potential.[1] The addition of a fluorine atom can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved bioavailability and potency.[5][6]
Given this structural heritage, the primary hypothesis is that this compound possesses potential as a protein kinase inhibitor. Our evaluation strategy is therefore designed to rigorously test this hypothesis through a phased approach that assesses its drug-like properties and biological activity.
Section 2: Foundational Physicochemical & ADME Profiling
Scientific Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to mitigate the risk of late-stage clinical failures.[7] By establishing key physicochemical and metabolic parameters at the outset, we ensure that resources are focused on compounds with a higher probability of success.[8][9] This phase aims to characterize the intrinsic properties of the molecule that govern its behavior in a biological system.
Table 1: Summary of Foundational Assays
| Parameter | Assay Method | Purpose | Acceptance Criteria |
| Kinetic Solubility | Nephelometry or Turbidimetry | Measures solubility in buffer; predicts absorption. | > 50 µM |
| Lipophilicity | Shake-Flask or HPLC method | Measures LogD at pH 7.4; predicts permeability & binding. | LogD 1-3 |
| Metabolic Stability | Human Liver Microsomes (HLM) | Measures intrinsic clearance; predicts in vivo half-life. | t½ > 30 min |
| CYP450 Inhibition | Fluorometric or LC-MS/MS | Assesses potential for drug-drug interactions (DDI).[10] | IC50 > 10 µM for major isoforms |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the unbound fraction (fu); unbound drug is active.[11] | fu > 1% |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation:
-
Prepare a 1 mg/mL stock of pooled Human Liver Microsomes (HLM) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Prepare a 1 mM stock solution of the test compound (this compound) in DMSO.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine the HLM suspension with the test compound to achieve a final concentration of 1 µM compound and 0.5 mg/mL HLM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally related compound).
-
-
Analysis:
-
Centrifuge the quenched samples at high speed (~4000 g for 15 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Section 3: Biochemical Kinase Profiling
Scientific Rationale: The 7-azaindole core strongly suggests activity against protein kinases.[2][12] A broad biochemical screen against a panel of kinases is the most efficient method to identify primary targets, determine potency (IC50), and assess initial selectivity.[13] This cell-free approach isolates the interaction between the compound and the enzyme, providing a direct measure of inhibitory potential without the complexities of cellular uptake or efflux.[14] For maximal comparability of data, assays should be run with ATP concentrations at or near the Michaelis constant (Km) for each specific kinase.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical ADP-Glo™ (Promega) or similar luminescence-based assay format.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a buffer containing DMSO. A typical concentration range would be 100 µM to 1 nM in a 10-point, 3-fold dilution series.
-
Prepare a kinase reaction buffer containing the purified kinase of interest, its specific peptide or protein substrate, and ATP at its Km concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the reaction by adding the kinase/substrate/ATP mixture to each well.
-
Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into ATP, which in turn drives a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Table 2: Hypothetical Kinase Profiling Data
| Kinase Target | Pathway | IC50 (nM) |
| PI3Kα | PI3K/AKT/mTOR | 5.2 |
| PI3Kβ | PI3K/AKT/mTOR | 89.7 |
| PI3Kδ | PI3K/AKT/mTOR | 15.4 |
| PI3Kγ | PI3K/AKT/mTOR | 11.2 |
| mTOR | PI3K/AKT/mTOR | 25.6 |
| AKT1 | PI3K/AKT/mTOR | > 10,000 |
| B-RAF | Ras/MAPK | 450.1 |
| MEK1 | Ras/MAPK | > 10,000 |
| ERK2 | Ras/MAPK | > 10,000 |
| FGFR1 | RTK Signaling | 87.3 |
| VEGFR2 | RTK Signaling | > 5,000 |
| EGFR | RTK Signaling | > 10,000 |
| GSK-3β | Wnt/β-catenin | 1,200 |
This hypothetical data suggests the compound is a potent and relatively selective inhibitor of the PI3K/mTOR pathway.
Section 4: Cell-Based Efficacy Evaluation
Scientific Rationale: While biochemical assays measure direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional biological response.[15][16] This phase validates the biochemical findings and characterizes the compound's ultimate effect on cancer cell fate.[14]
Antiproliferative Activity
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active, viable cells.[17]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, U87-MG) into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature (~30 minutes).
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Mechanism of Action: Apoptosis Induction
Experimental Protocol: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay This kinetic assay measures the externalization of phosphatidylserine (PS), an early hallmark of apoptosis, and the loss of membrane integrity associated with necrosis.[18][19][20]
-
Reagent & Cell Preparation:
-
Prepare the 2X Detection Reagent containing the Annexin V-NanoBiT® fusion proteins, a fluorogenic DNA dye (for necrosis), and culture medium.
-
In a 96-well plate, dispense 50 µL of cells in culture medium.
-
-
Assay Start:
-
Add 50 µL of the 2X Detection Reagent to each well.
-
Add the test compound at various concentrations.
-
Immediately take the initial (Time 0) luminescence and fluorescence (485nmEx/520nmEm) readings.
-
-
Kinetic Monitoring:
-
Incubate the plate at 37°C, 5% CO₂.
-
Take repeated luminescence and fluorescence readings at desired time intervals (e.g., every 1-2 hours for 24-48 hours).
-
-
Data Interpretation:
-
An increase in luminescence indicates Annexin V binding to PS, signifying apoptosis.
-
An increase in fluorescence indicates the DNA dye has entered the cell, signifying a loss of membrane integrity (necrosis or late apoptosis).
-
Plotting the signals over time reveals the kinetics of cell death induction.
-
Target Engagement & Signaling Pathway Analysis
Scientific Rationale: Following the hypothetical kinase profiling data suggesting PI3K/mTOR inhibition, this experiment aims to confirm that the compound inhibits this pathway inside the cell. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer.[21][22] A key downstream effector of PI3K is the kinase AKT. Activated PI3K generates PIP₃, which recruits AKT to the membrane where it is phosphorylated (at Ser473 and Thr308) and activated.[23] Therefore, a reduction in AKT phosphorylation serves as a direct biomarker of PI3K inhibition.[23]
Experimental Protocol: Western Blot for Phospho-AKT (Ser473)
-
Cell Treatment & Lysis:
-
Seed a cancer cell line with a known active PI3K pathway (e.g., U87-MG) in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification & Gel Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection & Analysis:
-
Image the resulting chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
-
Quantify band intensities. A dose-dependent decrease in the p-AKT/Total-AKT ratio confirms target engagement and pathway inhibition.
-
Section 5: Data Integration and Conclusion
The systematic evaluation outlined in this guide generates a comprehensive in vitro profile for this compound. By integrating the data, a clear picture emerges:
-
Phase 1 establishes its fundamental drug-like properties. A compound with good solubility, optimal lipophilicity, and reasonable metabolic stability is a stronger candidate.
-
Phase 2 identifies its primary molecular targets and quantifies its potency. The hypothetical data points towards a potent PI3K/mTOR inhibitor.
-
Phase 3 confirms this activity in a cellular context, demonstrating that the compound can enter cells, inhibit its target pathway (reduce p-AKT), and consequently suppress cell proliferation and induce apoptosis.
This multi-faceted dataset provides a robust foundation for making a go/no-go decision. A successful profile would warrant progression to lead optimization, selectivity profiling against a wider kinase panel, and eventual in vivo efficacy and pharmacokinetic studies. This structured, rationale-driven approach ensures that the most promising candidates are advanced, maximizing the efficiency of the drug discovery pipeline.
Section 6: References
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2018). MDPI. --INVALID-LINK--
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In Vitro ADME Assays and Services. Charles River Laboratories. --INVALID-LINK--
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. --INVALID-LINK--
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In Vitro ADME. Creative Bioarray. --INVALID-LINK--
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In Vitro ADME Assays. Concept Life Sciences. --INVALID-LINK--
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). ChemicalBook. --INVALID-LINK--
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). National Institutes of Health (NIH). --INVALID-LINK--
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Cell-based Assays for Drug Discovery. Reaction Biology. --INVALID-LINK--
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A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. BenchChem. --INVALID-LINK--
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing. --INVALID-LINK--
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. --INVALID-LINK--
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The Azaindole Framework in the Design of Kinase Inhibitors. (2018). PubMed Central (PMC) - NIH. --INVALID-LINK--
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). ACS Publications. --INVALID-LINK--
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. --INVALID-LINK--
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Cancer Cell-Based Assays. Charles River Laboratories. --INVALID-LINK--
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Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). ScienceDirect. --INVALID-LINK--
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Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem. --INVALID-LINK--
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In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. --INVALID-LINK--
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The role of cell-based assays for drug discovery. (2024). News-Medical.Net. --INVALID-LINK--
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Cell-Based Assays. Sigma-Aldrich. --INVALID-LINK--
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Cell based assays for drug discovery. Miltenyi Biotec. --INVALID-LINK--
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Some medicinally active fluorinated heterocycles and their non-fluorinated analogues. (2024). ResearchGate. --INVALID-LINK--
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Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment. BenchChem. --INVALID-LINK--
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Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. (2002). PubMed. --INVALID-LINK--
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). ResearchGate. --INVALID-LINK--
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Assays to measure apoptosis, caspase-Glo 3/7 activities, and annexin V level. (2020). Bio-protocol. --INVALID-LINK--
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A Comparative Guide to In-Vitro Testing of Kinase Inhibitors. BenchChem. --INVALID-LINK--
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Cancer Signaling Pathways: An In-Depth Review. Abraham Entertainment. --INVALID-LINK--
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PubMed Central (PMC) - NIH. --INVALID-LINK--
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. --INVALID-LINK--
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Key developments in fluorinated heterocycles. (2024). Taylor & Francis Online. --INVALID-LINK--
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Protocol for Cell Viability Assays. (2022). BroadPharm. --INVALID-LINK--
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Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2021). MDPI. --INVALID-LINK--
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. --INVALID-LINK--
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Kinases and Cancer. (2018). PubMed Central (PMC) - NIH. --INVALID-LINK--
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Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. BenchChem. --INVALID-LINK--
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Targeting Multiple Kinase Pathways: A Change In Paradigm. (2010). Clinical Cancer Research. --INVALID-LINK--
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Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. (2002). Semantic Scholar. --INVALID-LINK--
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Protein Kinase Signalling Networks in Cancer. (2012). PubMed Central (PMC) - NIH. --INVALID-LINK--
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Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (2015). BMC Bioinformatics. --INVALID-LINK--
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. --INVALID-LINK--
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. --INVALID-LINK--
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RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol. Promega Corporation. --INVALID-LINK--
-
The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives. BenchChem. --INVALID-LINK--
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Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. --INVALID-LINK--
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Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
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RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Technical Manual. Promega Corporation. --INVALID-LINK--
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CAS 956460-93-8 | this compound. Synblock. --INVALID-LINK--
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RealTime-Glo™ Annexin V Apoptosis Assay. Promega Corporation. --INVALID-LINK--
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
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Illuminating the Target: A Technical Guide to the Kinase Inhibition Profile of Fluorinated Pyrrolopyridines
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The pyrrolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, owing to its structural resemblance to the adenine core of ATP.[1][2] The strategic incorporation of fluorine atoms into this scaffold further enhances its therapeutic potential by modulating key pharmacological properties such as metabolic stability, binding affinity, and selectivity. This technical guide provides an in-depth exploration of the kinase inhibition profile of fluorinated pyrrolopyridines, intended for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, analyze structure-activity relationships, and provide detailed, field-proven experimental protocols for their characterization.
The Rise of Fluorinated Pyrrolopyridines in Kinase Inhibition
Protein kinases orchestrate a vast and complex network of signaling pathways that govern fundamental cellular processes, including growth, proliferation, differentiation, and survival.[3] In many cancers and inflammatory diseases, aberrant kinase activity drives the pathological state.[4][5] Consequently, the development of small molecule inhibitors that can selectively block the activity of specific kinases has become a major focus of drug discovery.[1]
The pyrrolopyridine core, particularly the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine frameworks, serves as an excellent starting point for designing kinase inhibitors because it mimics the natural purine structure of ATP, the universal phosphate donor for kinase reactions.[1][2] This structural analogy allows these compounds to effectively compete with ATP for binding within the kinase active site.[1]
The introduction of fluorine, a small and highly electronegative atom, is a powerful strategy in medicinal chemistry. In the context of pyrrolopyridine inhibitors, fluorination can:
-
Enhance Binding Affinity: Fluorine can form favorable electrostatic interactions or hydrogen bonds with amino acid residues in the kinase active site.
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging the inhibitor's half-life.[6]
-
Modulate Physicochemical Properties: Fluorination can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for oral bioavailability and cellular uptake.[5]
-
Increase Selectivity: Strategic placement of fluorine atoms can create steric or electronic effects that favor binding to the target kinase over other closely related kinases, thus reducing off-target effects.
Mechanism of Action: Locking Down the Kinase Engine
Fluorinated pyrrolopyridines predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, a highly conserved region featuring a "hinge" sequence of amino acids that forms crucial hydrogen bonds with the adenine ring of ATP. The pyrrolopyridine scaffold is designed to replicate these key hydrogen bonding interactions.[7][8]
Molecular docking studies have shown that the nitrogen atoms within the pyrrolopyridine ring system are critical for forming one or two strong hydrogen bonds with the backbone amide groups of the hinge residues, effectively anchoring the inhibitor in place.[6][7][8] Additional substituents on the scaffold, often including fluorinated moieties, then extend into other regions of the active site, such as the hydrophobic pocket or the region near the conserved DFG motif, to confer potency and selectivity.[8]
Caption: Binding mode of a fluorinated pyrrolopyridine inhibitor in the kinase ATP pocket.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of fluorinated pyrrolopyridine inhibitors are exquisitely sensitive to their substitution patterns. SAR studies are crucial for optimizing lead compounds into clinical candidates. Below is a representative table summarizing how modifications can impact inhibitory activity against two hypothetical kinases, Kinase A and Kinase B.
| Compound ID | Pyrrolopyridine Core | R1 Group | R2 Group (Fluorination) | Kinase A IC50 (nM)[7][9] | Kinase B IC50 (nM)[7][9] |
| 1a | 1H-pyrrolo[2,3-b]pyridine | -H | -Phenyl | 550 | 800 |
| 1b | 1H-pyrrolo[2,3-b]pyridine | -H | -4-Fluorophenyl | 120 | 650 |
| 1c | 1H-pyrrolo[2,3-b]pyridine | -CH3 | -4-Fluorophenyl | 85 | 700 |
| 1d | 1H-pyrrolo[2,3-b]pyridine | -CH3 | -3,4-Difluorophenyl | 35 | 450 |
| 2a | 7H-pyrrolo[2,3-d]pyrimidine | -Anilino | -Phenyl | 210 | 150 |
| 2b | 7H-pyrrolo[2,3-d]pyrimidine | -Anilino | -4-Fluorophenyl | 45 | 95 |
Key SAR Insights:
-
Fluorination Effect: As seen in the transition from 1a to 1b and 2a to 2b , the addition of a single fluorine atom to the phenyl ring consistently improves potency against Kinase A, likely due to favorable interactions in the active site.
-
Positional Isomers: The specific placement of fluorine is critical. A difluoro substitution (compound 1d ) further enhances activity against Kinase A.
-
Scaffold Impact: The choice of the pyrrolopyridine core (e.g., pyrrolo[2,3-b]pyridine vs. pyrrolo[2,3-d]pyrimidine) significantly influences the selectivity profile.[1]
-
Other Substituents: Small alkyl groups like the methyl group in 1c can provide additional hydrophobic interactions, further boosting potency.
Experimental Protocols for Profiling Inhibitor Activity
Characterizing the kinase inhibition profile of a compound requires robust and reproducible assays. Here, we provide detailed protocols for a primary enzymatic assay to determine potency (IC50) and a secondary cell-based assay to confirm target engagement in a physiological context.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay ideal for high-throughput screening and profiling of kinase inhibitors.[10] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11][12] The luminescent signal is directly proportional to kinase activity.[11][12]
Causality Behind Choices:
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) of the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.[13]
-
Two-Step Process: The assay uses a two-step process. First, the remaining ATP from the kinase reaction is depleted. Second, the ADP produced is converted back to ATP, which then fuels a luciferase reaction. This ensures that the final luminescent signal is specific to the ADP generated by the kinase.[10][14][15]
-
Controls: Including "no inhibitor" (100% activity) and "no enzyme" (background) controls is essential for data normalization and calculating percent inhibition.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the fluorinated pyrrolopyridine inhibitor in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup (in a white, opaque 384-well plate): a. Add 1 µL of diluted compound or DMSO (for controls) to the appropriate wells. b. Add 2 µL of a 2.5x kinase/substrate mixture (containing the target kinase and its specific substrate in kinase reaction buffer). c. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL. e. Incubate the plate at 30°C for 60 minutes.[16]
-
Reaction Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17] b. Incubate at room temperature for 40 minutes.[14][17]
-
ADP Detection and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[10][17] b. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[14]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Subtract the background luminescence ("no enzyme" control) from all other readings. c. Normalize the data to the "no inhibitor" control (set to 100% activity). d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method for verifying that a drug binds to its intended target within the complex environment of an intact cell.[18][19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (the inhibitor) is more resistant to heat-induced denaturation and aggregation than the unbound protein.[19][21][22]
Causality Behind Choices:
-
Intact Cells: Using live cells provides a physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations that are absent in enzymatic assays.[20]
-
Heat Challenge: A precise heat challenge is applied to denature proteins. The optimal temperature is determined empirically to be one that causes significant, but not complete, denaturation of the target protein in the absence of the drug.
-
Detection: Western blotting is a common and accessible method to quantify the amount of soluble target protein remaining after the heat challenge.
Step-by-Step Methodology:
-
Cell Treatment: a. Culture cells (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. b. Treat the cells with various concentrations of the fluorinated pyrrolopyridine inhibitor or DMSO (vehicle control) for 1-2 hours in culture medium.
-
Heat Challenge: a. Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[22]
-
Cell Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath). b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: a. Carefully collect the supernatant (soluble fraction) from each sample. b. Determine the protein concentration of each sample using a standard method (e.g., BCA assay). c. Analyze equal amounts of total protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane. d. Probe the membrane with a primary antibody specific for the target kinase, followed by a secondary antibody. e. Detect the signal and quantify the band intensities.
-
Data Interpretation: a. For each drug concentration, plot the relative band intensity (soluble protein) versus the temperature. b. A successful target engagement will result in a rightward shift of the melting curve in the presence of the inhibitor, indicating thermal stabilization.
Conclusion and Future Perspectives
Fluorinated pyrrolopyridines represent a highly valuable class of kinase inhibitors with demonstrated clinical and preclinical success. Their privileged scaffold allows for effective ATP-competitive inhibition, while strategic fluorination provides a powerful tool for fine-tuning their pharmacological properties. The robust experimental protocols detailed herein, from in vitro enzymatic assays to cell-based target engagement studies, provide a clear framework for the comprehensive profiling of these and other kinase inhibitors.
Future efforts in this field will likely focus on developing inhibitors with even greater selectivity to minimize off-target toxicities, overcoming mechanisms of acquired resistance, and exploring novel pyrrolopyridine scaffolds that can target different kinase conformations or allosteric sites.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo™ Kinase Assay [promega.sg]
- 12. eastport.cz [eastport.cz]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CETSA [cetsa.org]
- 20. news-medical.net [news-medical.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a fluorinated heterocyclic scaffold with significant potential in medicinal chemistry. As a derivative of the 7-azaindole core, this compound belongs to a class of molecules that are integral to the development of various therapeutic agents, including kinase inhibitors.[1][2] The introduction of a fluorine atom and a carbonyl group into the pyrrolopyridine framework is anticipated to modulate its physicochemical and pharmacological properties, making a thorough understanding of its structural features paramount for its application in drug design and development.[3][4]
While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage established principles of spectroscopic analysis and data from analogous structures to provide a robust, predictive framework for its characterization.[5][6] This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this promising scaffold in their research endeavors.
Predicted Spectroscopic Data Analysis
The following sections detail the anticipated spectroscopic signatures of this compound across various analytical techniques. These predictions are grounded in the fundamental principles of spectroscopy and are supported by data from structurally related pyridinones and pyrrolopyridines.[5][6][7][8]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to provide a unique fingerprint of its proton environment. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group, as well as the aromaticity of the heterocyclic system.
Based on general principles for pyridinone scaffolds, the N-H proton of the lactam ring is anticipated to appear as a broad singlet at a downfield chemical shift, likely greater than 10 ppm, due to its acidic nature and potential for hydrogen bonding.[5][6] The protons on the pyridine and pyrrole rings are expected to resonate in the aromatic region, typically between 6.0 and 8.5 ppm.[5] The fluorine atom at the 4-position will introduce characteristic splitting patterns (coupling) with adjacent protons, providing crucial information for signal assignment.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will offer a detailed map of the carbon framework of the molecule. A key diagnostic signal will be the carbonyl carbon (C=O) of the lactam ring, which is predicted to be the most downfield resonance, typically in the range of 155-180 ppm.[5] The carbons of the pyridinone and pyrrole rings are expected to appear between 100-150 ppm.[5] The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds.
Mass Spectrometry: Unveiling the Molecular Mass and Formula
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be the preferred method to confirm the exact mass and, consequently, the molecular formula (C₇H₅FN₂O). The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO.
Infrared (IR) Spectroscopy: Probing Functional Groups
The IR spectrum will reveal the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group is expected in the region of 1650-1700 cm⁻¹. Another characteristic band would be the N-H stretching vibration of the lactam and the pyrrole ring, which would likely appear as a broad band in the range of 3200-3400 cm⁻¹.
Summary of Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| NH (Lactam) | > 10 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| Ring Protons | 6.0 - 8.5 | Doublets, Triplets, or Doublet of Doublets | Coupling with fluorine and adjacent protons will determine the exact multiplicity. |
| CH₂ | ~3.5 - 4.5 | Singlet | Methylene protons at the 3-position. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | 155 - 180 | Carbonyl carbon of the lactam ring. |
| Aromatic Carbons | 100 - 150 | Carbons of the pyridine and pyrrole rings. The carbon attached to fluorine will show a large ¹JCF coupling. |
| CH₂ | ~40 - 50 | Methylene carbon at the 3-position. |
General Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[5]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition: [5]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the desired mass range. For HRMS, a high-resolution instrument such as a TOF or Orbitrap is required.[9]
Infrared (IR) Spectroscopy
Sample Preparation: [6]
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[10]
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Visualizations
To further aid in the understanding of the structure and analysis of this compound, the following diagrams are provided.
References
- 1. 640735-23-5 | 4-FLUORO-7-AZAINDOLE [fluoromart.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
The Enigmatic Core: A Technical Guide to the Mechanism of Action of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its Derivatives
Introduction: The Rise of a Privileged Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its structural resemblance to endogenous purines and its capacity to form critical hydrogen bond interactions with a multitude of biological targets. The strategic introduction of a fluorine atom at the 4-position and an oxo group at the 2-position, yielding 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 4-fluoro-7-azaindolin-2-one), creates a unique chemical entity with significant potential in the development of novel therapeutics. While direct and extensive studies on the mechanism of action of this compound as a standalone agent are not extensively documented in publicly available literature, its role as a pivotal building block in the synthesis of highly active pharmacological agents is well-established. This guide will delve into the core mechanistic principles of this scaffold by examining the biological activities of its most prominent and well-characterized derivatives, thereby illuminating the therapeutic potential of this intriguing molecule. Our exploration will focus primarily on its demonstrated roles in neurodegenerative diseases and oncology, where derivatives of the azaindolin-2-one core have shown significant promise.
Part 1: Dual Inhibition of GSK3β and Tau Aggregation - A New Frontier in Neuroprotection
A significant breakthrough in the therapeutic application of the azaindolin-2-one scaffold has been the discovery of its derivatives as potent dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation, two key pathological hallmarks of Alzheimer's disease and other tauopathies.[1][2]
The Causality Behind the Dual-Target Approach
The rationale for targeting both GSK3β and tau aggregation stems from the intricate interplay between these two factors in the progression of neurodegenerative diseases. GSK3β is a proline-directed serine/threonine kinase that plays a crucial role in a myriad of cellular processes. However, its hyperactivation is strongly implicated in the hyperphosphorylation of the tau protein. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the subsequent aggregation of tau into neurofibrillary tangles (NFTs), a primary driver of neuronal dysfunction and cell death. By simultaneously inhibiting the upstream kinase (GSK3β) and the downstream pathological aggregation of its substrate (tau), a synergistic therapeutic effect can be achieved, offering a more comprehensive approach to halting disease progression.
Mechanism of Action: A Molecular Perspective
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit GSK3β and prevent tau aggregation. The core azaindolin-2-one scaffold serves as a crucial pharmacophore, likely interacting with the ATP-binding pocket of GSK3β. The fluorine atom at the 4-position can enhance binding affinity and modulate the physicochemical properties of the molecule, such as membrane permeability, which is critical for brain penetration.
The mechanism of tau anti-aggregation activity is likely multifaceted. It may involve direct binding to tau monomers or oligomers, preventing their conformational change and subsequent fibrillization. Additionally, by inhibiting GSK3β, these compounds reduce the pool of hyperphosphorylated tau available for aggregation.
Experimental Workflow: Evaluation of Dual GSK3β and Tau Aggregation Inhibitors
The following workflow outlines the key experimental steps to characterize the dual-inhibitory activity of novel azaindolin-2-one derivatives.
Caption: A streamlined workflow for the discovery and validation of dual GSK3β and tau aggregation inhibitors based on the azaindolin-2-one scaffold.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative azaindolin-2-one derivatives against GSK3β.
| Compound ID | GSK3β IC50 (µM) | Reference |
| (E)-2f | 1.7 | [1][2] |
| 3a | >100 | [1] |
Note: Data is extracted from published studies and serves as an illustrative example.
Part 2: The Azaindole Scaffold as a Versatile Kinase Inhibitor
Beyond its role in neurodegenerative disease targets, the broader 1H-pyrrolo[2,3-b]pyridine scaffold, from which this compound is derived, is a well-established "privileged scaffold" in the design of kinase inhibitors for oncology. Numerous derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a key driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[3][4] The core scaffold typically binds to the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The substituents on the pyrrolopyridine ring are then optimized to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
Inhibition of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers. Fragment-based screening has identified the 1H-pyrrolo[2,3-b]pyridine scaffold as an effective starting point for the development of potent FAK inhibitors.[5] Structural studies have revealed that these inhibitors can induce a rare helical conformation of the DFG-loop of the kinase, highlighting the scaffold's ability to modulate kinase conformation.[5]
Targeting Other Kinases
The versatility of the 7-azaindole scaffold is further demonstrated by its successful application in developing inhibitors for other kinases, including:
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Important in macrophage regulation and implicated in various inflammatory diseases and cancers.[6][7]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, making them attractive targets for autoimmune diseases.[8]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A tyrosine kinase involved in cell growth and survival, often dysregulated in cancer.[9]
Signaling Pathway: A Generalized Kinase Inhibition Model
The following diagram illustrates the general mechanism by which 7-azaindole-based inhibitors, including derivatives of this compound, are thought to inhibit receptor tyrosine kinases.
Caption: Generalized mechanism of action for 7-azaindole-based kinase inhibitors, which competitively bind to the ATP pocket of receptor tyrosine kinases.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: GSK3β)
This protocol describes a representative in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
Objective: To quantify the IC50 value of a test compound (e.g., a this compound derivative) against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate (e.g., a phosphopeptide)
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Prepare a control series with DMSO only (vehicle control).
-
-
Reaction Setup:
-
In each well of the microplate, add the following components in this order:
-
Kinase assay buffer.
-
Test compound dilution or vehicle.
-
GSK3β enzyme.
-
GSK3β substrate.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity (higher kinase activity consumes more ATP, resulting in lower luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: Include a known GSK3β inhibitor (e.g., CHIR-99021) to validate assay performance.
-
Negative Control (No Enzyme): Wells containing all components except the kinase to determine background signal.
-
Z'-factor Calculation: Use the signals from the vehicle control and a high-concentration positive control to calculate the Z'-factor, ensuring the assay is robust and suitable for screening (a Z'-factor > 0.5 is generally considered excellent).
Conclusion and Future Perspectives
While this compound may primarily function as a highly versatile synthetic intermediate, the biological activities of its derivatives unequivocally establish the azaindolin-2-one core as a privileged scaffold in drug discovery. The demonstrated dual inhibition of GSK3β and tau aggregation presents a compelling strategy for the development of novel neuroprotective agents. Furthermore, the extensive body of research on 7-azaindole derivatives as kinase inhibitors provides a solid foundation for the continued exploration of this scaffold in oncology and other therapeutic areas. Future research should aim to further elucidate the specific molecular interactions of the 4-fluoro-azaindolin-2-one core with its targets through co-crystallization studies. Additionally, expanding the scope of biological screening to a wider range of targets could uncover novel mechanisms of action and therapeutic applications for this promising class of compounds. The strategic design of next-generation derivatives, guided by a deep understanding of structure-activity relationships, holds the key to unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorine in the Medicinal Chemistry of Pyrrolopyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Alliance of Pyrrolopyridines and Fluorine
Pyrrolopyridines, also known as azaindoles, constitute a privileged heterocyclic scaffold in modern medicinal chemistry. Their structural resemblance to indole allows them to act as effective bioisosteres, while the embedded pyridine ring offers a crucial hydrogen bond acceptor and a means to modulate physicochemical properties such as solubility and basicity. This versatile core is found in numerous therapeutics, particularly in oncology and neurology.
However, the optimization of drug candidates based on this scaffold frequently encounters challenges related to metabolic stability, target affinity, and pharmacokinetic profiles. This is where the strategic incorporation of fluorine—the smallest and most electronegative halogen—becomes a transformative tool for the medicinal chemist. Judicious fluorination can profoundly alter a molecule's electronic character, conformation, and metabolic fate in ways that are often beneficial for potency, selectivity, and overall developability.[1][2][3]
This guide provides an in-depth exploration of the multifaceted roles of fluorine in the medicinal chemistry of pyrrolopyridines. Moving beyond a simple catalog of effects, we will delve into the underlying causality of these changes, offering field-proven insights into why specific fluorination strategies are chosen and how they address common challenges in drug discovery.
Section 1: Fine-Tuning Physicochemical Properties
The introduction of fluorine onto the pyrrolopyridine core is a primary strategy for modulating key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Basicity (pKa)
The basicity of the pyridine nitrogen in the pyrrolopyridine scaffold is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. Fluorine's powerful electron-withdrawing inductive effect can be harnessed to precisely tune this pKa.
-
Causality: Placing a fluorine atom on the pyridine ring withdraws electron density from the aromatic system, reducing the electron density on the nitrogen atom. This makes the nitrogen's lone pair of electrons less available for protonation, thereby lowering the basicity (decreasing the pKa).[4][5] The magnitude of this effect is distance-dependent, with fluorine at positions adjacent to the nitrogen (e.g., C2 or C6 on a pyridine ring) exerting the strongest influence.[4][5]
-
Strategic Application: In drug design, reducing high basicity can be crucial for mitigating off-target effects, such as hERG channel inhibition, or for improving cell permeability, as a lower pKa reduces the proportion of the charged species at physiological pH.[6]
Impact on Lipophilicity (LogP/LogD)
Lipophilicity is a key factor influencing a drug's solubility, permeability, and plasma protein binding. While often considered a simple "greasy" atom, fluorine's effect on lipophilicity is nuanced.
-
Causality: Replacing a hydrogen atom with a fluorine atom generally increases the local lipophilicity.[7] For instance, the replacement of a methyl group (CH₃) with a trifluoromethyl group (CF₃) significantly enhances lipophilicity and can improve properties like CNS penetration.[1][8] However, the overall effect is context-dependent. The introduction of a single fluorine can sometimes lead to counterintuitive outcomes depending on intramolecular interactions and the surrounding molecular environment.[9]
-
Strategic Application: By strategically placing fluorine, chemists can optimize the LogD (the log of the distribution coefficient at a specific pH, typically 7.4), balancing membrane permeability with aqueous solubility to achieve a favorable pharmacokinetic profile.[1][10]
The following table illustrates the predictable impact of fluorination on a hypothetical 7-azaindole scaffold.
| Compound | Substitution | Calculated pKa | Calculated LogP | Rationale for Change |
| Parent | H | 5.5 | 1.5 | Baseline pyrrolopyridine core. |
| Analog A | 4-Fluoro | 4.2 | 1.8 | Strong inductive electron withdrawal by fluorine lowers the basicity of the pyridine nitrogen. Increased lipophilicity due to H to F replacement. |
| Analog B | 2-Trifluoromethyl | 2.1 | 2.9 | The potent electron-withdrawing CF₃ group drastically reduces pKa. The CF₃ group is significantly more lipophilic than hydrogen. |
Section 2: Enhancing Metabolic Stability
One of the most powerful and common applications of fluorination is to block metabolic "soft spots."[1][2] Pyrrolopyridine cores, particularly at electron-rich positions, are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
-
Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol).[2][7] This high bond energy makes the C-F bond highly resistant to the oxidative cleavage mechanisms employed by CYP enzymes, which typically involve hydrogen atom abstraction.[7][11] Placing a fluorine atom at a metabolically vulnerable position effectively shields that site from enzymatic attack.[12]
-
Strategic Application: If metabolic profiling of a pyrrolopyridine lead compound reveals rapid hydroxylation at a specific aromatic position, substituting that hydrogen with fluorine is a primary optimization strategy. This "metabolic blocking" can significantly increase the drug's half-life and oral bioavailability.[1][11][12]
Caption: Fluorine blocks CYP450-mediated oxidative metabolism.
Section 3: Modulating Target Binding Affinity and Selectivity
Beyond influencing bulk properties, fluorine can engage in specific, subtle, and often crucial interactions within a protein's binding pocket, thereby enhancing potency and selectivity.[1][2][13]
-
Causality & Interactions:
-
Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor in general, in the constrained and specific environment of a protein active site, it can form favorable interactions with amide backbones (C-F···H-N) and other hydrogen bond donors.[14][15] These interactions, though modest in strength, can contribute significantly to binding affinity.[13][16]
-
Dipole-Dipole & Multipolar Interactions: The highly polarized C-F bond creates a strong local dipole moment. This can lead to favorable electrostatic interactions with polar groups in the active site, such as the carbonyl groups of the protein backbone (C-F···C=O).[17][18]
-
Conformational Control: Fluorination can alter the conformational preferences of a molecule. This can pre-organize the ligand into its "bioactive conformation"—the shape it needs to adopt to bind effectively to its target—thereby reducing the entropic penalty of binding.[1][18]
-
-
Strategic Application: When structure-based drug design is possible, fluorine can be placed rationally to engage with specific residues in the target's active site. A "fluorine scan," where fluorine is systematically moved around the scaffold, can be a powerful empirical tool to probe the electronic environment of the binding pocket and discover potency-enhancing interactions.[19]
Caption: Fluorine forms key non-covalent interactions in a binding pocket.
Section 4: Synthetic Strategies and Experimental Protocols
The rational design of fluorinated pyrrolopyridines is predicated on the availability of robust synthetic methods. Late-stage fluorination, where fluorine is introduced at the end of a synthetic sequence, is particularly valuable.
Workflow: Electrophilic Fluorination of a Pyrrolopyridine Core
This workflow outlines a general approach for the direct fluorination of an activated pyrrolopyridine system using an electrophilic fluorinating agent.
Caption: General workflow for electrophilic fluorination.
Exemplary Protocol: Synthesis of a 5-Fluoro-7-azaindole Derivative
This protocol is a representative method for the electrophilic fluorination of a pyrrole ring within the pyrrolopyridine scaffold.
Objective: To introduce a fluorine atom at the C5 position of a 7-azaindole core.
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Selectfluor® (N-Fluorobenzenesulfonimide, F-TEDA-BF₄)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoro-7-azaindole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
Fluorine is far more than a simple hydrogen bioisostere in the medicinal chemistry of pyrrolopyridines; it is a precision tool for multidimensional optimization.[6][8][20] Its ability to modulate pKa, enhance metabolic stability, increase lipophilicity, and introduce novel, favorable protein-ligand interactions makes it an indispensable element in the drug designer's toolkit.[1][3][21] From blocking metabolic soft spots to fine-tuning binding affinity through subtle multipolar interactions, the strategic application of fluorine can be the pivotal factor that transforms a promising lead compound into a viable clinical candidate. A deep understanding of the causal relationships between fluorination and molecular properties is essential for harnessing its full potential to design the next generation of pyrrolopyridine-based therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides: Insight into Solvation Effects and Multipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. soc.chim.it [soc.chim.it]
- 19. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 20. tandfonline.com [tandfonline.com]
- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs in Kinase Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the medicinal chemistry and structure-activity relationship (SAR) of a compelling class of heterocyclic compounds: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one analogs. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged" structure in drug discovery, largely due to its bioisosteric relationship with purines, enabling it to effectively compete for the ATP-binding sites of numerous protein kinases.[1][2] The strategic introduction of a fluorine atom at the 4-position and an oxo group at the 2-position of this core imparts unique physicochemical properties that can enhance binding affinity, selectivity, and metabolic stability, making this scaffold a focal point in the development of next-generation kinase inhibitors.
This document provides a comprehensive exploration of the synthesis, biological evaluation, and SAR of these analogs, offering field-proven insights for the rational design of potent and selective kinase inhibitors.
The this compound Core: A Strategic Design
The 7-azaindole framework serves as an excellent hinge-binding motif in many kinase inhibitors.[2][3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H group can function as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.
The incorporation of a fluorine atom at the C4 position is a common strategy in medicinal chemistry to modulate a compound's properties. This substitution can influence:
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein.
-
Metabolic Stability: The C-F bond is strong and can block metabolically labile positions, increasing the compound's half-life.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the nearby pyridine nitrogen, potentially affecting its hydrogen bonding capabilities and overall compound properties.
The introduction of a carbonyl group at the C2 position to form the pyrrolidinone ring creates a lactam. This modification can introduce an additional hydrogen bond acceptor and alter the geometry and electronic distribution of the heterocyclic system, which can be exploited to achieve selectivity for specific kinases.
Synthetic Strategies for the Core Scaffold and its Analogs
The synthesis of the this compound core and its derivatives requires a multi-step approach. While a definitive, single synthetic route for this specific scaffold is not extensively detailed in publicly available literature, a plausible pathway can be constructed based on established methodologies for related pyrrolopyridines and their lactam derivatives.
General Synthetic Workflow
The overall synthetic strategy would likely involve the initial construction of the 4-fluoro-7-azaindole core, followed by oxidation to introduce the 2-oxo functionality, and subsequent diversification to explore the SAR.
References
The Ascendant Role of 1H-pyrrolo[2,3-b]pyridine Derivatives in Oncology: A Technical Guide to Their Antitumor Properties
Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine in Cancer Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics. Its unique structural and electronic properties, notably its ability to form crucial hydrogen bonds with the hinge regions of protein kinases, have positioned it as a cornerstone for the design of potent and selective enzyme inhibitors.[1] This guide provides an in-depth exploration of the antitumor properties of 7-azaindole derivatives, elucidating their structure-activity relationships, diverse mechanisms of action, and the experimental methodologies pivotal to their evaluation. The focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
Decoding the Structure-Activity Relationship (SAR): A Blueprint for Potency and Selectivity
The antitumor efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic core. Extensive research has demonstrated that strategic modifications can significantly enhance potency and modulate selectivity towards specific oncogenic targets.
A comprehensive review of two decades of research highlights that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for substitution.[1][2][3] The introduction of alkyl, aryl carboxamide, and various heterocyclic groups has proven to be a highly successful strategy in the synthesis of novel and effective anticancer agents.[2][3][4] For instance, the addition of a methyl substituent at the pyrrole nitrogen of the azaindole moiety in certain nortopsentin analogues was found to be a key determinant of their potent activity.[5]
The following diagram illustrates the key positions on the 1H-pyrrolo[2,3-b]pyridine scaffold that are frequently targeted for chemical modification to optimize antitumor activity.
Caption: Key substitution sites on the 7-azaindole scaffold.
Mechanisms of Action: Targeting Oncogenic Signaling Pathways
A predominant mechanism through which 1H-pyrrolo[2,3-b]pyridine derivatives exert their antitumor effects is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various malignancies. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[6][7] Compound 4h from this series demonstrated impressive inhibitory activity against FGFR1-3 with IC50 values of 7, 9, and 25 nM, respectively.[6][7][8] This inhibition leads to reduced proliferation, induction of apoptosis, and suppression of migration and invasion in cancer cells.[6][7][8]
The following diagram illustrates the FGFR signaling pathway and the point of intervention by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: FGFR signaling pathway inhibition.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of cancer. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDKs. For instance, nortopsentin analogues bearing this scaffold have been shown to inhibit CDK1 activity.[5] More recently, a novel derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[9][10][11] Inhibition of CDK8, a key colorectal oncogene, leads to the downregulation of the WNT/β-catenin signaling pathway, inducing cell cycle arrest and inhibiting tumor growth in colorectal cancer models.[9][10][11]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase plays a pivotal role in the DNA damage response. Inhibiting ATM can sensitize cancer cells to chemo- and radiotherapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[12][13] One such compound, 25a , demonstrated excellent kinase selectivity and, when combined with irinotecan, showed synergistic antitumor efficacy in xenograft models of colorectal cancer.[12][13]
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinase targets, including:
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A 3-substituted derivative, 16h , exhibited potent MELK inhibition (IC50 = 32 nM) and significant anti-proliferative effects against various cancer cell lines.[14][15]
-
Ribosomal S6 Protein Kinase 2 (RSK2): Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as potent RSK2 inhibitors, with one compound showing an IC50 of 1.7 nM.[16]
-
Traf2 and Nck-interacting kinase (TNIK): This kinase is a therapeutic target in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines and kinase targets.
| Compound | Target Kinase(s) | Cell Line(s) | IC50 Values | Reference(s) |
| 4h | FGFR1, FGFR2, FGFR3 | 4T1 (Breast Cancer) | 7 nM, 9 nM, 25 nM (kinase); Antiproliferative activity also noted | [6][7][8] |
| 22 | CDK8 | Colorectal Cancer | 48.6 nM (kinase) | [9][10][11] |
| 16h | MELK | A549, MDA-MB-231, MCF-7 | 32 nM (kinase); 0.109 µM - 0.245 µM (antiproliferative) | [14][15] |
| B1 | RSK2 | MDA-MB-468 | 1.7 nM (kinase); 0.13 µM (antiproliferative) | [16] |
| 25a | ATM | HCT116, SW620 | Potent in vivo synergy with irinotecan | [12][13] |
Experimental Protocols: A Guide to Evaluation
The assessment of the antitumor properties of 1H-pyrrolo[2,3-b]pyridine derivatives involves a standardized yet adaptable set of in vitro and in vivo assays.
In Vitro Cell Proliferation Assay (MTT/MTS Assay)
This is a foundational colorimetric assay to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative for a specified duration (typically 48-72 hours).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Solubilization & Reading: Add a solubilizing agent (e.g., DMSO for MTT) and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent to which a compound induces programmed cell death (apoptosis).
Methodology:
-
Treatment: Treat cancer cells with the compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while dual-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the dose-dependent induction of apoptosis.[14][15]
The workflow for these key in vitro assays is depicted below.
Caption: Workflow for key in vitro assays.
In Vivo Xenograft Studies
To evaluate the antitumor efficacy of a lead compound in a living organism, human tumor xenograft models in immunocompromised mice are commonly employed.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into control and treatment groups. Administer the 1H-pyrrolo[2,3-b]pyridine derivative (and/or combination agents) via a clinically relevant route (e.g., oral gavage).
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment). The tumor growth inhibition (TGI) is a key metric of efficacy.[12][13]
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established its value in the development of targeted anticancer agents. Its derivatives have demonstrated potent activity against a range of clinically relevant kinases, leading to significant antitumor effects in both in vitro and in vivo models. The continued exploration of the structure-activity relationships of this versatile core will undoubtedly lead to the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on optimizing these compounds for clinical development, exploring novel kinase targets, and investigating their potential in combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Modern Drug Discovery
Abstract
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to the concept of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity.[1][2] Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus has emerged as a cornerstone in the design of a multitude of targeted therapies, owing to its bioisosteric relationship with purine and indole moieties.[3][4][5] This guide delves into a specific, highly functionalized iteration of this scaffold: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. We will explore its synthetic accessibility, its critical role in the development of potent kinase inhibitors, and the underlying mechanistic principles that establish it as a truly privileged core in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of next-generation therapeutics.
The Privileged Nature of the 7-Azaindole Core
The 7-azaindole framework is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[6][7] Its structural similarity to endogenous purines allows it to function as an effective hinge-binder for a variety of protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][8] The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities and modulates its physicochemical properties, such as solubility and lipophilicity, often leading to improved drug-like characteristics.[5][7] The introduction of a fluorine atom at the 4-position can further enhance binding affinity and metabolic stability, making the fluorinated azaindole scaffold particularly attractive for inhibitor design.[3][7] The oxindole functional group at the 2-position provides an additional point for crucial interactions within the active sites of target proteins.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the 4-fluoro-7-azaindole core and its subsequent elaboration into the desired oxindole is a critical aspect of its utility. While a single, definitive protocol for the title compound is not ubiquitously published, a plausible and efficient synthetic route can be constructed based on established methodologies for related pyrrolopyridine derivatives.
A common strategy involves the initial synthesis of the 4-fluoro-1H-pyrrolo[2,3-b]pyridine core, which can be achieved through methods such as a regioselective Balz-Schiemann reaction on an appropriate amino-precursor or via a lithium-halogen exchange followed by quenching with an electrophilic fluorine source.[6][9] Subsequent oxidation at the 2-position would yield the desired this compound scaffold.
Further functionalization, particularly at the 3-position, is often crucial for achieving high potency and selectivity. This can be accomplished through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl or heteroaryl substituents.[3][4]
Workflow for the Synthesis of Substituted 4-Azaindole Derivatives
Caption: A generalized synthetic workflow for producing functionalized 4-fluoro-7-azaindolin-2-one derivatives.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
A prominent application of the this compound scaffold is in the development of inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of cellular growth, differentiation, and immune responses.[10][11] Dysregulation of this pathway is implicated in numerous pathologies, including cancer, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role in later stages.[11][12]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[3][7] The activated TGFβRI kinase then phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle arrest and immunosuppression.[3][13]
Inhibitors based on the this compound scaffold are designed to be ATP-competitive inhibitors of the TGFβRI kinase domain.[3][10] By occupying the ATP-binding pocket, they prevent the phosphorylation and activation of SMAD2/3, thereby blocking the downstream signaling cascade. This inhibition can lead to the reversal of TGF-β-mediated immunosuppression in the tumor microenvironment, making it a promising strategy for combination therapy with immune checkpoint inhibitors like anti-PD-1 antibodies.[10][14]
The TGF-β Canonical Signaling Pathway and Point of Inhibition
Caption: The canonical TGF-β/SMAD signaling pathway and the inhibitory action of the 4-fluoro-7-azaindolin-2-one scaffold on TGFβRI.
Structure-Activity Relationship (SAR) and Quantitative Data
The development of potent and selective TGFβRI inhibitors based on the 4-azaindole scaffold has been guided by extensive structure-activity relationship (SAR) studies. A key publication in this area, "Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents," highlights the successful optimization of this scaffold.[10] The replacement of a pyrrololactam core with the 4-azaindole scaffold led to a significant improvement in kinase selectivity.[10]
Further optimization of substitutions on the 4-azaindole core, particularly at the 3-position with various pyridyl groups, was crucial for achieving high potency. The binding mode analysis from co-crystal structures reveals that the lactam amide of the inhibitor forms critical hydrogen bonds with Lys232 and Asp351 in the TGFβRI active site.[3][10] Additionally, a water-mediated hydrogen bond network is formed between the fluoropyridine nitrogen and the side chains of Tyr249, Glu245, and the backbone of Asp351.[3][10]
| Compound | TGFβRI IC50 (nM) | TGFβRII IC50 (nM) | SMAD Nuclear Translocation IC50 (µM) | Mouse Microsomal T1/2 (min) |
| 2a | 22 | 7 | 1.8 | 29 |
| 3f | 2 | >5000 | 0.057 | 78 |
Data sourced from Zhang et al., ACS Med Chem Lett. 2018, 9, 11, 1117–1122.[10]
The data clearly demonstrates the successful optimization of the 4-azaindole scaffold, with compound 3f exhibiting excellent potency for TGFβRI, outstanding selectivity over TGFβRII, and improved metabolic stability.[10]
Experimental Protocols
In Vitro TGFβRI Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a representative method for determining the in vitro potency of compounds against TGFβRI kinase.
Materials:
-
Recombinant human TGFβRI (ALK5), active
-
TGFβRI peptide substrate (e.g., KKKVLTQMGSPSIRCS(pS)VS)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of the diluted compounds or DMSO (for control wells) into the wells of a 384-well plate.
-
Enzyme and Substrate/ATP Preparation:
-
Dilute the TGFβRI enzyme to the desired concentration in Kinase Buffer.
-
Prepare a substrate/ATP mix in Kinase Buffer. The final ATP concentration should be at or near the Km for TGFβRI.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted TGFβRI enzyme to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 120 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[1]
Cell-Based TGF-β-Induced SMAD3 Phosphorylation Assay
This protocol provides a method to assess the functional inhibition of the TGF-β pathway in a cellular context.
Materials:
-
A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Recombinant human TGF-β1.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-SMAD3 (Ser423/425), anti-total SMAD3, and a suitable loading control antibody (e.g., anti-β-actin).
-
Secondary antibodies conjugated to HRP.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Serum Starvation: Seed the cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with low-serum (e.g., 0.5% FBS) medium and incubate for 16-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the serum-starved cells with various concentrations of the test compounds or DMSO (vehicle control) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the medium at a final concentration of 1-5 ng/mL. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-SMAD3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe for total SMAD3 and the loading control to ensure equal protein loading. Quantify the band intensities and normalize the phospho-SMAD3 signal to the total SMAD3 and loading control signals. Determine the concentration-dependent inhibition of TGF-β-induced SMAD3 phosphorylation by the test compounds.[13][15]
Conclusion and Future Perspectives
The this compound scaffold represents a pinnacle of rational drug design, embodying the principles of a privileged structure. Its synthetic tractability, coupled with its ability to potently and selectively inhibit key therapeutic targets like TGFβRI, underscores its immense value to the field of medicinal chemistry. The successful application of this scaffold in developing preclinical candidates for immuno-oncology highlights its potential to address significant unmet medical needs.
Future research will likely focus on further exploring the chemical space around this versatile core to target other kinase families implicated in a range of diseases, from cancer to inflammatory and neurodegenerative disorders. The inherent drug-like properties of the 4-fluoro-7-azaindole nucleus provide a solid foundation for the development of next-generation therapies with improved efficacy and safety profiles. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to be a driving force in the discovery of innovative medicines.
References
- 1. promega.com [promega.com]
- 2. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 7. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment | MDPI [mdpi.com]
- 12. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of TGF-β Signaling Promotes Human Pancreatic β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Value of Fluorinated 7-Azaindoles in Medicinal Chemistry
An Application Guide to the Strategic Fluorination of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in modern drug discovery.[1] As a bioisostere of the natural indole nucleus, it offers unique hydrogen bonding capabilities and modulated electronic properties, making it a cornerstone in the design of targeted therapeutics, including kinase inhibitors.[2][3][4][5] The introduction of fluorine into such scaffolds is a critical strategy for optimizing drug candidates.[6] Judicious fluorination can profoundly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity by altering its physicochemical properties.[7][8][9]
However, the selective fluorination of complex heterocyclic systems like 7-azaindole is a significant synthetic challenge.[4][7][10] The presence of two distinct aromatic rings—an electron-rich pyrrole and an electron-deficient pyridine—necessitates carefully chosen methodologies to achieve the desired regiochemical outcome. This guide provides a detailed examination of the primary strategies for fluorinating the 7-azaindole core, with a focus on a comprehensive, field-tested protocol for direct electrophilic fluorination.
Part 1: Mechanistic Strategies for Regioselective Fluorination
The choice of fluorination strategy is dictated by the target position on the 7-azaindole nucleus. The two main approaches are direct electrophilic attack on the electron-rich pyrrole ring and multi-step, directed syntheses for substitution on the pyridine ring.
Direct Electrophilic Fluorination (C3-Position)
The pyrrole moiety of 7-azaindole is inherently electron-rich and thus susceptible to electrophilic aromatic substitution, primarily at the C3 position. This approach utilizes reagents that serve as a source of electrophilic fluorine ("F+").[11] The most prominent and user-friendly reagent in this class is Selectfluor™ (F-TEDA-BF₄) . It is an air- and moisture-stable solid that offers high reactivity and safety compared to hazardous alternatives like molecular fluorine.[12][13][14] The reaction proceeds via the attack of the nucleophilic C3 carbon of the azaindole onto the electrophilic fluorine atom of Selectfluor.
Caption: Mechanism of C3-fluorination via electrophilic attack.
Indirect Methods for Pyridine Ring Fluorination (C4-Position)
Achieving fluorination on the electron-deficient pyridine ring requires more complex, multi-step strategies that override the natural reactivity of the pyrrole ring.
-
Balz-Schiemann Reaction: This classic method provides excellent regioselectivity.[4][10] It involves the conversion of a C4-amino-7-azaindole precursor into a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired 4-fluoro-7-azaindole.
-
Lithium-Halogen Exchange: This powerful technique starts with a regioselectively halogenated (typically brominated) 7-azaindole.[4][10] Treatment with an organolithium reagent (e.g., n-BuLi) at low temperature generates a nucleophilic C4-lithiated species. This intermediate is then "quenched" with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to install the fluorine atom with high precision.
Caption: Workflow for regioselective C4-fluorination methods.
Part 2: Core Protocol - Direct C3-Electrophilic Fluorination with Selectfluor™
This protocol provides a reliable and scalable method for the synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine.
Safety Precautions
Hazard Analysis: Selectfluor™ is a moderately strong oxidizing agent and can cause harm upon contact with skin, eyes, or the respiratory tract.[12] All manipulations must be performed in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and tightly fitting safety goggles with side shields.[15]
-
Handling: Avoid creating dust.[15] Use non-sparking tools. Store away from combustible materials.
-
First Aid:
Materials and Equipment
| Reagents & Materials | Specifications | Equipment |
| 1H-pyrrolo[2,3-b]pyridine | >98% Purity | Magnetic Stirrer with Hotplate |
| Selectfluor™ (F-TEDA-BF₄) | >95% Purity | Round-bottom flasks (various sizes) |
| Acetonitrile (MeCN) | Anhydrous, <50 ppm H₂O | Septa and Needles |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Argon or Nitrogen Gas Supply |
| Hexanes | ACS Grade or higher | TLC Plates (Silica gel 60 F₂₅₄) |
| Deionized Water | Glass Funnels and Beakers | |
| Saturated Sodium Bicarbonate (aq.) | Separatory Funnel | |
| Brine (Saturated NaCl aq.) | Rotary Evaporator | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glass Chromatography Column | |
| Silica Gel | 230-400 mesh | Standard Laboratory Glassware |
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (1.18 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (40 mL) to dissolve the starting material.
-
Place the flask under an inert atmosphere (Argon or Nitrogen) and cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring vigorously at 0 °C, add Selectfluor™ (3.90 g, 11.0 mmol, 1.1 equiv) in four equal portions over 20 minutes.
-
Scientist's Note: Portion-wise addition is crucial to control the reaction temperature and prevent potential side reactions. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
After the final addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a slightly different Rf value than the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.
-
Re-dissolve the residue in Ethyl Acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Causality: The water wash removes residual acetonitrile and the TEDA salt byproduct. The bicarbonate wash neutralizes any acidic impurities. The brine wash aids in removing residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Equilibrate the column with 10% Ethyl Acetate in Hexanes.
-
Load the crude product onto the column and elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-fluoro-1H-pyrrolo[2,3-b]pyridine as a white to off-white solid.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | 3-Fluoro-1H-pyrrolo[2,3-b]pyridine |
| Appearance | White to off-white solid |
| Typical Yield | 75-85% |
| ¹⁹F NMR (CDCl₃) | δ ≈ -125 to -135 ppm (doublet of doublets) |
| ¹H NMR (CDCl₃) | Characteristic shifts for the aromatic protons, with observable C-H to C-F coupling constants. |
| Mass Spec (ESI+) | [M+H]⁺ = 137.05 |
Part 3: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Expert Solution |
| Low or No Conversion | 1. Inactive Selectfluor™ reagent. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of Selectfluor™ or one stored properly in a desiccator. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Allow the reaction to run overnight at room temperature. |
| Multiple Products Observed | 1. Reaction temperature too high. 2. Over-fluorination (difluorination). | 1. Maintain strict temperature control at 0 °C during addition. 2. Use no more than 1.1 equivalents of Selectfluor™. If difluorination persists, reduce to 1.05 equivalents. |
| Difficult Purification | The TEDA byproduct (from Selectfluor™) is polar and can co-elute with the product. | Ensure thorough aqueous work-up. The water washes are critical for removing the bulk of the TEDA salt, simplifying the subsequent chromatography. |
| Product Degradation | 7-Azaindole and its derivatives can be sensitive to strong acids. | The sodium bicarbonate wash during work-up is important to neutralize any trace acidic byproducts (like HBF₄) that could form. |
Conclusion
The fluorination of 1H-pyrrolo[2,3-b]pyridine is a pivotal transformation for the synthesis of advanced pharmaceutical intermediates. Direct C3-fluorination using Selectfluor™ is a robust and highly effective method for modifying the pyrrole ring. For substitutions on the pyridine ring, regioselective strategies like the Balz-Schiemann reaction or lithium-halogen exchange are required. The choice of protocol must be guided by the desired final structure. By understanding the underlying mechanisms and adhering to the detailed procedures and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize these valuable fluorinated heterocycles.
References
- 1. ajol.info [ajol.info]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. Selectfluor [commonorganicchemistry.com]
- 13. SelectFluor - Enamine [enamine.net]
- 14. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. aksci.com [aksci.com]
Application of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in the Development of Potent and Selective FGFR Inhibitors
Introduction: The Therapeutic Promise of Targeting FGFR
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Under normal physiological conditions, the signaling cascade initiated by the binding of Fibroblast Growth Factors (FGFs) to FGFRs is tightly regulated.[1] However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, breast, lung, and liver cancers.[1][2] This oncogene addiction makes the FGFRs compelling targets for therapeutic intervention. The development of small molecule inhibitors that can selectively block the ATP-binding site of the FGFR kinase domain represents a promising strategy in precision oncology.[1][2]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][3] Its structural resemblance to purine allows it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] Strategic modifications to this core, such as the introduction of a fluorine atom at the 4-position and an oxo group at the 2-position, can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the application of the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core in the rational design and development of next-generation FGFR inhibitors.
The FGFR Signaling Pathway: A Complex Network
Upon ligand binding, FGFRs dimerize and undergo autophosphorylation of key tyrosine residues in their intracellular kinase domains. This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways that collectively promote cell proliferation, survival, and migration.[1]
Rationale for the this compound Scaffold
The design of potent and selective kinase inhibitors hinges on optimizing interactions with the ATP-binding pocket. The this compound core offers several advantages:
-
Hinge Binding: The pyrrolopyridine core acts as a bioisostere of adenine, forming crucial hydrogen bonds with the backbone of the hinge region of the FGFR kinase domain.[1]
-
Fluorine Substitution: The fluorine atom at the C4 position can enhance binding affinity through favorable electrostatic interactions with the protein. It can also improve metabolic stability and membrane permeability of the final compound.
-
Lactam Moiety: The oxo group at the C2 position introduces a lactam functionality. This can serve as an additional hydrogen bond acceptor or donor, potentially forming interactions with key residues in the active site and improving selectivity. Furthermore, this group can be a key attachment point for moieties that target a cysteine residue for covalent inhibition, a strategy that has been successfully employed for FGFR4.[4]
Synthetic Strategy and Protocol
The synthesis of FGFR inhibitors based on the this compound core involves a multi-step process. The following is a generalized synthetic workflow based on established methodologies for related pyrrolopyridinones.
Protocol 1: Synthesis of the this compound Core
This protocol is a representative procedure and may require optimization based on the specific starting materials.
Materials:
-
Substituted 2-aminopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Polyphosphoric acid (PPA)
-
Selectfluor®
-
Appropriate solvents (e.g., ethanol, acetonitrile)
Procedure:
-
Cyclization: React the substituted 2-aminopyridine with diethyl malonate in the presence of a strong base like sodium ethoxide to form the corresponding pyrido[2,3-d]pyrimidine-2,4-dione.
-
Ring Contraction/Rearrangement: Heat the resulting pyridopyrimidine dione in polyphosphoric acid to induce a rearrangement, yielding the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold.
-
Fluorination: Dissolve the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one intermediate in a suitable solvent such as acetonitrile. Add an electrophilic fluorinating agent, for instance, Selectfluor®, and stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Purification: After quenching the reaction, extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the pure this compound.
Protocol 2: Elaboration to a Final FGFR Inhibitor
The core scaffold is then typically elaborated by coupling a substituted aryl or heteroaryl group at a suitable position, often C5 or C3, to occupy the hydrophobic pocket of the FGFR active site.
Materials:
-
This compound (with a suitable leaving group, e.g., Br, I, at the desired position for coupling)
-
Substituted aryl/heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., dioxane, DMF)
Procedure:
-
Suzuki Coupling: In an inert atmosphere, combine the halogenated this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base in the chosen solvent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup. Purify the final compound by column chromatography or preparative HPLC.
Biological Evaluation: A Multi-tiered Approach
The evaluation of novel FGFR inhibitors requires a cascade of biochemical and cell-based assays to determine potency, selectivity, and cellular activity.
Protocol 3: In Vitro FGFR Kinase Inhibition Assay (Biochemical)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR enzymes.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the FGFR enzyme and the poly(Glu, Tyr) substrate in the kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO and then in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate mix, the compound dilution, and an ATP solution to the wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound Example (Hypothetical) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Inhibitor-A | 7 | 9 | 25 | 712 |
| Inhibitor-B | 15 | 20 | 50 | >1000 |
Data is hypothetical and for illustrative purposes, inspired by similar scaffolds.[1][2]
Protocol 4: Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell line with FGFR amplification or mutation (e.g., SNU-16, KMS-11)
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 5: Western Blot Analysis of FGFR Pathway Modulation
This protocol is used to confirm that the inhibitor is acting on its intended target within the cell.
Materials:
-
FGFR-dependent cancer cell line
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the test compound for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies overnight, followed by incubation with the secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylated forms of FGFR and downstream effectors like ERK indicates target engagement.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the this compound core is emerging, we can extrapolate from related scaffolds.[1][2]
-
Hinge-Binding Moiety: The pyrrolopyridinone core is essential for anchoring the inhibitor in the ATP-binding pocket.
-
Hydrophobic Pocket: The substituent attached to the core (often via a Suzuki coupling) is crucial for potency and selectivity. Bulky, hydrophobic groups that can access the hydrophobic pocket behind the gatekeeper residue generally lead to higher potency.
-
Solvent-Exposed Region: Modifications to the parts of the molecule extending towards the solvent-exposed region can be used to fine-tune physicochemical properties like solubility and cell permeability without significantly affecting potency.
In Vivo Evaluation in Xenograft Models
Promising compounds from in vitro and cellular assays should be advanced to in vivo efficacy studies. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.[5][6]
Protocol 6: General Xenograft Model Workflow
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor fragments (PDX) or cancer cells (CDX) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR).
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel FGFR inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the beneficial properties imparted by the fluorine and lactam functionalities, provides a solid foundation for medicinal chemistry efforts. The protocols and workflows detailed in this guide offer a comprehensive framework for the synthesis, biological evaluation, and preclinical development of inhibitors based on this core. Further exploration of this scaffold, particularly in the context of covalent and selective FGFR isoform inhibition, is a promising avenue for the discovery of next-generation cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a wide range of biological targets. The strategic addition of a fluorine atom at the 4-position of this scaffold can substantially alter its physicochemical and pharmacological properties, often leading to potent and selective inhibitors of various protein kinases. Derivatives of this core structure are being actively investigated for their therapeutic potential in oncology, autoimmune diseases, and neurodegenerative disorders.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust panel of cell-based assays to characterize the biological activity of novel 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. As these compounds are frequently designed as kinase inhibitors, this document will focus on assays to determine their effects on cell viability, proliferation, apoptosis, and target-specific kinase activity within a cellular context.
The methodologies detailed herein are designed to provide a holistic view of a compound's cellular effects, moving beyond simple biochemical assays to understand how these molecules behave in a more biologically relevant environment.[2]
Part 1: Foundational Assays - Assessing Global Cellular Health
The initial characterization of any new compound involves understanding its fundamental impact on cell viability and proliferation. These assays provide a crucial baseline for interpreting data from more complex, mechanism-of-action studies.
Cell Viability and Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration at which a compound causes cell damage or death.[3][4] This information is critical for establishing a therapeutic window and for differentiating between a desired anti-proliferative effect and non-specific toxicity.
Principle of Measurement
A common and reliable method for assessing cytotoxicity is to measure the integrity of the cell membrane.[3] In healthy cells, the plasma membrane is intact. When cells undergo necrosis or late-stage apoptosis, the membrane loses its integrity, allowing intracellular components to leak out and extracellular substances to enter.
Recommended Assay: Lactate Dehydrogenase (LDH) Release Assay.
The LDH assay is a widely used method that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the cell culture medium upon membrane damage.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding:
-
Plate cells in a 96-well, clear-bottom plate at a pre-optimized density.[5] The optimal seeding density will vary by cell line and should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[6]
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative.
-
Add the compound to the appropriate wells. Include vehicle-only controls (negative control) and a positive control for maximal LDH release (e.g., a lysis buffer).[7]
-
-
Incubation:
-
Incubate the plate for a duration relevant to the expected mechanism of action (typically 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Cell Proliferation Assays
Cell proliferation assays measure the number of viable, metabolically active cells. These assays are crucial for identifying compounds that inhibit cell growth (cytostatic effects) versus those that actively kill cells (cytotoxic effects).[7]
Principle of Measurement
A widely accepted method for assessing cell proliferation is to measure the metabolic activity of the cell population.[8] Viable cells maintain a high level of metabolic activity and intracellular ATP.
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay.
This assay quantifies ATP, an indicator of metabolically active cells.[9] The amount of ATP is directly proportional to the number of viable cells in culture.[9] The "add-mix-measure" format is simple and highly amenable to high-throughput screening.[9][10]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Plate cells in a 96-well, opaque-walled plate suitable for luminescence measurements at an optimized density.[11]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Measurement:
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
| Parameter | LDH Cytotoxicity Assay | CellTiter-Glo® Proliferation Assay |
| Principle | Measures membrane integrity via LDH release | Measures metabolic activity via ATP levels |
| Endpoint | Cytotoxicity (cell death) | Cell Viability (number of live cells) |
| Plate Type | 96-well, clear-bottom | 96-well, opaque-walled |
| Detection | Absorbance | Luminescence |
Part 2: Mechanistic Assays - Elucidating the Mode of Action
Once the foundational effects on cell health are established, the next step is to investigate the specific mechanisms by which the this compound derivatives exert their effects. Given their design as potential kinase inhibitors, assays focusing on apoptosis and target kinase activity are paramount.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[13] It is crucial to determine if the observed decrease in cell viability is due to the induction of apoptosis.
Principle of Measurement
A key event in the apoptotic cascade is the activation of caspases, a family of proteases that execute the cell death program.[13] Specifically, the activation of caspase-3 and caspase-7 is considered a point of no return in the apoptotic pathway.[13]
Recommended Assay: Caspase-Glo® 3/7 Assay.
This luminescent assay measures caspase-3 and -7 activities. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by activated caspases generates a "glow-type" luminescent signal.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Plate and treat cells with the compound as described for the proliferation assay, using an opaque-walled 96-well plate.
-
The incubation time should be chosen based on the expected kinetics of apoptosis (e.g., 6, 12, 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent in a 1:1 ratio to the cell culture medium.
-
Mix gently by orbital shaking.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Measurement:
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
-
For a more comprehensive understanding, a real-time apoptosis assay can be employed to monitor the kinetics of cell death. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows for the simultaneous detection of phosphatidylserine (PS) exposure (an early apoptotic event) and loss of membrane integrity (necrosis or late apoptosis).[14][15] This provides valuable information on the timing of apoptotic events.[13]
Cell-Based Kinase Activity Assays
To confirm that the this compound derivatives are acting on their intended kinase targets within the complex cellular environment, a cell-based kinase assay is essential.[2] These assays provide more biologically relevant data than in vitro biochemical assays.[2]
Principle of Measurement
One effective method to measure the activity of a specific kinase in cells is to quantify the phosphorylation of its known downstream substrate.[16] A decrease in substrate phosphorylation upon compound treatment indicates inhibition of the target kinase.[2]
Recommended Assay: Cellular Phosphorylation Immunoassay (e.g., ELISA, Western Blot, or Meso Scale Discovery).
These assays use phospho-specific antibodies to detect the phosphorylated form of the target kinase's substrate.
Experimental Protocol: General Workflow for a Cellular Phosphorylation Assay
-
Cell Culture and Treatment:
-
Culture cells known to have an active signaling pathway involving the target kinase.
-
Treat the cells with various concentrations of the test compound for a short duration (e.g., 30 minutes to 2 hours) to observe direct effects on kinase activity.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Quantification of Phosphorylated Substrate:
-
The amount of the phosphorylated substrate in the cell lysate is then quantified using an immunoassay format. For higher throughput, plate-based methods like ELISA or Meso Scale Discovery (MSD) are recommended.[17]
-
-
Data Analysis:
-
A reduction in the signal corresponding to the phosphorylated substrate, relative to the total amount of the substrate protein, indicates target engagement and inhibition by the compound.
-
Reporter Gene Assays for Signaling Pathway Analysis
Reporter gene assays are powerful tools for monitoring the activity of specific signal transduction pathways.[18][19] They are particularly useful for confirming the downstream consequences of inhibiting a target kinase.
Principle of Measurement
These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a regulatory DNA element that is controlled by a transcription factor downstream of the kinase of interest.[20] Inhibition of the kinase leads to a change in the activity of the transcription factor, which in turn alters the expression of the reporter gene, producing a measurable signal.[18][20]
Experimental Workflow: Luciferase Reporter Assay
Caption: Luciferase Reporter Assay Workflow.
Protocol: Luciferase Reporter Assay for Pathway Analysis
-
Plasmid Transfection:
-
Co-transfect the appropriate cells with a firefly luciferase reporter plasmid under the control of a specific transcription factor and a Renilla luciferase plasmid as an internal control for normalization.[21]
-
-
Cell Seeding and Treatment:
-
After transfection, seed the cells in a 96-well plate and treat them with the test compound.
-
-
Cell Lysis and Signal Measurement:
-
Following treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[21]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A change in the normalized signal indicates modulation of the specific signaling pathway.
-
Part 3: Best Practices and Data Interpretation
The reliability and reproducibility of cell-based assays depend on meticulous attention to detail and adherence to best practices.
Key Considerations for Robust Assay Development
-
Cell Health and Maintenance: Always use healthy, viable cells that are in the logarithmic growth phase.[5] Avoid over-passaging cells, as this can lead to phenotypic drift.[5]
-
Optimize Seeding Density: The number of cells seeded per well is critical for obtaining a good assay window and reproducible results.[5]
-
Consistent Culture Conditions: Use fresh, consistent lots of media and supplements to minimize variability.[5]
-
Appropriate Controls: Always include positive and negative controls to ensure the assay is performing correctly.[7]
-
Minimize "Edge Effects": In 96-well plates, the outer wells are more prone to evaporation. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[6]
Interpreting the Data: A Holistic Approach
No single assay provides a complete picture of a compound's activity. The data from this panel of assays should be integrated to build a comprehensive profile of the this compound derivative.
Caption: Integrated Data Analysis Workflow.
By systematically progressing from foundational cytotoxicity and proliferation assays to more specific mechanistic studies like apoptosis and cellular kinase activity, researchers can confidently characterize the biological effects of novel this compound derivatives and advance the most promising candidates in the drug discovery pipeline.
References
- 1. 1-(4-Fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-1,2-dihydro-2-oxo-3-pyridinecarboxamide [myskinrecipes.com]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. selectscience.net [selectscience.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 14. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 20. Reporter Gene Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
Application Notes & Protocols for Assessing the Anti-Proliferative Activity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
I. Introduction: A Framework for Evaluating Novel Pyrrolopyridines
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against critical signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1] The introduction of a novel derivative, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, necessitates a robust and reproducible method to characterize its biological activity, specifically its impact on cell proliferation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a rigorous cell proliferation assay for this compound. Moving beyond a simple list of steps, we delve into the causality behind experimental choices, ensuring that the protocol is a self-validating system for generating high-quality, reliable data. We will focus on the ATP-based luminescent assay as a primary method due to its high sensitivity and streamlined workflow, while also discussing alternative approaches.[3][4][5]
II. Assay Selection: Choosing the Right Tool for the Question
The first critical decision is the selection of the proliferation assay itself. The optimal choice depends on the experimental goals, cell type, and desired throughput.[5][6] The most common methods measure metabolic activity, DNA synthesis, or ATP levels as proxies for the number of viable cells.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[7][8][9] While widely used, the MTT assay requires a final solubilization step for the formazan crystals, which can introduce variability.[7][10] Newer reagents like MTS and WST-1 produce soluble formazan, simplifying the protocol.[11][12][13]
-
DNA Synthesis Assays (e.g., BrdU): These assays directly measure DNA replication by detecting the incorporation of a thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.[14][15] This method is a direct measure of proliferation but involves a more complex, multi-step protocol including fixation, denaturation, and antibody incubations.[16][17][18]
-
ATP Quantification Assays (e.g., CellTiter-Glo®): This method quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[3][19] The assay is based on the ATP-dependent luciferase reaction, which produces a stable luminescent signal proportional to the number of viable cells.[20] Its "add-mix-measure" format is highly amenable to high-throughput screening and minimizes pipetting errors.[3][21]
For its superior sensitivity, speed, and simple workflow, we will proceed with the ATP quantification assay (CellTiter-Glo®) as the primary protocol. [4]
Caption: Decision workflow for selecting a cell proliferation assay.
III. Application Notes: The Foundation of a Robust Assay
The quality of data generated is entirely dependent on meticulous experimental design and optimization. Rushing this stage is a false economy.
A. Cell Line Selection and Culture
-
Rationale: The choice of cell line is paramount. As the 1H-pyrrolo[2,3-b]pyridine scaffold is a known hinge-binder for FGFR kinases, it is logical to select a cancer cell line with documented FGFR pathway activation (e.g., via gene amplification or mutation).[1] This provides a mechanistic hypothesis to test.
-
Best Practices:
-
Choose an Appropriate Cell Type: Select a cell line relevant to your hypothesis. For example, breast cancer cell lines like MDA-MB-134 or SUM-52PE are known to have FGFR amplifications.
-
Maintain Healthy Cultures: Only use cells that are healthy, in the logarithmic growth phase, and at a low passage number.[22] Continuous passaging can lead to genetic drift and altered phenotypes.[23]
-
Consistency is Key: Use the same source and lot number for media and supplements throughout the experiment to minimize variability.[22]
-
B. Critical Step: Optimization of Cell Seeding Density
-
Rationale: The initial number of cells seeded per well is one of the most critical parameters for a successful assay.[22][24] Seeding too few cells may result in a signal that is too low to be distinguished from background.[24] Seeding too many will cause cells to become confluent and enter growth arrest before the end of the experiment, masking any potential anti-proliferative effects.[24][25] The goal is to identify a seeding density that allows for logarithmic growth throughout the entire duration of the assay.[25]
-
Protocol for Seeding Density Optimization:
-
Prepare a single-cell suspension of the chosen cell line.
-
In a 96-well plate, create a two-fold serial dilution of cells, starting from a high density (e.g., 40,000 cells/well) down to a low density (e.g., 250 cells/well). Plate at least 3-5 replicates for each density.
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
At different time points corresponding to your planned experiment duration (e.g., 24, 48, and 72 hours), perform the CellTiter-Glo® assay on one set of dilutions.
-
Plot the luminescent signal (RLU) versus the number of cells seeded for each time point.
-
Select a seeding density that falls within the linear range of the curve for your chosen experimental endpoint (e.g., 72 hours) and provides a robust signal well above background. [26]
-
| Seeding Density (cells/well) | Luminescence (RLU) at 24h | Luminescence (RLU) at 48h | Luminescence (RLU) at 72h |
| 20,000 | 250,000 | 800,000 | 1,500,000 (Plateau) |
| 10,000 | 130,000 | 450,000 | 1,300,000 |
| 5,000 | 65,000 | 230,000 | 750,000 |
| 2,500 | 32,000 | 110,000 | 400,000 (Optimal) |
| 1,250 | 15,000 | 50,000 | 180,000 |
| 625 | 7,000 | 24,000 | 85,000 |
| Media Blank | 150 | 155 | 160 |
| Caption: Example data for optimizing seeding density for a 72-hour assay. A density of 2,500 cells/well is chosen as it provides a strong signal at 72h while remaining in a linear growth phase. |
C. Compound Preparation and Plate Layout
-
Compound Stock: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock (e.g., 10-50 mM). Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Serial Dilutions: Prepare a serial dilution series of the compound in culture medium immediately before use. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.
-
Plate Map: A well-designed plate map is essential for avoiding errors and mitigating issues like "edge effects," where wells on the perimeter of the plate evaporate more quickly.[27]
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Blank |
| B | Blank | 100 µM | 33 µM | 11 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | Blank |
| C | Blank | 100 µM | 33 µM | 11 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | Blank |
| D | Blank | 100 µM | 33 µM | 11 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | Blank |
| E | Blank | Veh | Veh | Veh | PC | PC | PC | Blank | Blank | Blank | Blank | Blank |
| F | Blank | Veh | Veh | Veh | PC | PC | PC | Blank | Blank | Blank | Blank | Blank |
| G | Blank | Veh | Veh | Veh | PC | PC | PC | Blank | Blank | Blank | Blank | Blank |
| H | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank |
| Caption: Example 96-well plate map. Blank = Media only; Cpd = Compound dilutions; Veh = Vehicle Control (e.g., 0.1% DMSO); PC = Positive Control. Outer wells are filled with sterile PBS or media to reduce edge effects. |
IV. Detailed Protocol: ATP-Based Cell Proliferation Assay
This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay as the model system.[3]
A. Materials and Reagents
-
Compound: this compound
-
Cell Line: Chosen cancer cell line (e.g., MDA-MB-134)
-
Culture Medium: Appropriate complete medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Equipment:
-
Sterile 96-well, solid white, flat-bottom tissue culture plates (for luminescence)
-
Multichannel pipette
-
CO₂ Incubator (37°C, 5% CO₂)
-
Luminometer plate reader
-
B. Experimental Workflow
Caption: Step-by-step experimental workflow for the proliferation assay.
C. Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Harvest cells that are in the logarithmic phase of growth. Perform a cell count and viability check (e.g., using Trypan Blue).
-
Dilute the cells in fresh, pre-warmed culture medium to the pre-determined optimal seeding density (e.g., 2,500 cells per 100 µL).
-
Using a multichannel pipette, carefully seed 100 µL of the cell suspension into each well of a solid white 96-well plate, according to your plate map.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare a 2X concentration serial dilution series of this compound in culture medium. Also prepare 2X vehicle and positive controls.
-
Carefully add 100 µL of the 2X compound dilutions (or controls) to the corresponding wells containing 100 µL of medium with cells. This brings the final volume to 200 µL and the compound/vehicle to a 1X concentration.
-
Return the plate to the incubator for the desired exposure time (e.g., 72 hours).
-
-
Assay Readout (Day 5):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 200 µL of reagent to 200 µL of medium). [Note: some protocols call for adding 100uL to 100uL, always check the manufacturer's latest protocol].[3][20]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][20]
-
Measure the luminescence using a plate reader.
-
V. Data Analysis and Interpretation
-
Background Subtraction: Calculate the average luminescence from the "Media Blank" wells and subtract this value from all other wells.
-
Normalization: Normalize the data to the vehicle-treated control wells. The vehicle control represents 100% viability/proliferation.
-
% Viability = (RLU_sample - RLU_blank) / (RLU_vehicle - RLU_blank) * 100
-
-
Dose-Response Curve: Plot the % Viability against the log of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
| Concentration (µM) | Log Concentration | Avg. RLU (Corrected) | % Viability |
| 100 | 2.00 | 5,200 | 5.1 |
| 33.3 | 1.52 | 6,150 | 6.1 |
| 11.1 | 1.04 | 12,300 | 12.2 |
| 3.7 | 0.57 | 28,900 | 28.6 |
| 1.2 | 0.08 | 51,500 | 51.0 |
| 0.4 | -0.38 | 82,100 | 81.3 |
| 0.14 | -0.87 | 95,400 | 94.5 |
| 0.05 | -1.35 | 100,200 | 99.2 |
| Vehicle (0) | - | 101,000 | 100.0 |
| Caption: Example data table for calculating % Viability and generating a dose-response curve. The IC₅₀ would be calculated from this data, appearing to be approximately 1.2 µM. |
VI. Hypothetical Mechanism: Targeting the FGFR Signaling Pathway
Based on published data for similar 1H-pyrrolo[2,3-b]pyridine scaffolds, a plausible mechanism of action for this compound is the inhibition of a kinase like FGFR.[1] Inhibition of FGFR would block downstream pro-survival and pro-proliferative signaling cascades.
Caption: Potential mechanism of action via FGFR pathway inhibition.
VII. References
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. --INVALID-LINK--
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK--
-
Abcam. MTT assay protocol. --INVALID-LINK--
-
Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. --INVALID-LINK--
-
Abcam. BrdU staining and BrdU assay protocol. --INVALID-LINK--
-
Thermo Fisher Scientific. BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. --INVALID-LINK--
-
Labroots. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. --INVALID-LINK--
-
Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. --INVALID-LINK--
-
ResearchGate. MTT Proliferation Assay Protocol. --INVALID-LINK--
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. --INVALID-LINK--
-
Promega Corporation. CellTiter-Glo® 2.0 Assay Technical Manual TM403. --INVALID-LINK--
-
Cell Signaling Technology. BrdU Cell Proliferation Assay Kit. --INVALID-LINK--
-
Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol. --INVALID-LINK--
-
Biocompare. Ten Tips for Optimizing Cell-Based Assays. --INVALID-LINK--
-
Creative Diagnostics. BrdU Staining Protocol. --INVALID-LINK--
-
Abbkine. BrdU Cell Proliferation Microplate Assay Kit User Manual. --INVALID-LINK--
-
Promega Corporation. CellTiter-Glo® 2.0 Assay. --INVALID-LINK--
-
ResearchGate. Optimization of seeding density and assay timing. --INVALID-LINK--
-
YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. --INVALID-LINK--
-
Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. --INVALID-LINK--
-
Creative Bioarray. WST-1 Assay Protocol for Cell Proliferation and Viability. --INVALID-LINK--
-
Promega Corporation. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol. --INVALID-LINK--
-
Agilent Technologies. Manual: Cell Proliferation Assay Kit. --INVALID-LINK--
-
MDPI. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells. --INVALID-LINK--
-
ABClonal. 4 Methods for Measuring Cell Proliferation. --INVALID-LINK--
-
Sigma-Aldrich. Cell Viability and Proliferation Assays. --INVALID-LINK--
-
YouTube. Tools and Techniques for Optimizing Cell Proliferation Studies. --INVALID-LINK--
-
ResearchGate. Cell seeding density optimization for endpoint viability assay linear range. --INVALID-LINK--
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. --INVALID-LINK--
-
PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. --INVALID-LINK--
-
Promega Corporation. CellTiter 96® AQueous One Solution Cell Proliferation Assay. --INVALID-LINK--
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. --INVALID-LINK--
-
Promega Corporation. CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT). --INVALID-LINK--
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. --INVALID-LINK--
-
Promega Corporation. CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin #TB245. --INVALID-LINK--
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. --INVALID-LINK--
-
Promega Corporation. CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay Technical Bulletin #TB169. --INVALID-LINK--
-
Promega Corporation. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS). --INVALID-LINK--
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. --INVALID-LINK--
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. CellTiter-Glo® 2.0 Assay Technical Manual [promega.jp]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [promega.jp]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. cohesionbio.com [cohesionbio.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. m.youtube.com [m.youtube.com]
- 22. biocompare.com [biocompare.com]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. azurebiosystems.com [azurebiosystems.com]
Application Note: A Practical Guide to the Synthesis and Purification of Azaindole Derivatives
Abstract
Azaindole scaffolds are of paramount importance in modern medicinal chemistry, serving as key structural motifs in numerous therapeutic agents.[1] This is largely due to their role as bioisosteres of the indole ring system, which is a privileged structure in biologically active molecules.[2] This application note provides a comprehensive, field-proven workflow for the synthesis and purification of azaindole derivatives, designed for researchers, scientists, and drug development professionals. We will explore common synthetic strategies, present a detailed, step-by-step protocol for a palladium-catalyzed cross-coupling reaction, outline robust purification methodologies, and discuss the causality behind critical experimental choices to ensure reproducibility and high purity.
Introduction: The Strategic Importance of Azaindoles
Azaindoles, or pyrrolopyridines, are heterocyclic aromatic compounds where one of the benzene ring's carbon atoms in the indole scaffold is replaced by a nitrogen atom. This substitution creates a hydrogen-bond donor and acceptor system within a rigid framework, which is highly advantageous for molecular recognition in biological systems.[3] Consequently, azaindole derivatives are integral to a wide range of pharmaceuticals, including kinase inhibitors and anti-HIV agents.[4][5] The development of efficient and versatile synthetic routes to access diversely functionalized azaindoles is, therefore, a critical objective in organic and medicinal chemistry.[1][6]
Foundational Synthetic Strategies
The construction of the azaindole core can be achieved through several established synthetic routes. The selection of a specific strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale.
-
Fischer Indole Synthesis : This classic acid-catalyzed reaction forms an indole from an arylhydrazine and a carbonyl compound.[7] While traditionally considered challenging for the electron-deficient pyridine ring, recent advancements have shown this approach to be highly efficient for 4- and 6-azaindoles, especially when the starting pyridylhydrazine contains an electron-donating group.[2][8][9]
-
Madelung Synthesis : This method involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[10] It is a powerful tool for constructing the indole nucleus, though the vigorous reaction conditions can limit its functional group tolerance.[11][12] Modern variations have been developed to proceed under milder conditions.[13]
-
Transition Metal-Catalyzed Cross-Coupling Reactions : These modern methods represent the most versatile and widely used approaches for azaindole synthesis.[6][14] Reactions such as Sonogashira, Suzuki, and Heck couplings allow for the efficient formation of C-C and C-N bonds to construct the heterocyclic core from readily available halo-pyridines.[5][15][16]
The following diagram illustrates a generalized decision-making process for selecting an appropriate synthetic pathway.
References
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 6. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 14. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.unl.pt [research.unl.pt]
Application Notes and Protocols for the Recrystallization of Fluorinated Pyrrolopyridines
Abstract
Fluorinated pyrrolopyridines, also known as fluorinated azaindoles, represent a privileged scaffold in modern medicinal chemistry, appearing in a growing number of clinical candidates and approved drugs.[1] Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, enhance metabolic stability, binding affinity, and membrane permeability.[2][3] Achieving the stringent purity levels required for pharmaceutical applications necessitates robust and optimized purification strategies. Recrystallization is a powerful, cost-effective, and scalable technique for the final purification of these active pharmaceutical ingredients (APIs).[4] This document provides a comprehensive guide to developing and implementing effective recrystallization protocols for fluorinated pyrrolopyridines, addressing the specific challenges posed by their unique molecular structure.
Introduction: The Significance of Purity for Fluorinated Pyrrolopyridine APIs
The pyrrolopyridine (or azaindole) framework is a bioisostere of indole, and its derivatives are key components in a wide array of therapeutic agents, including kinase inhibitors.[1][5] The introduction of fluorine atoms can dramatically alter a molecule's properties; however, it also presents unique challenges for purification.[3] Different crystalline forms, or polymorphs, of the same API can have different solubilities, stabilities, and bioavailabilities, making control over the crystallization process a critical regulatory and therapeutic concern.[4]
This guide is intended for researchers, chemists, and drug development professionals. It moves beyond generic protocols to explain the underlying principles and provide a systematic approach to developing a robust recrystallization process for this specific class of fluorinated heterocycles.
The Impact of Fluorine on Crystallization Behavior
Understanding the influence of fluorine is paramount to designing an effective recrystallization strategy. The high electronegativity and unique steric profile of fluorine introduce several competing factors that affect solubility and crystal packing.
-
Altered Polarity and Solubility: Fluorine substitution can significantly change the molecule's dipole moment and overall polarity. This directly impacts its solubility in different organic solvents. A common misconception is that fluorination always increases lipophilicity; the effect is complex and depends on the fluorination pattern.
-
Intermolecular Interactions: Fluorine atoms are generally poor hydrogen bond acceptors. However, they can participate in other weak interactions, such as C-H···F contacts, which can play a structure-directing role in the crystal lattice. These interactions are weaker than classical hydrogen bonds but can be numerous enough to influence crystal packing.
-
Crystal Packing and Polymorphism: The substitution of hydrogen with fluorine can alter the preferred crystal packing motif (e.g., from π-stacking to herringbone).[6] This can lead to the formation of different polymorphs, each with its own unique set of physical properties. Careful control of recrystallization conditions is therefore essential to ensure the consistent production of the desired polymorphic form.
Systematic Solvent Selection: The Cornerstone of Recrystallization
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[7] The ideal solvent should exhibit a steep solubility curve for the fluorinated pyrrolopyridine: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][8]
Guiding Principles for Solvent Choice
-
"Like Dissolves Like": This principle remains a useful starting point. Given the heterocyclic nature of pyrrolopyridines, polar aprotic and protic solvents are often good candidates. The presence of fluorine may increase solubility in less polar solvents compared to the non-fluorinated parent compound.
-
Inertness: The solvent must not react with the compound.[7][8]
-
Boiling Point: A solvent with a boiling point below the melting point of the compound is necessary to prevent "oiling out." A moderately high boiling point (e.g., 60-120 °C) allows for a significant temperature differential for cooling.[6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystalline product.[8]
Recommended Solvent Screening Protocol
A systematic, small-scale screening is the most reliable method for identifying a suitable solvent.
Materials:
-
Impure fluorinated pyrrolopyridine (approx. 20-30 mg per test)
-
Small test tubes or vials
-
Heating block or sand bath
-
A selection of candidate solvents (see Table 1)
Procedure:
-
Place a small, known amount of the impure solid into a test tube.
-
Add a few drops of the solvent at room temperature and agitate. Observe the solubility. An ideal solvent will show poor solubility at this stage.[7]
-
If the solid does not dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice-water bath.
-
Evaluate the outcome: The formation of well-defined crystals and a significant solid recovery indicates a promising solvent.
Common Solvents and Solvent Systems
The following table provides a starting point for solvent selection for fluorinated pyrrolopyridines. Often, a two-solvent (binary) system is required to achieve the ideal solubility profile.[9]
| Solvent Class | Examples | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general solvents for polar heterocycles. Often used in binary systems with water or hexanes.[9] |
| Ketones | Acetone | A versatile polar aprotic solvent. Often paired with hexanes.[9] |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity; a good starting point. Frequently used with hexanes.[9] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Can be effective, but lower boiling points may limit the temperature gradient. |
| Aromatic | Toluene | Can be effective for less polar derivatives and may promote π-stacking interactions. |
| Halogenated | Dichloromethane (DCM) | Often too good of a solvent, but can be used as the "soluble" solvent in a binary pair. |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | High boiling points and strong dissolving power. More likely to be used for reaction workup than recrystallization, but can be useful in specific cases. |
| Non-polar | Hexanes, Heptane | Typically used as the anti-solvent or "poor" solvent in a binary system. |
| Aqueous | Water | Can be an effective anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone for polar compounds.[9] |
Detailed Recrystallization Protocols
Once a suitable solvent system is identified, the recrystallization can be scaled up. The following are detailed protocols for common techniques.
Protocol 1: Single-Solvent Recrystallization by Cooling
This is the most straightforward method and should be the first choice if a suitable single solvent is found.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the impure fluorinated pyrrolopyridine in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil (using a hot plate and stir bar). Continue adding the hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired compound in solution upon cooling.[6]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Inducing Crystallization: If no crystals have formed after the solution reaches room temperature, induce crystallization by:
-
Scratching the inner wall of the flask with a glass rod at the solution's surface.
-
Adding a "seed" crystal of the pure compound.
-
-
Maximizing Yield: Once crystallization has started, cool the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor. Causality: Using cold solvent minimizes the redissolving of the purified crystals during the wash.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 2: Two-Solvent (Binary) Recrystallization
This method is used when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) until the solution is saturated.
Workflow Diagram:
Caption: Workflow for two-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.
-
Clarification: Add a few more drops of the hot "good" a solvent until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Crystallization and Recovery: Follow steps 3 through 7 from the Single-Solvent protocol, using a cold mixture of the two solvents (in the same ratio as the final recrystallization mixture) for the washing step.
Troubleshooting and Advanced Techniques
| Problem | Potential Cause | Solution |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point; solution is cooled too rapidly; impurities are depressing the melting point. | Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (or switch to a lower-boiling solvent) and allow it to cool more slowly. |
| No Crystals Form | Solution is not saturated (too much solvent used); compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, an anti-solvent approach may be necessary. |
| Poor Recovery/Low Yield | Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Re-concentrate the mother liquor to recover a second crop of crystals (which may be less pure). Ensure all apparatus for hot filtration is pre-heated. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. |
For particularly challenging separations, or to obtain crystals suitable for single-crystal X-ray diffraction, consider these advanced methods:
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed jar containing an anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the container is loosely covered (e.g., with parafilm pierced with a needle). The solvent slowly evaporates over days or weeks, leading to the formation of high-quality crystals.
Conclusion
Recrystallization is a powerful and essential technique for the purification of fluorinated pyrrolopyridine APIs. Success hinges on a systematic approach to solvent selection and careful control over the cooling process. The principles and protocols outlined in this guide provide a robust framework for developing a tailored, effective, and reproducible purification strategy. By understanding the unique influence of fluorine on the physicochemical properties of these important heterocycles, researchers can overcome purification challenges and deliver high-purity materials critical for drug development and scientific discovery.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This document provides detailed analytical procedures for the quantitative analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of interest in pharmaceutical research and development. Robust methods utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. The methodologies are designed to be precise, accurate, and suitable for high-throughput screening, impurity profiling, and pharmacokinetic studies. The rationale behind the selection of chromatographic conditions, mass spectrometric parameters, and sample preparation is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyrrolopyridine, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The development of potent and selective inhibitors often involves the synthesis and screening of numerous analogs, making the availability of reliable analytical methods crucial for project success. Accurate quantification and purity assessment are essential for ensuring the quality of synthetic batches, determining solubility, and evaluating metabolic stability.
This application note details two complementary analytical techniques for the analysis of this compound: a reversed-phase HPLC (RP-HPLC) method for routine purity analysis and quantification, and a more sensitive and selective LC-MS method for trace-level detection and identification.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods.[2] As a nitrogen-containing heterocycle, the compound is expected to have a degree of polarity and be amenable to reversed-phase chromatography. The presence of the pyrrolopyridine core suggests that it will be ionizable, making it an excellent candidate for electrospray ionization (ESI) in LC-MS analysis.[3][4][5]
HPLC Method for Purity and Quantification
A robust RP-HPLC method with UV detection is often the workhorse for routine analysis in a drug discovery setting due to its simplicity, reliability, and cost-effectiveness.[6] The following method has been developed for the analysis of this compound.
Rationale for Method Development
-
Column Selection: A C18 stationary phase is chosen for its versatility and proven performance in separating a wide range of small molecules. The end-capped nature of modern C18 columns minimizes peak tailing for basic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC.[7] The addition of a small amount of formic acid (0.1%) helps to protonate the analyte, leading to sharper peaks and improved chromatographic performance.
-
Detection: The aromatic nature of the pyrrolopyridine core suggests strong UV absorbance. A photodiode array (PDA) detector is used to monitor the absorbance across a range of wavelengths, allowing for the determination of the optimal wavelength for quantification and the assessment of peak purity.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA, 254 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase conditions (10% Acetonitrile in Water with 0.1% Formic Acid).
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
LC-MS Method for High-Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as in vitro metabolic stability assays or pharmacokinetic studies, an LC-MS method is indispensable.[9] The following protocol is designed for the analysis of this compound using a tandem quadrupole mass spectrometer.
Rationale for Method Development
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in the pyrrolopyridine ring system, which are readily protonated to form [M+H]⁺ ions.[3][5]
-
Mass Spectrometry: A tandem quadrupole mass spectrometer is used for its high sensitivity and specificity in Selected Reaction Monitoring (SRM) mode. This allows for the quantification of the target analyte even in complex biological matrices.
-
Chromatography: A rapid chromatographic separation is employed to ensure high throughput while still resolving the analyte from potential interferences.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Nitrogen, 600 L/hr |
| MRM Transition | To be determined by infusion of a standard solution. A hypothetical transition could be from the protonated molecule [M+H]⁺ to a characteristic fragment ion. |
Sample Preparation (for in vitro metabolism studies):
-
Perform the in vitro incubation (e.g., with liver microsomes).
-
Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
Method Validation: The bioanalytical method should be validated in accordance with FDA guidelines, focusing on parameters such as selectivity, sensitivity, matrix effect, recovery, and stability.[10][11][12]
LC-MS Workflow Diagram
Caption: Workflow for LC-MS analysis of this compound from an in vitro metabolism study.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide robust and reliable tools for the analysis of this compound. The HPLC method is well-suited for routine purity assessments and quantification, while the LC-MS method offers the high sensitivity and selectivity required for bioanalytical applications. These methods can be readily implemented in drug discovery and development laboratories to support the advancement of new chemical entities.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. pharmtech.com [pharmtech.com]
- 8. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of heterocyclic compounds. Specifically, we will address the challenges and optimization strategies for the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-fluoro-7-azaindole), a critical step in the synthesis of various pharmaceutical intermediates.
This document provides in-depth, field-proven insights in a direct question-and-answer format, alongside detailed protocols and troubleshooting workflows to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine?
The nitration of the 4-fluoro-7-azaindole scaffold presents a unique set of challenges rooted in the electronic nature of the heterocyclic system.
-
Conflicting Ring Electronics: The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The pyrrole ring is highly susceptible to electrophilic attack, while the pyridine ring is generally resistant.[1] This dichotomy makes achieving high regioselectivity difficult.
-
Acid Sensitivity: The pyrrole moiety is notoriously sensitive to strong acidic conditions, which are typical for nitration reactions. This can lead to acid-catalyzed polymerization and the formation of insoluble tars, significantly reducing the yield of the desired product.[2]
-
Regiocontrol: While the C3 position of the pyrrole ring is the most electron-rich and kinetically favored site for electrophilic attack, other positions can compete.[3][4] Under certain conditions, especially if the pyrrole ring is deactivated by protonation, nitration can occur on the pyridine ring, typically at the C5 position.[2][5] The presence of the electron-withdrawing fluorine atom at C4 further modulates the electronic landscape of the molecule.
Q2: Which position is the expected major product of nitration and why?
The major product from the electrophilic nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine is 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine .[6]
The underlying mechanism is an electrophilic aromatic substitution (SEAr). The π-system of the aromatic ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺) electrophile.[7] In the 7-azaindole system, the lone pair of electrons on the pyrrole nitrogen atom contributes to the aromaticity, significantly increasing the electron density of the pyrrole ring, particularly at the C3 position. This makes the C3 position the most nucleophilic and therefore the primary site of attack. The reaction proceeds through a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate), which then loses a proton to restore aromaticity.
Caption: General mechanism for nitration at the C3 position.
Q3: What are the recommended starting conditions for this nitration?
A robust and widely used method for nitrating acid-sensitive substrates is the use of a nitrate salt in concentrated sulfuric acid at low temperatures. This allows for the in-situ generation of the nitronium ion while carefully controlling the reaction exotherm.
| Parameter | Recommended Condition | Rationale |
| Substrate | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | 1.0 equivalent |
| Solvent/Acid | Concentrated Sulfuric Acid (98%) | Dissolves the substrate and facilitates nitronium ion formation. |
| Nitrating Agent | Potassium Nitrate (KNO₃) | A stable, solid source of nitrate. 1.05-1.1 equivalents are typical. |
| Temperature | 0 to 5 °C | Critical for minimizing acid-catalyzed polymerization and side reactions.[2][5] |
| Reaction Time | 2 to 4 hours | Monitor by HPLC/LC-MS for completion. |
Q4: How can I effectively monitor the reaction's progress?
While Thin Layer Chromatography (TLC) can provide a quick qualitative check, High-Performance Liquid Chromatography (HPLC) or LC-MS is highly recommended for accurate monitoring.[5][8] These techniques allow for precise quantification of the starting material, the desired product, and any side products (such as regioisomers), ensuring that the reaction is stopped at the optimal time to maximize yield and purity.
Q5: What are the most common side products and how can they be minimized?
The primary side products are typically other regioisomers and products of degradation.
-
5-Nitro Isomer: Nitration at the C5 position of the pyridine ring can occur. This is minimized by keeping the temperature low to favor the kinetically preferred C3-nitration and avoiding excessively harsh conditions that might protonate and deactivate the pyrrole ring.
-
Dinitration Products: While less common under controlled conditions, dinitration can occur if excess nitrating agent is used or if the reaction temperature is too high. Use of near-stoichiometric amounts of the nitrating agent is advised.
-
Polymeric Tar: This results from the acid-catalyzed decomposition of the pyrrole ring.[2] Strict adherence to low temperatures (0-5 °C), slow, portion-wise addition of reagents, and efficient stirring to dissipate local hot spots are the most effective preventative measures.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Caption: Troubleshooting workflow for common nitration issues.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Materials:
-
4-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Potassium Nitrate (KNO₃) (1.05 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice / Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer and a thermometer
-
Ice/salt bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add concentrated sulfuric acid (approx. 5 mL per gram of starting material).
-
Cooling: Cool the sulfuric acid to 0 °C using an ice/salt bath.
-
Substrate Addition: Slowly and portion-wise, add the 4-Fluoro-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid with vigorous stirring. Ensure the internal temperature does not rise above 10 °C during the addition. Stir until all the solid has dissolved.[5]
-
Nitration: Once the solution is homogeneous and the temperature is stable between 0-5 °C, begin the portion-wise addition of potassium nitrate. Add small portions over 1-2 hours, carefully monitoring the temperature to keep it within the 0-5 °C range.[5]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction for completion by taking small aliquots, quenching them in a basic solution (e.g., NaHCO₃), extracting with ethyl acetate, and analyzing by HPLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture onto a large volume of crushed ice and water (approx. 20 mL per gram of starting material) with vigorous stirring. This should be done in a large beaker to accommodate potential foaming. Keep the temperature of the quench mixture below 20 °C.[5]
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). Then, wash with a cold, non-polar solvent like heptane or diethyl ether to remove non-polar impurities.
-
Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight to yield the crude 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The crude product can often be purified by recrystallization. A common solvent system is ethanol/water or isopropanol/water.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol (or another suitable solvent).
-
Crystallization: Slowly add water dropwise until the solution becomes cloudy (the cloud point).
-
Cooling: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine [synhet.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated 7-Azaindoles
Welcome to the technical support center for the synthesis of fluorinated 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into the 7-azaindole scaffold. 7-Azaindoles are recognized as privileged structures in medicinal chemistry, and the addition of fluorine can significantly enhance their pharmacological properties.[1][2] However, the unique reactivity of both the 7-azaindole core and fluorinating reagents can lead to a variety of side reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to anticipate, diagnose, and resolve common issues, leading to more efficient and successful syntheses.
Troubleshooting Guide: Side Reactions & Low Yields
This section addresses specific problems you may encounter during the synthesis of fluorinated 7-azaindoles. Each entry details the potential causes of the issue and provides actionable solutions.
Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained
You're attempting a direct fluorination on the 7-azaindole core and obtaining a mixture of products fluorinated at different positions.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Multiple Reactive Sites | The 7-azaindole ring system has several C-H bonds that can be susceptible to fluorination, and their relative reactivity can be similar, leading to a mixture of isomers.[3] The precise regioselectivity is influenced by the electronic and steric properties of substituents already on the ring. | Utilize Directing Groups: Employ a directing group to enhance the reactivity of a specific position. For instance, a bulky protecting group on the indole nitrogen can sterically hinder attack at adjacent positions, while other groups can electronically activate a desired site.[3][4] |
| Incorrect Fluorinating Reagent | Different fluorinating reagents exhibit varying levels of reactivity and selectivity. A highly reactive reagent may be less discriminating between available sites. | Screen Fluorinating Reagents: If you are using a highly reactive electrophilic fluorinating agent like Selectfluor, consider switching to a milder alternative. The choice of reagent can significantly influence the isomeric ratio of the product.[3] |
| Reaction Conditions | Temperature and solvent can play a crucial role in determining the regioselectivity of the reaction. | Optimize Reaction Conditions: Systematically vary the temperature and solvent. Running the reaction at a lower temperature may favor the thermodynamically more stable product, potentially improving selectivity.[3] |
Problem 2: Over-fluorination - Multiple Fluorine Atoms Incorporated
Your desired product is a mono-fluorinated 7-azaindole, but you are observing di- or tri-fluorinated byproducts.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Product is More Reactive than Starting Material | The introduction of the first fluorine atom can sometimes activate the ring towards further electrophilic attack, making the mono-fluorinated product more reactive than the starting 7-azaindole. | Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.9 equivalents) can help to minimize over-fluorination by ensuring the starting material is consumed before significant amounts of the di-fluorinated product can form. |
| Excessive Reaction Time or Temperature | Prolonged reaction times or elevated temperatures can provide the necessary energy for the less favorable second fluorination to occur. | Monitor Reaction Progress: Closely monitor the reaction by a suitable technique like TLC, LC-MS, or GC-MS.[3] Quench the reaction as soon as the starting material is consumed to prevent the formation of over-fluorinated products. |
Problem 3: Dimerization or Polymerization of Starting Material
You observe the formation of high molecular weight species and consumption of your starting material without significant formation of the desired fluorinated product.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Strongly Acidic or Basic Conditions | The 7-azaindole core can be sensitive to harsh reaction conditions. Strong acids or bases can catalyze self-condensation or polymerization reactions.[3] | Employ Milder Conditions: Opt for neutral fluorination methods where possible.[3] The use of a mild base, such as lithium carbonate, at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in similar heterocyclic systems.[3] |
| Reactive Intermediates | Certain reaction pathways, particularly those involving organometallic intermediates, can lead to side reactions if not properly controlled. For instance, lithiated intermediates can sometimes react with the starting material.[5] | Control Intermediate Formation: When using organolithium reagents, ensure slow addition at low temperatures to maintain a low concentration of the reactive intermediate and minimize side reactions.[5] |
Problem 4: Hydrolysis of Intermediates or Product
You are using a multi-step synthesis and experience loss of material, potentially due to hydrolysis of a sensitive intermediate or the final product.
| Potential Cause | Explanation | Troubleshooting Strategy |
| Water in Solvents or Reagents | Trace amounts of water can be sufficient to hydrolyze sensitive functional groups or intermediates, particularly organometallic species or highly activated esters. | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents are dry. |
| Aqueous Workup | The workup procedure can introduce water that may lead to hydrolysis. The pH of the aqueous solution used in the workup can also be critical. | Careful Workup Design: If the product is sensitive to water, minimize its contact time with aqueous layers during extraction. Consider alternative workup procedures, such as direct filtration through a pad of silica gel or celite to remove salts, followed by evaporation of the solvent. |
Frequently Asked Questions (FAQs)
Q1: I am considering a Balz-Schiemann reaction for fluorination. What are the common pitfalls?
A1: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method for introducing fluorine.[1] However, common side reactions include:
-
Incomplete Diazotization: Ensure complete conversion of the precursor amine to the diazonium salt. This can be monitored by testing for the presence of nitrous acid.
-
Side Reactions of the Diazonium Salt: Diazonium salts can be unstable and may undergo side reactions such as dediazoniation (replacement with hydrogen) or reaction with the solvent. It is crucial to control the temperature during both the diazotization and the subsequent decomposition.
-
Formation of Aryl Ether Byproducts: If the reaction is carried out in the presence of alcohols or water, these can act as nucleophiles, leading to the formation of ether or phenol byproducts.
Q2: My electrophilic fluorination with Selectfluor is sluggish. What can I do to improve the reaction rate?
A2: While Selectfluor is a powerful electrophilic fluorinating agent, its reactivity can be influenced by the reaction medium.[3]
-
Solvent Choice: The choice of solvent is critical. Acetonitrile is a commonly used solvent for many fluorination reactions.[3] In some cases, co-solvents like water and chloroform have been shown to be effective.[3]
-
Catalyst/Promoter: The addition of a catalytic amount of a Lewis or Brønsted acid can sometimes enhance the reactivity of the fluorinating agent. However, care must be taken to avoid acid-catalyzed decomposition of the 7-azaindole.
-
Temperature: Gently increasing the reaction temperature may improve the rate, but this should be done cautiously while monitoring for byproduct formation.
Q3: How does the position of the nitrogen in the pyridine ring of 7-azaindole affect its reactivity towards fluorination?
A3: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution compared to indole. This deactivating effect is most pronounced at the positions ortho and para to the nitrogen. Consequently, direct electrophilic fluorination often favors the pyrrole ring. However, the precise regioselectivity can be complex and is also influenced by other substituents and the specific reaction conditions.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
A4: Yes, working with fluorinating agents requires strict adherence to safety protocols.
-
Toxicity and Corrosiveness: Many fluorinating agents, and their byproducts like hydrogen fluoride (HF), are highly toxic and corrosive.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves resistant to the specific chemicals being used.
-
Reactivity: Some fluorinating agents can react violently with water or other common laboratory chemicals.[6] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
-
Quenching: Have a plan for safely quenching the reaction and any excess reagent. This may involve the use of a specific quenching agent.
Experimental Workflow & Diagrams
Workflow: Troubleshooting Poor Regioselectivity
The following diagram illustrates a logical workflow for addressing issues of poor regioselectivity in the direct fluorination of a 7-azaindole.
Caption: Troubleshooting workflow for poor regioselectivity.
Reaction Pathway: Common Side Reactions in Electrophilic Fluorination
This diagram illustrates the desired reaction alongside common side reactions such as over-fluorination and dimerization.
Caption: Desired vs. side reaction pathways.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support guide for the purification of crude 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purification of this valuable heterocyclic intermediate. The following FAQs and troubleshooting guides are based on established principles of organic chemistry and experience with structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What is the first step I should take?
A1: A dark, oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents (like DMF or DMSO), or colored byproducts from the synthesis. A logical first step is to perform a solvent trituration or a simple wash to remove these highly soluble or colored impurities.
Recommended Initial Protocol: Solvent Trituration
-
Solvent Selection: Choose a solvent in which your desired product has very low solubility, but the impurities are highly soluble. For a polar compound like this compound, a non-polar solvent like diethyl ether, hexanes, or a mixture of the two is a good starting point.
-
Procedure:
-
Place the crude oil in a flask.
-
Add a small volume of the chosen non-polar solvent.
-
Stir or sonicate the mixture vigorously. The goal is to get the desired compound to precipitate as a solid while the impurities remain dissolved.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a fresh, cold portion of the same solvent.
-
Dry the solid under vacuum.
-
-
Analysis: Analyze the resulting solid by TLC or LC-MS to assess the level of purification. This step can significantly improve the quality of the material before attempting more rigorous purification methods like column chromatography or recrystallization.[1]
Q2: I have isolated a solid, but TLC analysis shows multiple spots. How do I choose between recrystallization and column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material.[1]
-
Recrystallization is ideal when you have a solid product with impurities that have different solubility profiles than your desired compound. It is often more scalable and can yield highly pure crystalline material.
-
Column Chromatography is a more versatile technique that can separate compounds with very similar polarities. It is particularly useful for removing impurities that are structurally similar to the product.[2]
Decision Workflow:
Caption: Decision workflow for choosing a purification method.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Overlapping peaks or spots on TLC fractions.
-
Co-elution of the product with impurities.
-
Low recovery of pure product.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. If spots are too high on the TLC plate (high Rf), the solvent system is too polar. If they remain at the baseline (low Rf), it is not polar enough. Solution: Systematically screen solvent systems using TLC. A good starting point for pyrrolopyridine derivatives is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate system can be effective. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good column separation.[1] |
| Column Overloading | The amount of crude material should generally not exceed 1-5% of the mass of the stationary phase (silica gel).[1] Overloading leads to broad bands and poor separation. Solution: Reduce the amount of crude material applied to the column or use a larger column with more silica gel. |
| Compound Instability on Silica | The 7-azaindole core can be sensitive to acidic silica gel, potentially leading to degradation.[2] Solution: If you suspect degradation (streaking on TLC, appearance of new spots), consider using deactivated silica gel. This can be prepared by adding 1-2% of a base like triethylamine or ammonia to the eluent system. Alternatively, a different stationary phase like alumina could be explored. |
Experimental Protocol: Developing a Solvent System for Flash Chromatography
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot TLC Plate: Use a capillary spotter to apply a small spot of the stock solution onto a silica gel TLC plate.
-
Test Solvents: Develop the TLC plate in a chamber containing your chosen solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Visualize: After development, visualize the spots under UV light and/or with a stain.
-
Optimize: Adjust the solvent ratio to achieve the desired Rf value for your product. If separation is still poor, try different solvent combinations (e.g., Dichloromethane:Methanol).[3]
Issue 2: Recrystallization Fails or Gives Low Yield
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystals form upon cooling.
-
The recovered product is still impure.
-
Very low recovery of the product.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Solvent Choice is Suboptimal | An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Solution: A systematic solvent screen is necessary. Test a range of solvents with varying polarities. Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, ethyl acetate, and water, or mixtures thereof.[4] |
| Solution is Supersaturated or Cooled Too Quickly | Rapid cooling can lead to the product crashing out as an amorphous solid or oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. If it oils out, add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[1] |
| Too Much Solvent Used | Using an excessive amount of solvent will result in the product remaining dissolved even when the solution is cold, leading to low recovery.[1] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. If the yield is low, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| High Impurity Load | If the crude material is very impure, the impurities can inhibit crystal formation. Solution: Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
Table of Common Recrystallization Solvents:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but many organics are insoluble. |
| Ethanol | 78 | High | A versatile solvent for many organic compounds. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, but less volatile. |
| Acetonitrile | 82 | Medium-High | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | A common solvent for a wide range of compounds. |
| Hexanes/Heptane | ~69 | Low | Good for non-polar compounds, often used as an anti-solvent. |
Advanced Troubleshooting
Q3: I've tried multiple purification techniques, but a persistent impurity remains. What are my next steps?
A3: If a persistent impurity co-elutes or co-crystallizes with your product, it is likely structurally very similar.
Troubleshooting Workflow for Persistent Impurities:
Caption: Workflow for addressing persistent impurities.
-
Characterize the Impurity: The first and most critical step is to identify the impurity.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) will provide the molecular weight, which is a crucial piece of information. If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.[2]
-
Hypothesize the Source:
-
Isomeric Impurity: Based on the synthesis of related pyrrolopyridines, impurities can arise from incomplete reactions or side reactions.[5][6][7] For instance, if a nitration step was involved in the synthesis of a precursor, regioisomers could have formed.[8]
-
Degradation Product: The pyrrolopyridinone core may be susceptible to hydrolysis or oxidation under certain conditions. A forced degradation study, where the pure product is subjected to acidic, basic, and oxidative conditions, can help determine if the impurity is a degradation product.[2]
-
-
Modify the Synthesis or Purification:
-
Reaction Optimization: If the impurity is a byproduct, revisiting the reaction conditions (temperature, solvent, stoichiometry) may be necessary to minimize its formation.[9]
-
Preparative HPLC: For challenging separations of closely related compounds, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit less scalable, solution.[2]
-
By systematically approaching the purification of this compound using these principles, researchers can overcome common challenges and obtain material of high purity suitable for downstream applications in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 7. Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine [synhet.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Welcome to the technical support guide for the purification of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this important heterocyclic building block. The unique electronic properties of the 7-azaindole scaffold, combined with the influence of the fluoro and amino substituents, can present specific hurdles in purification.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshooting, along with detailed experimental protocols and insights into the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine?
A1: The impurities in your crude product are typically process-related and depend on the synthetic route employed. A common pathway involves the nitration of a 4-fluoro-7-azaindole intermediate, followed by the reduction of the nitro group.[2][3]
Potential Impurities from Synthesis:
| Impurity | Origin | Analytical Signature (LC-MS) |
| 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Incomplete reduction of the nitro group. | Expected mass of the nitro-intermediate. |
| Unreacted Starting Materials | Incomplete reaction in any of the preceding steps. | Mass corresponding to the respective starting material. |
| Regioisomers of Nitration | Nitration of the 4-fluoro-7-azaindole may yield other isomers (e.g., 3-nitro). | Same mass as the desired nitro-intermediate, but different retention time. |
| Hydroxylamine or Oxime Byproducts | Partial reduction of the nitro group. | Masses corresponding to the hydroxylamine or oxime derivatives. |
| Degradation Products | The 7-azaindole core can be sensitive to strong acids, bases, and high temperatures.[4] | Various masses, potentially from hydrolysis or other rearrangements. |
Q2: My compound is showing significant tailing during silica gel column chromatography. What is the cause and how can I fix it?
A2: Peak tailing on silica gel is a common issue with amine-containing compounds like 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.
To mitigate this, you can:
-
Add a basic modifier to your mobile phase: Incorporating a small amount of a tertiary amine, such as triethylamine (0.1-1%), into your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using neutral or basic alumina as your stationary phase to avoid the acidic interactions altogether.[5]
-
Optimize your solvent system: A more polar solvent system, such as a gradient of methanol in dichloromethane, may help to improve elution.[5]
Q3: I'm having difficulty finding a suitable solvent for recrystallization. What are some good starting points?
A3: Finding the right recrystallization solvent requires a balance of solubility: the compound should be soluble in the hot solvent but sparingly soluble at room temperature or below.[5] For polar, amine-containing heterocycles, common solvent systems to explore include:
-
Ethanol/Water mixtures: Dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimum of hot ethyl acetate and add hexane as the anti-solvent until turbidity is observed.
-
Acidified Solvents: For basic compounds like amines, forming a salt by adding an acid (e.g., HCl in ether) can sometimes facilitate crystallization from a polar solvent. However, be mindful of the potential for degradation under strongly acidic conditions.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Issue 1: Low yield after purification.
-
Possible Cause: Product loss during aqueous work-up.
-
Troubleshooting: The amine functionality can make the compound slightly water-soluble, especially under acidic conditions where it can be protonated. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent like ethyl acetate to recover any dissolved product.[4]
-
-
Possible Cause: Incomplete elution from the chromatography column.
-
Troubleshooting: If the product is strongly adsorbed to the silica gel, increase the polarity of the mobile phase significantly at the end of the run to ensure all the product is eluted. The use of a basic modifier as described in the FAQs can also improve recovery.
-
-
Possible Cause: Degradation during purification.
-
Troubleshooting: The 7-azaindole core can be sensitive to prolonged exposure to the acidic environment of silica gel.[4] Minimize the time the compound spends on the column and consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Issue 2: Persistent impurities are observed by LC-MS or NMR after a single purification step.
-
Possible Cause: Co-eluting impurities.
-
Troubleshooting: If an impurity has a similar polarity to your product, a single chromatography step may not be sufficient for complete separation.[5] Consider a multi-step purification strategy. For example, perform an initial column chromatography purification followed by a recrystallization to remove the remaining impurities. Alternatively, preparative HPLC may be necessary for challenging separations.[4]
-
-
Possible Cause: Isomeric impurities.
-
Troubleshooting: The synthesis, particularly the nitration step, can sometimes lead to the formation of structural isomers that are difficult to separate by standard column chromatography.[5] High-performance liquid chromatography (HPLC) with a suitable column and mobile phase is often required for effective separation of isomers.[5]
-
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of crude 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase (e.g., 5% methanol in dichloromethane).
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Wash the column with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully apply the solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 2-5% methanol in dichloromethane with 0.1% triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., to 10-15% methanol in dichloromethane with 0.1% triethylamine) to elute the desired product.
-
Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) at room temperature and with gentle heating.
-
The ideal solvent will fully dissolve the compound when hot but result in poor solubility upon cooling.
-
-
Recrystallization Procedure (Example with Ethanol/Water):
-
Place the crude 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution just begins to turn cloudy.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Part 4: Visualizations
References
Stability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine under laboratory conditions
This guide is intended for researchers, scientists, and drug development professionals utilizing 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine in their laboratory work. As a crucial intermediate in the synthesis of various therapeutic agents, understanding its stability and handling characteristics is paramount to ensuring experimental success and reproducibility.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under typical laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine?
For long-term stability, it is recommended to store 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as a solid in a tightly sealed container at -20°C, protected from light and moisture. The presence of the amine and pyrrole functionalities suggests a potential for slow oxidation and degradation over time, which is significantly mitigated at lower temperatures.
Q2: How should I handle the compound for routine laboratory use?
For short-term use, the compound can be stored at 2-8°C.[3] Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation onto the solid material. Weigh out the desired amount in a well-ventilated area or a chemical fume hood, and promptly reseal the container.
Q3: What is the expected appearance of high-purity 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine?
High-purity 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is typically an off-white to light-colored solid. Significant deviation from this appearance, such as a pronounced yellow or brown color, may indicate the presence of impurities or degradation products.
Q4: Is this compound sensitive to air or moisture?
While specific data on the air and moisture sensitivity of this exact compound is not extensively published, the chemical structure, containing a pyrrole and an aromatic amine, suggests a potential for sensitivity. Aromatic amines can be susceptible to oxidation, which can be accelerated by air and light. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring high purity and to minimize exposure to air.
Q5: What solvents are suitable for dissolving 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine?
Based on its chemical structure, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (e.g., methanol, ethanol). Its solubility in less polar solvents like ethyl acetate and dichloromethane may be more limited. For aqueous solutions, the amine group allows for salt formation, which can enhance solubility in acidic conditions, though the stability in such conditions should be verified.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, providing potential causes and actionable solutions.
Issue 1: Observation of Color Change (e.g., darkening, turning yellow/brown)
-
Potential Cause: This is often the first visual indicator of compound degradation. The colored species are likely oxidation byproducts. This process can be accelerated by exposure to air, light, and elevated temperatures.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the discolored material by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity and identify any new, significant impurity peaks.
-
Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions (cold, dark, and dry). Evaluate if handling procedures may have introduced contaminants or prolonged exposure to air.
-
Purification: If the purity is compromised but the compound is still usable, consider repurification by flash column chromatography or recrystallization.[4] The choice of solvent for recrystallization will need to be empirically determined.
-
Preventative Measures: For future use, store the material under an inert atmosphere and minimize exposure to light.
-
Issue 2: Inconsistent or Lower-than-Expected Reaction Yields
-
Potential Cause: If you are experiencing poor yields in reactions where 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a starting material, it could be due to the degradation of the compound, leading to a lower effective concentration of the active reagent.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Before starting a reaction, always assess the purity of the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine lot using a suitable analytical method like quantitative NMR (qNMR) or HPLC with a standard.
-
Investigate Reaction Conditions: The 7-azaindole core can be sensitive to strong acids, bases, and high temperatures.[4] Consider if your reaction conditions are too harsh, potentially causing degradation of the starting material or product. Milder conditions should be explored where possible.
-
Protecting Group Strategy: The amino group and the pyrrole N-H can interfere with certain reactions, such as palladium-catalyzed couplings, by coordinating to the metal center.[5] In such cases, employing a suitable protecting group for the pyrrole nitrogen (e.g., tosyl, SEM) might be necessary to improve reaction outcomes.[5]
-
Issue 3: Poor Solubility or Presence of Insoluble Particulates
-
Potential Cause: The formation of insoluble matter in a solvent where the compound is typically soluble can indicate the formation of degradation products or polymers.
-
Troubleshooting Steps:
-
Analytical Characterization: If possible, isolate the insoluble material and attempt to characterize it.
-
Solvent Purity: Ensure the solvent used is of high purity and anhydrous if necessary, as contaminants in the solvent could react with the compound.
-
Filtration: For immediate use in a reaction, you may be able to filter the solution to remove the insoluble particulates, but be aware that the concentration of your active compound in the filtrate may be lower than calculated. It is advisable to determine the concentration of the filtered solution before proceeding.
-
Experimental Protocol: Assessing Compound Stability
For critical applications, it is advisable to perform a small-scale stability study under your specific experimental conditions.
Objective: To determine the stability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine in a chosen solvent and at a specific temperature over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine at a known concentration in the solvent of interest (e.g., DMSO, DMF).
-
Sample Aliquoting: Dispense aliquots of the stock solution into several vials.
-
Time-Zero Analysis: Immediately analyze one of the vials (t=0) using a validated HPLC method to determine the initial purity and peak area of the compound.
-
Incubation: Store the remaining vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove a vial and re-analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and the purity at each time point to the t=0 sample. A significant decrease in the parent peak area or the appearance of new impurity peaks indicates degradation.
Data Summary and Visualizations
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C, in a tightly sealed container, protected from light. | Minimizes oxidative and thermal degradation. |
| Short-Term Storage | 2-8°C, in a desiccator. | Suitable for routine use while mitigating degradation. |
| Handling | Allow to warm to room temperature before opening. Handle in a well-ventilated area. Use an inert atmosphere for sensitive reactions. | Prevents moisture condensation and minimizes air exposure. |
| Appearance Check | Visually inspect for color change before use. | Discoloration can be an early sign of degradation. |
Diagram 1: Troubleshooting Workflow for Compound Discoloration
Caption: Workflow for addressing discoloration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
References
Technical Support Center: Overcoming Poor Solubility of 4-Fluoro-7-Azaindole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-7-azaindole derivatives. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this important chemical scaffold. Our approach is to empower you with the foundational knowledge and practical methodologies to systematically overcome solubility hurdles in your experiments, from early discovery to preclinical development.
Section 1: Foundational Concepts - Understanding the Solubility Challenge
Q1: Why are 4-fluoro-7-azaindole derivatives often poorly soluble?
The poor aqueous solubility of 4-fluoro-7-azaindole derivatives is not attributable to a single factor but rather a combination of their inherent physicochemical properties. Understanding these root causes is critical for selecting an appropriate solubilization strategy.
-
High Crystal Lattice Energy: The planar and rigid aromatic structure of the azaindole core facilitates strong intermolecular interactions (π-π stacking) in the solid state. This results in a highly stable crystal lattice that requires significant energy to break apart, a prerequisite for dissolution.[1][2] Strategies that disrupt this planarity or create amorphous forms of the compound can effectively improve solubility.[2][3][4]
-
Lipophilicity and the Role of Fluorine: The azaindole scaffold is inherently lipophilic. The addition of a fluorine atom, a common strategy to enhance metabolic stability or target binding affinity, often increases lipophilicity (LogP).[5][6] This increased "oil-like" character further disfavors dissolution in aqueous media.[6]
-
pH-Dependent Solubility: The 7-azaindole core contains a pyridine nitrogen, which is weakly basic. This means the compound can be protonated to form a more soluble salt at an acidic pH.[7] The solubility of these derivatives is therefore highly dependent on the pH of the medium, a property that can be leveraged for formulation. The pKa of the specific derivative will dictate the pH range where this effect is most pronounced.[8]
Caption: Core factors contributing to the poor solubility of 4-fluoro-7-azaindole derivatives.
Section 2: Troubleshooting Guide: A Step-by-Step Workflow
When faced with a poorly soluble derivative, a systematic approach is more effective than random screening. The following workflow progresses from simple, rapid methods suitable for early-stage research to more complex, robust formulation strategies for later-stage development.
Caption: A systematic workflow for addressing solubility issues.
Step 1 & 2: Initial Assessment & Basic Solubilization
Q2: I have a new 4-fluoro-7-azaindole derivative. What's the first step to assess and improve its solubility for in vitro screening?
Your initial goal is to determine the baseline aqueous solubility and find a simple vehicle for your primary assays. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9] Following this, exploring pH modification and common co-solvents are the most direct and rapid next steps.
Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium (thermodynamic) solubility of your compound.
-
Preparation: Add an excess amount of the solid compound (enough that some remains undissolved) to a known volume of your test buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is crucial to ensure equilibrium is reached.[9]
-
Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering it through a low-binding 0.22 µm or 0.45 µm filter (e.g., PVDF).[9]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps you understand if acidic conditions can solubilize your compound.
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.5, 7.4).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of these buffers.
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the pH. A significant increase in solubility at lower pH values confirms that your compound's solubility can be modulated by pH. For many basic drugs, intravenous formulations use pH modifiers to improve solubility.[7]
Using Co-solvents
Co-solvents are water-miscible organic solvents used to increase the solubility of lipophilic compounds.[10] They are common for in vitro assays but must be used with caution, as high concentrations can cause cellular toxicity or interfere with experimental results. Always run a vehicle control.
Table 1: Common Co-solvents for Preclinical Research
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| DMSO | 0.1% - 1% | Gold standard for stock solutions; can be toxic at >1%. |
| Ethanol | 1% - 10% | Often used in combination with other solvents. |
| PEG 400 | 5% - 30% | Low toxicity, suitable for in vivo studies. |
| Propylene Glycol | 5% - 40% | Common vehicle for oral and parenteral formulations. |
Step 3: Intermediate Strategies for Persistent Issues
Q3: pH adjustment and simple co-solvents are insufficient or not suitable for my in vivo model. What's next?
When basic methods fail or are inappropriate (e.g., risk of precipitation upon injection), more sophisticated techniques are required. These include using cyclodextrins to form inclusion complexes or creating a salt form of your compound.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming a drug-cyclodextrin complex that is water-soluble.[1][10][11][12]
Protocol 3: Solubilization using Cyclodextrins
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are most commonly used due to their high solubility and low toxicity.
-
Vehicle Preparation: Prepare a solution of the chosen cyclodextrin in water or buffer (e.g., 20-40% w/v).
-
Complexation: Add your solid compound to the cyclodextrin solution. Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may be required.
-
Filtration: Filter the final solution through a 0.22 µm sterile filter before use, especially for parenteral administration.
Salt Formation
For ionizable compounds, forming a salt is one of the most established and effective methods to enhance solubility and dissolution rate.[13] Since 4-fluoro-7-azaindoles are basic, they can form salts with pharmaceutically acceptable acids.
Protocol 4: A General Method for Salt Formation Screening
-
Solvent Selection: Dissolve your compound (the free base) in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).
-
Acid Addition: In a separate vial, prepare a solution of a selected acid counter-ion (e.g., HCl, methanesulfonic acid, tartaric acid) in the same solvent. Add this solution dropwise (stoichiometrically, e.g., 1.0-1.1 equivalents) to the solution of your compound while stirring.
-
Precipitation & Isolation: If a salt forms, it will often precipitate out of the solution. The resulting solid can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization: Confirm salt formation using techniques like melting point analysis, DSC, or XRPD.
-
Solubility Testing: Test the aqueous solubility of the new salt form using Protocol 1. A successful salt will show a marked improvement in solubility compared to the parent compound.[13]
Step 4: Advanced Formulation Approaches
Q4: My compound is a late-stage candidate, and I need a robust formulation for preclinical or clinical studies. What are the options?
For compounds progressing toward clinical development, more advanced and stable formulations are necessary. These strategies often require specialized equipment and expertise.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in a polymer matrix in an amorphous (non-crystalline) state.[14] Because no crystal lattice energy needs to be overcome, amorphous forms are more soluble than their crystalline counterparts.[15] The polymer also helps to prevent the drug from recrystallizing. Common methods for preparing ASDs include spray drying and hot-melt extrusion.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use a mixture of oils, surfactants, and co-solvents to dissolve the drug.[16][17] When these systems come into contact with aqueous fluids in the gut, they can form fine emulsions or microemulsions, which facilitate drug absorption.[12][16] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Particle Size Reduction (Nanonization): The rate of dissolution is directly proportional to the surface area of the drug particles.[10] Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to a faster dissolution rate.[13][15][16] This can be achieved through media milling or high-pressure homogenization.[11]
Section 3: Frequently Asked Questions (FAQs)
Q5: Can the position of the fluorine atom affect solubility? Yes. While any fluorine substitution tends to increase lipophilicity, its specific position can influence intramolecular hydrogen bonding and crystal packing, leading to different solubility profiles for various isomers.
Q6: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this? This is a common sign of kinetic solubility issues. The compound is temporarily soluble in the concentrated DMSO but crashes out when the solvent environment changes. To mitigate this:
-
Lower the stock concentration.
-
Add the stock solution to the buffer while vortexing vigorously to ensure rapid mixing.
-
Include a precipitation inhibitor in your buffer, such as a small amount of surfactant (e.g., Tween® 80) or a polymer (e.g., HPMC).
Q7: Are there any structural modifications I can make to the azaindole core itself to inherently improve solubility in the next generation of analogs? Absolutely. This is a key strategy in lead optimization. Two proven approaches are:
-
Disrupt Planarity and Symmetry: Adding a non-planar group (e.g., a methyl group) can disrupt the flat structure of the molecule.[3] This weakens the crystal packing forces, making the compound easier to dissolve.[2][4]
-
Incorporate an Ionizable Group: Adding a basic amine to another part of the molecule can provide a second site for protonation, dramatically improving solubility in acidic-to-neutral conditions.[3]
Q8: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound (measured by the Shake-Flask method). It is a fixed physical property.[2]
-
Kinetic Solubility is the concentration of a compound that dissolves when a concentrated stock solution (e.g., in DMSO) is rapidly added to an aqueous buffer. It often results in a supersaturated solution that may precipitate over time.
-
Why it matters: Kinetic solubility is often higher than thermodynamic solubility and is relevant for high-throughput screening. However, for developing a stable, marketable formulation, the thermodynamic solubility is the critical parameter that must be addressed.
References
- 1. Improving API Solubility [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 17. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Optimization of Catalytic Hydrogenation for Nitro Group Reduction in Pyrrolopyridines
Welcome to the technical support center for the catalytic hydrogenation of nitropyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important but often challenging transformation. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2] The reduction of a nitro group to a primary amine is a critical step in their synthesis, converting a strongly deactivating, meta-directing group into a versatile, ortho-, para-directing amine handle.[3]
However, the presence of the basic nitrogen atom in the pyridine ring introduces a significant challenge: catalyst poisoning. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and optimize your experiments, ensuring successful, efficient, and chemoselective reductions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reducing nitropyrrolopyridines, and what are their pros and cons?
The choice of catalyst is the most critical parameter for this reaction. While standard catalysts for nitroarene reduction are a good starting point, the unique structure of pyrrolopyridines requires careful consideration.
| Catalyst | Pros | Cons | Best For... |
| Palladium on Carbon (Pd/C) | Highly active, widely available, good for general-purpose reductions.[4] | Highly susceptible to poisoning by the pyridine nitrogen, which can stall the reaction.[5][6] Can cause dehalogenation of aryl halides. | Simple pyrrolopyridines without sensitive groups or when poisoning can be mitigated. |
| Platinum(IV) Oxide (PtO₂) | Generally more robust than Pd/C against mild catalyst poisons. Effective under a range of conditions. | Can be less chemoselective and may require acidic conditions (in-situ forms Adams' catalyst), which may not be suitable for all substrates. | Cases where Pd/C fails due to poisoning and acidic conditions are tolerable. |
| Raney Nickel (Raney® Ni) | Excellent chemoselectivity, particularly for preserving aryl halides (Cl, Br, I).[7][8] Cost-effective.[9] | Pyrophoric nature requires careful handling (though stable, non-pyrophoric versions are available).[8][10] Can sometimes be lower in activity than noble metal catalysts. | Substrates containing sensitive groups like halogens or when cost is a major factor. |
| Rhodium on Carbon (Rh/C) | Significantly more resistant to poisoning by nitrogen heterocycles compared to Palladium.[6][11] | More expensive than other catalysts. Its different reactivity profile may require more optimization. | Difficult substrates where catalyst poisoning is the primary mode of failure. |
Q2: Why exactly does the pyrrolopyridine scaffold pose a challenge for catalytic hydrogenation?
The primary challenge is catalyst poisoning caused by the lone pair of electrons on the pyridine nitrogen atom.
The mechanism of poisoning involves the strong coordination (chemisorption) of the basic nitrogen atom to the active metal sites on the catalyst surface.[5] This blocks the sites required for the adsorption and dissociation of hydrogen gas and the binding of the nitro group, thereby inhibiting or completely stalling the catalytic cycle.
An important and often overlooked phenomenon is that the hydrogenated product, the aminopyrrolopyridine, can be an even stronger poison than the starting material.[6][12] As the product forms, it competes for active sites, leading to a gradual deceleration and potential stalling of the reaction before completion.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Newer non-pyrophoric version of Raney-Nickel and its applications - ACS Green Chemistry [gcande.digitellinc.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Azaindole Derivatives
Welcome to the technical support center dedicated to addressing the challenges in the synthesis of 7-azaindole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of working with this important heterocyclic scaffold. In this guide, we will specifically focus on a common and often troublesome side reaction: N-nitration. Our goal is to provide you with a comprehensive understanding of this issue and arm you with effective strategies to control the regioselectivity of your reactions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the nitration of 7-azaindole:
Q1: I am trying to nitrate 7-azaindole to obtain the 3-nitro derivative, but I am consistently getting a significant amount of an undesired side product. What could this be?
A: A very common side product in the nitration of 7-azaindole is the N-nitro derivative. The pyrrolic nitrogen of the 7-azaindole ring system is nucleophilic and can be attacked by the electrophilic nitrating agent. This competes with the desired electrophilic substitution on the carbon framework, most commonly at the C3 position.
Q2: Why is N-nitration a problem in 7-azaindole synthesis?
A: N-nitration is problematic for several reasons. Firstly, it consumes your starting material and nitrating agent, reducing the overall yield of your desired C-nitro product. Secondly, the N-nitro-7-azaindole can be unstable and may decompose under the reaction or workup conditions. Its similar polarity to the desired product can also complicate purification.
Q3: What are the typical reaction conditions that lead to N-nitration?
A: While N-nitration can occur under various nitrating conditions, it is often observed with strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, especially if the reaction temperature is not carefully controlled.[1]
Q4: How can I confirm if I have N-nitration in my reaction mixture?
A: The presence of the N-nitro product can often be detected by LC-MS analysis, as it will have the same mass as the C-nitro isomers. Careful analysis of 1H NMR spectra is crucial. The N-nitro derivative will show a characteristic downfield shift of the pyrrolic protons compared to the starting 7-azaindole, and the integration of the NH proton will be absent.
Q5: Is it possible to reverse N-nitration?
A: While some N-nitro compounds can be denitrated, this is often not a practical or high-yielding approach in the context of a complex synthesis. It is far more effective to prevent its formation in the first place.
Troubleshooting Guide: Common Issues in 7-Azaindole Nitration
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired C-nitro product | - Reaction conditions are too harsh, leading to decomposition. - N-nitration is the major reaction pathway. - The 7-azaindole ring is protonated under strongly acidic conditions, deactivating it towards electrophilic substitution. | - Lower the reaction temperature. - Use a milder nitrating agent. - Employ a protecting group strategy for the pyrrolic nitrogen. |
| Formation of multiple isomers (e.g., C3-nitro, C4-nitro, N-nitro) | - Lack of regiochemical control in the direct nitration of unprotected 7-azaindole. | - Utilize an N-protecting group to block the N-nitration and direct C-substitution. - Consider an N-oxide strategy to favor C4-nitration if that is the desired isomer.[1] |
| Product instability or decomposition during workup | - The N-nitro product is thermally or hydrolytically unstable. - The desired C-nitro product may also be sensitive to the workup conditions. | - Perform the workup at low temperatures. - Use a buffered aqueous solution for quenching. - Minimize the time the product is in contact with acidic or basic media. |
| Difficulty in purifying the desired product | - The N-nitro and C-nitro isomers have similar polarities, making chromatographic separation challenging. | - Optimize the reaction to minimize the formation of the N-nitro isomer. - If separation is necessary, explore different solvent systems for chromatography or consider crystallization. |
Preventative Strategies to Avoid N-Nitration
The most effective way to deal with the N-nitration side reaction is to prevent it from happening. Here are some field-proven strategies:
Protecting Group Strategies
The use of a protecting group on the pyrrolic nitrogen is a highly effective method to prevent N-nitration and enhance the regioselectivity of C-nitration. The protecting group electronically deactivates the nitrogen and can sterically hinder the approach of the nitrating agent.
| Protecting Group | Introduction Reagent & Conditions | Removal Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | TsCl, base (e.g., NaH, TEA), solvent (e.g., DMF, DCM) | Strong base (e.g., NaOH, KOH) or reductive cleavage | Robust, strongly electron-withdrawing | Harsh removal conditions may not be compatible with all functional groups. |
| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP, base (e.g., TEA), solvent (e.g., DCM, THF) | Acidic conditions (e.g., TFA, HCl) | Mild removal conditions | Can be labile under certain electrophilic conditions. |
| Benzenesulfonyl (Bs) | PhSO₂Cl, base (e.g., K₂CO₃), solvent (e.g., Acetone) | Base-mediated hydrolysis (e.g., NaOH in MeOH/H₂O) | Good directing group, stable | Removal requires basic conditions. |
A general workflow for a protecting group strategy is as follows:
References
Technical Support Center: Enhancing Regioselectivity in the Fluorination of 1H-pyrrolo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing fluorine into this privileged heterocyclic scaffold. The inherent electronic properties of the 7-azaindole ring system present unique challenges to achieving site-specific fluorination. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format, providing potential causes and actionable solutions to overcome common hurdles in the lab.
Question 1: My reaction is producing a mixture of C3, C4, C5, and C6-fluorinated isomers. How can I improve regioselectivity?
Problem: You are attempting a direct electrophilic fluorination on unprotected 7-azaindole and obtaining poor control over the position of fluorination.
Root Cause Analysis: The 7-azaindole scaffold has multiple reactive sites for electrophilic substitution. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C3 position is particularly activated, often leading to it being the major, albeit undesired, product in direct fluorination attempts.[1] The pyridine ring's reactivity towards electrophiles is generally lower and follows the order C5 > C6 > C4, further complicating selective functionalization.
Solutions & Protocols:
Solution A: Pyrrole N-H Protection
The most straightforward approach to deactivate the pyrrole ring towards electrophilic attack is to protect the nitrogen atom. A bulky protecting group can also sterically hinder attack at the C2 position.
-
Recommended Protecting Group: The triisopropylsilyl (TIPS) group is highly effective. Its bulk deactivates the pyrrole ring and sterically shields the C2 position, favoring functionalization on the pyridine ring.[2]
-
Experimental Insight: While N-protection disfavors C3-fluorination, it may not be sufficient on its own to provide a single pyridine-ring isomer. It is best used in combination with other strategies, such as directed metalation.
Solution B: Directed Ortho-Metalation (DoM)
This is a powerful strategy for achieving high regioselectivity, particularly for C5 and C6 functionalization. The strategy involves using a directing group (DG) at a known position to guide a strong base to deprotonate a specific adjacent C-H bond, creating a nucleophilic carbon that can be trapped with an electrophilic fluorine source.
-
Workflow for C5-Fluorination:
-
Start with a pre-functionalized 7-azaindole, such as 4-chloro- or 4-fluoro-7-azaindole.
-
Protect the pyrrole nitrogen with a TIPS group.
-
Use a strong lithium base (e.g., sec-butyllithium) to selectively deprotonate the C5 position at low temperature (–78 °C). The halogen at C4 acts as the directing group.
-
Quench the resulting organolithium species with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[2]
-
}
Solution C: Multi-Step Synthetic Routes
For positions that are difficult to access directly, a longer, more controlled sequence is often necessary.
-
Balz-Schiemann Reaction: This classic method allows for regioselective fluorination via a diazonium salt intermediate.[3][4] This requires the synthesis of a specific amino-7-azaindole precursor, which can be challenging but provides excellent regiocontrol.
-
Halogen-Exchange: A lithium-halogen exchange on a bromo- or iodo-7-azaindole followed by quenching with an electrophilic fluorine source is another reliable method for introducing fluorine at a specific pre-functionalized position.[3][4]
Question 2: My reaction yield is very low, or I am recovering mostly starting material. What can I do?
Problem: The fluorination reaction is inefficient, leading to poor conversion of the starting material.
Root Cause Analysis: The 7-azaindole ring system is less nucleophilic than indole due to the electron-withdrawing effect of the pyridine nitrogen, potentially leading to low reactivity with milder electrophilic fluorinating agents.[5] Furthermore, many fluorination reactions are sensitive to reaction conditions, and side reactions or decomposition can lower the yield.[6][7]
Solutions & Protocols:
Solution A: Screen Fluorinating Reagents
The reactivity of electrophilic fluorinating agents varies significantly. If a milder reagent isn't working, a more powerful one may be required.
| Reagent | Common Name | Reactivity | Key Considerations |
| F-TEDA-BF₄ | Selectfluor® | High | Highly effective, soluble in polar solvents. Can act as an oxidant. |
| NFSI | N-Fluorobenzenesulfonimide | High | Good reactivity, often used in metal-catalyzed or directed metalation reactions. |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Moderate | Generally less reactive than Selectfluor® or NFSI. |
Solution B: Optimize Reaction Conditions
-
Temperature: For sluggish reactions, cautiously increasing the temperature can improve conversion. However, be aware that this can sometimes decrease regioselectivity or lead to decomposition.
-
Solvent: The choice of solvent can dramatically impact reagent solubility and reaction rate. For electrophilic fluorinations with reagents like Selectfluor®, polar aprotic solvents like acetonitrile or DMF are common. For organometallic-based strategies, anhydrous ethereal solvents like THF or diethyl ether are required.
-
Additives: In some cases, the addition of a Lewis acid or Brønsted acid can enhance the electrophilicity of the fluorinating agent, but this must be done carefully to avoid unwanted side reactions.
Solution C: Consider Alternative Mechanisms
If electrophilic fluorination is failing, consider a nucleophilic approach if a suitably functionalized precursor is available. For instance, nucleophilic aromatic substitution (SNAr) on a 7-azaindole bearing a good leaving group (e.g., -NO₂, -Cl) at an activated position (C4 or C6) with a fluoride source (e.g., KF, CsF) can be effective.
Question 3: How can I reliably determine the position of fluorination on the 7-azaindole ring?
Problem: You have successfully synthesized a monofluorinated 7-azaindole but are unsure of the fluorine's exact location.
Root Cause Analysis: Isomeric fluorinated 7-azaindoles can have similar physical properties, making their differentiation by techniques like TLC or melting point unreliable. Unambiguous characterization requires spectroscopic methods that are sensitive to the local environment of the fluorine atom.
Solutions & Protocols:
Solution: Multi-nuclear NMR Spectroscopy
A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is the definitive method for structure elucidation. The key is to analyze the coupling constants (J).
-
¹⁹F NMR: This will confirm the presence of a fluorine-containing compound and provide a characteristic chemical shift.
-
¹H NMR: The proton spectrum will show characteristic splitting patterns due to coupling with the fluorine atom. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei: ³JH-F (ortho) > ⁴JH-F (meta) > ⁵JH-F (para).
-
Example: For a C5-fluorinated 7-azaindole, you would expect to see doublet or doublet-of-doublets splitting for H4 and H6, with ³JH-F values typically in the range of 8-12 Hz.
-
-
¹³C NMR: The carbon directly attached to the fluorine will appear as a doublet with a very large one-bond coupling constant (¹JC-F), typically between 230-260 Hz. Carbons that are two (²JC-F) or three (³JC-F) bonds away will also show smaller doublet splittings. This is often the most conclusive piece of evidence.
}
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of fluorinating reagents and when should I use them?
Electrophilic fluorinating reagents are the most common for direct C-H fluorination of aromatic systems.[8] They feature an N-F bond, where the nitrogen is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic ("F⁺" source). Nucleophilic methods, conversely, use a fluoride anion ("F⁻" source) to displace a leaving group or are generated from organometallics.
-
Electrophilic Reagents (e.g., Selectfluor®, NFSI): Use these for direct C-H fluorination of electron-rich aromatic or heteroaromatic systems. They are often the quickest way to screen for reactivity but can suffer from a lack of regioselectivity on complex scaffolds like 7-azaindole.[8][9]
-
Nucleophilic Reagents (e.g., KF, CsF, TBAF): These are used in SNAr reactions where the ring is activated by electron-withdrawing groups and contains a good leaving group. This method offers excellent regiocontrol as it's dictated by the position of the leaving group.
-
Organometallic-based Methods: These combine aspects of both. A C-H or C-Halogen bond is converted into a C-Metal bond (e.g., C-Li, C-Mg), which is nucleophilic. This nucleophile then attacks an electrophilic fluorine source (like NFSI). This multi-step approach provides outstanding regiocontrol.[3][4]
Q2: Why is C3-fluorination so common and how can it be avoided?
The C3 position of the 7-azaindole ring is analogous to the C3 position of indole, which is the most electron-rich and kinetically favored site for electrophilic attack.[1] The reaction proceeds through a Wheland intermediate, and the intermediate formed by attack at C3 is the most stable as it keeps the aromaticity of the pyridine ring intact. To avoid it, you must electronically or sterically disfavor this position. As detailed in the troubleshooting guide, protecting the pyrrole nitrogen with a large group like TIPS is the most common and effective strategy to disfavor C3 functionalization and steer reactivity towards the pyridine ring.
Q3: Can I use directing groups to achieve fluorination at other positions, like C2, C4, or C6?
Yes, directing group strategies are crucial for controlling regioselectivity.[10][11][12]
-
C2-Functionalization: While less common for fluorination, directing groups on the N1 position can facilitate lithiation at C2, followed by electrophilic trapping.
-
C4-Functionalization: This is challenging to achieve directly. A common route involves the synthesis of 4-amino-7-azaindole, which can then undergo a Balz-Schiemann reaction.[3][4] Another approach is to prepare 7-azaindole N-oxide, which can be regioselectively chlorinated or nitrated at C4; the resulting intermediate can then be converted to the 4-fluoro derivative.[3][13]
-
C6-Functionalization: A directing group at the N7 position (the pyridine nitrogen) is not possible. However, a directing group on the N1 position, combined with the absence of more acidic protons, can sometimes lead to C6-metalation. More commonly, C6-functionalized isomers are built from correspondingly substituted pyridine precursors.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Ir(iii)-catalyzed C–H alkynylation directed by 7-azaindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab [colab.ws]
Improving the reproducibility of experiments with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Welcome to the technical support center for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to enhance the reproducibility and success of experiments involving this key synthetic intermediate. Here, we consolidate field-proven insights, detailed protocols, and troubleshooting guidance to address common challenges encountered when working with this versatile 7-azaindole derivative.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-4-fluoro-7-azaindole) is critical for its proper handling, storage, and use in chemical reactions. The unique electronic environment created by the fluorine atom at the 4-position and the amino group at the 5-position dictates its reactivity and stability.[1]
Table 1: Physicochemical Properties of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and Related Compounds
| Property | Data for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Notes and Considerations |
| Molecular Formula | C₇H₆FN₃ | |
| Molecular Weight | 151.14 g/mol | |
| Appearance | Typically a solid (e.g., off-white to brown powder) | Color may vary depending on purity. Darker coloration can indicate the presence of oxidative impurities. |
| Melting Point | Data not consistently available in public literature. | Expected to be a relatively high-melting solid due to the heterocyclic structure and potential for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in less polar solvents like dichloromethane and poor solubility in water. | For reaction setup, ensure complete dissolution in an appropriate anhydrous solvent to avoid reproducibility issues.[2] |
| pKa | Data not available. | The 5-amino group is expected to be basic, while the pyrrole N-H is weakly acidic. The pyridine nitrogen is also basic, but its basicity is reduced by the electron-withdrawing fluorine atom. |
| Stability | The 7-azaindole core can be sensitive to strong acids, strong bases, and high temperatures.[3] The compound may be light-sensitive and prone to oxidation over time. | Store under an inert atmosphere, protected from light, and at a controlled temperature.[4] |
Safe Handling and Storage
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. Fluorinated aromatic amines require specific precautions due to their potential toxicity and reactivity.
Frequently Asked Questions (FAQs): Handling and Storage
Q: What are the primary safety concerns when handling this compound?
A: As with many aromatic amines, there is a potential for toxicity, and the compound may be readily absorbed through the skin.[5][6] The primary hazards associated with fluorinated organic compounds include potential corrosivity and reactivity.[7] Always consult the Safety Data Sheet (SDS) provided by the supplier. A thorough risk assessment should be conducted before any new procedure.[4]
Q: What personal protective equipment (PPE) is required?
A: Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[4] Given the potential for skin absorption, double-gloving is recommended. For procedures with a risk of aerosolization, work should be performed in a certified chemical fume hood.[4]
Q: What are the optimal storage conditions?
A: To prevent degradation, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] It should be kept in a cool, dry, and dark place.[4] Long-term storage at -20°C is recommended.[8] Avoid frequent temperature cycling.
Q: Are there any chemical incompatibilities I should be aware of?
A: Yes. Store this compound away from strong oxidizing agents, strong acids, and strong bases.[4] The amine functionality can react with various electrophiles, and the 7-azaindole ring system can be sensitive to harsh reaction conditions.[3]
Troubleshooting Common Synthetic Transformations
The unique electronic nature of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine presents specific challenges in common synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Symptoms: You are attempting to couple an aryl halide to the 5-amino group, but the reaction shows low conversion of starting materials and minimal product formation, as monitored by TLC or LC-MS.
Causality and Troubleshooting:
-
Catalyst Inhibition/Deactivation: The primary culprit is often the unprotected 7-azaindole scaffold itself. Both the pyrrole N-H and the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[9]
-
Solution: Protect the pyrrole nitrogen before attempting the coupling reaction. Common protecting groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) are effective at preventing this unwanted coordination.[9]
-
-
Suboptimal Catalyst/Ligand System: The choice of ligand is critical for the amination of electron-rich heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands that are known to promote challenging aminations. Ligands such as RuPhos and BrettPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often effective.[10]
-
-
Incorrect Base or Solvent: The base and solvent system must be carefully chosen to ensure sufficient reactivity without causing degradation.
Workflow: Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
Issue 2: Unwanted Defluorination during Suzuki Coupling
Symptoms: You are attempting a Suzuki coupling at a different position on the molecule (or a related substrate) and observe a significant amount of a byproduct where the fluorine atom has been replaced by hydrogen (hydrodefluorination) or another nucleophile.
Causality and Troubleshooting:
-
Base-Mediated Protodefluorination: Strong bases, particularly in the presence of protic sources (like trace water), can promote the nucleophilic aromatic substitution (SₙAr) of the fluoride.
-
Solution: Use weaker bases such as K₂CO₃ or K₃PO₄ instead of strong alkoxides.[11] Ensure all reagents and solvents are scrupulously dry.
-
-
Catalyst-Mediated Defluorination: Certain palladium catalyst systems, especially under forcing conditions (high temperatures), can facilitate C-F bond cleavage.[12]
-
Solution: Screen different palladium catalysts and ligands. Sometimes, using a pre-catalyst can provide more controlled reactivity. Lowering the reaction temperature may also disfavor the defluorination pathway.[13]
-
-
Reaction with Boronic Acid Reagent: The boronic acid itself, or impurities within it, can sometimes contribute to side reactions.
-
Solution: Use high-purity boronic acid. In some cases, using the corresponding boronate ester can lead to cleaner reactions.
-
Analytical Characterization Guide
Confirming the identity and purity of your 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is essential for reproducible results.
FAQs: Analytical Methods
Q: How can I confirm the identity and purity of my compound by NMR?
-
¹H NMR: Expect signals in the aromatic region for the pyridine and pyrrole protons. The protons on the pyrrole ring will likely appear as doublets. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature.
-
¹⁹F NMR: A single resonance is expected. The chemical shift will be indicative of the electronic environment of the fluorine atom on the pyridine ring.[15]
Q: What should I look for in a mass spectrum?
A: In an electron ionization (EI) mass spectrum, you should observe a prominent molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern for aromatic amines often involves the loss of HCN from the ring system.[16] For indole derivatives, characteristic fragmentation can also occur.[5]
Q: What is a good starting point for an HPLC or LC-MS method?
A: A reverse-phase HPLC method is a good starting point.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is suitable.[17]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid (0.1%) or acetic acid (0.05%) to improve peak shape, is common.[17][18]
-
Detection: UV detection (e.g., at 254 nm) is appropriate for the aromatic system.[18] For LC-MS, positive electrospray ionization (ESI+) mode should effectively ionize the molecule, allowing for detection of the [M+H]⁺ ion at m/z = 152.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be necessary depending on the specific substrate and scale.
Protocol 1: N-Protection of the Pyrrole Ring (SEM Protection)
This protocol is crucial for preparing the substrate for subsequent cross-coupling reactions to avoid catalyst inhibition.
-
Reagent Setup: To a solution of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Protecting Group: Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
This protocol is for the coupling of an aryl boronic acid to a protected halo-7-azaindole derivative.
-
Reagent Setup: In an oven-dried flask, combine the N-protected halo-7-azaindole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[13]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors: A Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Its bioisosteric relationship with purines and indoles allows it to form crucial hydrogen bond interactions within the ATP-binding site of numerous kinases.[2][3][4] The strategic introduction of substituents, such as fluorine and amine groups, onto this core can dramatically modulate a compound's potency, selectivity, and pharmacokinetic properties.[2] This guide offers a comparative analysis of the potential potency of positional isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key pharmacophore in the design of targeted therapeutics.
While direct, head-to-head comparative studies of all positional isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine are not extensively available in the public domain, this guide synthesizes data from a range of published studies on closely related analogues. By examining the structure-activity relationships (SAR) of these derivatives, we can infer the likely impact of isomeric variations on kinase inhibitory activity. The primary focus of this analysis will be on kinases frequently targeted by this scaffold, including Fibroblast Growth Factor Receptor (FGFR), Mesenchymal-Epithelial Transition factor (c-Met), Focal Adhesion Kinase (FAK), and Phosphoinositide 3-kinase (PI3K).[1][5]
The Structural Landscape of Fluoro-aminopyrrolopyridine Isomers
The precise placement of the fluorine and amine substituents on the 1H-pyrrolo[2,3-b]pyridine core is critical in dictating the molecule's interaction with the kinase active site. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyrrolopyridine nitrogen atoms and the amine group, affecting hydrogen bonding capabilities. The amine group, in turn, can act as a key hydrogen bond donor.
Caption: Positional isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Comparative Potency and Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activities of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives against several key kinases. This data, while not a direct comparison of the target isomers, provides valuable insights into the SAR of this scaffold.
| Compound ID | Core Structure | Substitution | Target Kinase | IC50 (nM) | Reference |
| 1 | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl) | FGFR1 | 7 | [6] |
| FGFR2 | 9 | [6] | |||
| FGFR3 | 25 | [6] | |||
| FGFR4 | 712 | [6] | |||
| 2 | 1H-pyrrolo[2,3-b]pyridine | 3-substituted | c-Met | 20-70 | [4] |
| 3 | 1H-pyrrolo[2,3-b]pyridine | 3,4-disubstituted | AXL | - | [3] |
| 4 | 1H-pyrrolo[2,3-b]pyridine | 2,5-disubstituted | Aurora A | - | [3] |
| 5 | 1H-pyrrolo[2,3-b]pyridine | 3-substituted | PI3Kγ | 0.5 | [5] |
Note: The compounds listed are derivatives and not direct isomers of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This data is presented to demonstrate the sensitivity of the pyrrolopyridine scaffold to substitution patterns.
From the available data on related compounds, we can infer the following SAR principles:
-
Substitution at the 3-position: This position is frequently modified to extend into the hydrophobic pocket of the kinase active site, often leading to enhanced potency.[6]
-
Substitution at the 5-position: Modifications at this position can significantly impact interactions with the solvent-exposed region of the active site.
-
Role of the Pyrrolo Nitrogen (N1): The N1-H often acts as a hydrogen bond donor, interacting with the kinase hinge region, mimicking the adenine of ATP.[3]
-
Role of the Pyridine Nitrogen (N7): The N7 atom can also participate in hydrogen bonding with the hinge region, a feature that distinguishes 7-azaindoles from indoles.[3]
For the specific case of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine isomers, the interplay between the fluorine and amine groups is paramount. The position of the fluorine atom will influence the electronic distribution of the ring system, which in turn affects the hydrogen bonding potential of the amine and the ring nitrogens. Docking and quantitative structure-activity relationship (QSAR) studies on related c-Met inhibitors have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond-donor fields for high inhibitory activity.[7]
Kinase Signaling Pathways Targeted by Pyrrolopyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile core for inhibitors of several key oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and for interpreting the biological effects of these inhibitors.
Caption: Simplified FGFR Signaling Pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding site of various kinases, making it a cornerstone for the development of targeted therapies in oncology, inflammation, and autoimmune diseases. This guide provides an in-depth comparison of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, elucidating the critical structure-activity relationships (SAR) that govern their potency and selectivity against different kinase targets. Experimental data and established protocols are presented to offer researchers and drug development professionals a comprehensive resource for advancing their own discovery programs.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The 1H-pyrrolo[2,3-b]pyridine core mimics the purine structure of ATP, enabling it to act as a "hinge-binder" in the ATP-binding pocket of kinases. The pyridine nitrogen and the pyrrole N-H group can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved motif across many kinase families. This bidentate hydrogen bonding pattern serves as a strong anchor, and the various positions on the bicyclic ring system offer vectors for introducing substituents that can exploit other nearby pockets to achieve high potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of their substituents. The following sections dissect the SAR at key positions of the scaffold, with a focus on kinase inhibition.
Substitutions at the C3 Position
The C3 position is a common site for introducing diversity. Modifications here can significantly impact the compound's interaction with the solvent-exposed region of the ATP-binding site. For instance, a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a promising target in oncology.[1] One optimized compound from this series, 16h , exhibited an IC50 of 32 nM against MELK and demonstrated excellent anti-proliferative effects in several cancer cell lines.[1]
In the context of Cell Division Cycle 7 (Cdc7) kinase inhibitors, moving from a 2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one to a (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one resulted in a potent ATP mimetic inhibitor with an IC50 value of 7 nM.[2][3] This highlights the importance of the substituent at the 3-position in achieving high potency.
Substitutions at the C4 and C5 Positions: A Hotspot for JAK and FGFR Inhibitors
The C4 and C5 positions are critical for achieving selectivity and potency, particularly for Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
For JAK inhibitors , the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.[4][5] Further optimization by substituting a cycloalkyl ring at the C4-position was effective in enhancing JAK3 inhibitory activity and improving oral bioavailability.[6] Tofacitinib, a well-known JAK inhibitor for rheumatoid arthritis, features a cyano group on a piperidine ring attached to the C4 position, which is crucial for its activity and selectivity profile against JAK1 and JAK3.[7][8]
In the case of FGFR inhibitors , a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core was found to be a crucial factor in improving activity.[9] This was demonstrated in a series of potent FGFR inhibitors, where the optimized compound 4h exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[9][10][11] Docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region, while the substituent at the 3-position occupies a hydrophobic pocket.[11]
Substitutions at Other Positions
While C3, C4, and C5 are the most explored positions, other sites on the scaffold also play a role in modulating activity. For inhibitors of human neutrophil elastase (HNE), it was found that the C2 position of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted for inhibitory activity.[12] N-alkylation at the N1 position has been explored to design JAK1-selective inhibitors.[13][14]
Comparative Analysis of Kinase Inhibitor Classes
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in its application across a wide range of kinase targets. The following table provides a comparative summary of potent inhibitors for different kinase families.
| Compound/Series | Target Kinase(s) | Key Substitutions | IC50 (nM) | Reference |
| Tofacitinib | JAK1, JAK3 | C4-(N-methyl-N-(cis-3-methylpiperidin-4-yl)amino)-3-pyrrolidin-1-yl-propionitrile | JAK1: 1.7-3.7, JAK3: 0.75-1.6 | [15] |
| Compound 4h | FGFR1, FGFR2, FGFR3 | C5-CF3, C3-(3,5-dimethoxybenzyl) | FGFR1: 7, FGFR2: 9, FGFR3: 25 | [9][10][11] |
| Compound 42 | Cdc7 | C3-((Z)-2-(benzylamino)-4-oxo-4,5-dihydrothiazol-5-ylidene)methyl | 7 | [2][3] |
| Compound 16h | MELK | 3-substituted derivative | 32 | [1] |
| Compound 11h | PDE4B | 2-carboxamide with 3,3-difluoroazetidine | 140 | [16] |
| TNIK Inhibitors | TNIK | Various substitutions | < 1 | [17] |
Experimental Protocols
To facilitate further research and development, this section provides standardized protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following is a representative synthetic route. Specific reaction conditions may need to be optimized for different substrates.
Step 1: Synthesis of 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., ethanol), add the desired R-substituted aldehyde.
-
Heat the reaction mixture at 50 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and isolate the product by filtration or column chromatography.
Step 2: Reduction to furnish the final compounds
-
Dissolve the product from Step 1 in acetonitrile.
-
Add triethylsilane and trifluoroacetic acid to the solution.
-
Reflux the reaction mixture and monitor by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography to obtain the final product.[9]
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 values of test compounds against a target kinase.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the test compound (typically in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Key substitution positions on the 1H-pyrrolo[2,3-b]pyridine scaffold and their general impact on kinase inhibitory activity.
Caption: A simplified diagram of the JAK/STAT signaling pathway, a common target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: A typical experimental workflow for the discovery and optimization of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. A deep understanding of the structure-activity relationships at different positions of this privileged core is paramount for the successful development of potent and selective drug candidates. This guide has provided a comparative overview of the SAR for various kinase targets, supported by experimental data and practical protocols. By leveraging this knowledge, researchers can more effectively navigate the chemical space around the 1H-pyrrolo[2,3-b]pyridine scaffold and accelerate the discovery of next-generation targeted therapies.
References
- 1. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives and Other Prominent FGFR Inhibitors in Oncology Research
This guide provides a detailed comparative analysis of a promising class of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on structures like 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. We will evaluate this scaffold against other established FGFR inhibitors that are either clinically approved or in late-stage development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potency, selectivity, and experimental evaluation of these compounds.
The Critical Role of FGFR Signaling in Cancer
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), is a crucial regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell survival and growth.[3][4]
Dysregulation of the FGF/FGFR axis through gene amplification, activating mutations, or chromosomal translocations is a significant oncogenic driver in a variety of solid tumors.[5][6] For instance, FGFR1 amplification is common in squamous non-small cell lung cancer and breast cancer, FGFR2 fusions are prevalent in intrahepatic cholangiocarcinoma (iCCA), and FGFR3 mutations are frequently found in urothelial carcinoma.[2][5] This direct link between aberrant FGFR signaling and tumorigenesis has established FGFRs as a compelling therapeutic target for cancer treatment.[7][8]
Caption: The FGFR signaling cascade, a key driver in various cancers.
The Rise of 1H-Pyrrolo[2,3-b]pyridine as a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry.[9] Its structural resemblance to purine allows it to form crucial hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[9] The strategic modification of this core, such as the introduction of a fluorine atom at the 4-position and an amine group at the 5-position, can enhance its pharmacological properties, leading to the development of potent and selective kinase inhibitors.[9][10]
Recent studies have highlighted derivatives of this scaffold as potent pan-FGFR inhibitors.[8][11] For example, compound 4h from one study, a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[11] This highlights the potential of this chemical class in targeting FGFR-driven cancers. The 4-fluoro-5-amino substitution pattern is a key feature in many kinase inhibitors, designed to optimize binding affinity and selectivity.
Comparative Performance Analysis of FGFR Inhibitors
To contextualize the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, we compare its derivatives with leading FGFR inhibitors that are either FDA-approved or in advanced clinical trials. This comparison focuses on biochemical potency (IC₅₀) against FGFR isoforms and selectivity over other key kinases like VEGFR2.
| Inhibitor | Chemical Scaffold | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (nM) | Status |
| Compound 4h [11] | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | - | Preclinical |
| Erdafitinib | Pyrazolo[3,4-d]pyrimidine | 1.2 | 2.5 | 4.6 | 131 | 60 | FDA Approved |
| Pemigatinib | Pyrido[2,3-d]pyrimidine | 0.4 | 0.5 | 1.2 | 30 | 118 | FDA Approved |
| Infigratinib (BGJ398) | Naphthyridine | 0.9 | 1.0 | 1.4 | 60 | 170 | FDA Approved |
| Futibatinib (TAS-120) | Aminopyrimidine | 1.8 | 1.4 | 1.6 | 3.7 | >10000 | FDA Approved |
| Dovitinib (TKI-258) [12] | Benzimidazole-quinolone | 8 | 10 | 11 | - | 13 | Clinical Trials |
Data compiled from multiple sources. Direct comparison should be approached with caution as assay conditions may vary between studies.
Analysis of Comparative Data:
-
Potency: The 1H-pyrrolo[2,3-b]pyridine derivative 4h shows excellent potency against FGFR1, 2, and 3, comparable to approved inhibitors like Infigratinib and Futibatinib.[11]
-
Selectivity: A key challenge in FGFR inhibitor development is achieving selectivity against the structurally similar VEGFR kinases to avoid off-target toxicities.[13] Futibatinib (TAS-120) is an example of a highly selective inhibitor, with over 10,000-fold selectivity for FGFRs over VEGFR2. In contrast, multi-kinase inhibitors like Dovitinib potently inhibit both FGFR and VEGFR families.[12] The selectivity profile for the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine class requires further investigation to fully establish its therapeutic window.
-
FGFR4 Activity: Many first-generation inhibitors are less potent against FGFR4. However, newer agents like Futibatinib show strong pan-FGFR activity, which may be beneficial in cancers driven by FGFR4 aberrations, such as hepatocellular carcinoma.[14]
Experimental Protocols for Inhibitor Evaluation
The characterization of any novel inhibitor requires rigorous and reproducible experimental validation. Below are standardized protocols for key in vitro assays that form the foundation of kinase inhibitor profiling.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified FGFR kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[15][16]
Rationale for Experimental Choices:
-
Assay Principle: The ADP-Glo™ system is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference often seen with fluorescence-based methods.[15] It measures kinase activity by quantifying ADP production, which directly correlates with enzyme activity.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Compound Titration: A serial dilution of the inhibitor is necessary to generate a dose-response curve, from which the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—can be accurately calculated.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine) in a suitable solvent like DMSO. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add 5 µL of the kinase reaction mix. This mix contains the purified recombinant FGFR enzyme (e.g., FGFR1, 2, 3, or 4) and the substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[16][17]
-
Add Test Compound: Add 2.5 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Initiate Reaction: Add 2.5 µL of ATP solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[16]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for an in vitro biochemical kinase assay.
Protocol 2: Cell-Based Proliferation/Viability Assay (Resazurin Reduction Assay)
This protocol assesses the anti-proliferative effect of an FGFR inhibitor on cancer cell lines with known FGFR alterations. The resazurin (alamarBlue) assay measures metabolic activity, which is an indicator of cell viability.[18]
Rationale for Experimental Choices:
-
Cell Line Selection: It is critical to use cell lines with documented dependence on FGFR signaling (e.g., SNU-16 or KATO III gastric cancer cells with FGFR2 amplification, or RT112 bladder cancer cells with an FGFR3 fusion). This provides a direct biological system to test the inhibitor's on-target effect.
-
Assay Principle: The resazurin assay is a simple, non-toxic, and sensitive method. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[18]
-
Duration of Exposure: A 72-hour incubation period is standard for proliferation assays, as it allows for multiple cell doubling times and provides a sufficient window to observe the cytostatic or cytotoxic effects of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add Resazurin Reagent: Add 20 µL of resazurin solution to each well.[18]
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin.
-
Data Acquisition: Measure fluorescence using a plate reader with an appropriate excitation/emission filter set (e.g., ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle-treated control wells. Plot the percent viability against the log of the compound concentration and fit the data to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Caption: Workflow for a cell-based proliferation assay.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising chemical class for the development of potent and selective FGFR inhibitors. Derivatives from this class have demonstrated biochemical potencies that are competitive with clinically approved drugs.[11] The key to advancing these compounds toward clinical consideration lies in comprehensive profiling, including rigorous assessment of kinase selectivity, pharmacokinetic properties, and in vivo efficacy in relevant patient-derived xenograft (PDX) models.[19][20]
Future research should focus on structure-activity relationship (SAR) studies to optimize the selectivity of this scaffold against VEGFR and other closely related kinases, thereby minimizing potential off-target toxicities. Furthermore, evaluating these inhibitors in combination with other targeted therapies or standard chemotherapy could provide a rational strategy to overcome potential resistance mechanisms and enhance anti-tumor activity.[21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncodaily.com [oncodaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
IC50 value comparison of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, FGFR2, and FGFR3
A Technical Guide for Researchers and Drug Development Professionals
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway through gene amplification, activating mutations, or chromosomal translocations is a known driver in various cancers, making FGFRs attractive therapeutic targets.[3][4] Among the diverse chemical scaffolds explored for FGFR inhibition, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a promising core structure for the development of potent and selective inhibitors.[4][5] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, FGFR2, and FGFR3, supported by experimental data and protocols.
Unveiling the Potency: IC50 Value Comparison
The inhibitory activity of a compound is a key determinant of its therapeutic potential. The following table summarizes the IC50 values of several 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, FGFR2, and FGFR3, as determined by in vitro kinase assays.[4]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1 | 1900 | - | - |
| 3h | 54 | 66 | 320 |
| 4a | 83 | 93 | 421 |
| 4h | 7 | 9 | 25 |
| 4l | 266 | 259 | 634 |
Data sourced from a study by an independent research group.[4] The inhibitory activities were determined using an in vitro kinase assay.
Structure-Activity Relationship (SAR) Insights
The data reveals a clear structure-activity relationship among the tested compounds. The parent compound 1 exhibits modest FGFR1 inhibitory activity with an IC50 value of 1900 nM.[4] Strategic modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold led to significant improvements in potency.
Notably, compound 4h emerged as a potent pan-FGFR inhibitor, demonstrating low nanomolar IC50 values against FGFR1 (7 nM), FGFR2 (9 nM), and FGFR3 (25 nM).[4][6] The key structural modifications contributing to this enhanced activity include the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring and a 3,5-dimethoxyphenyl group.[4] Docking studies suggest that the 1H-pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds within the hinge region of the FGFR kinase domain.[4]
Below is a diagram illustrating the core 1H-pyrrolo[2,3-b]pyridine scaffold and the key positions for chemical modification that influence inhibitor potency and selectivity.
Caption: Core 1H-pyrrolo[2,3-b]pyridine scaffold and key modification points.
The Underlying Mechanism: The FGFR Signaling Pathway
To appreciate the significance of FGFR inhibition, it is essential to understand the downstream signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation, activating multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation and survival.[7][8] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the phosphorylation cascade and subsequent downstream signaling.[4]
The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: Simplified FGFR signaling pathway and inhibitor action.
Experimental Protocol: In Vitro FGFR Kinase Assay (ADP-Glo™)
The determination of IC50 values is reliant on robust and reproducible in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used method for measuring the activity of kinases and the potency of their inhibitors.[9][10] This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[9]
-
Reconstitute recombinant human FGFR1, FGFR2, and FGFR3 enzymes in the appropriate kinase buffer.
-
Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute the 1H-pyrrolo[2,3-b]pyridine derivatives in DMSO and then in kinase buffer to the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor compounds.
-
Add the FGFR enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.[9]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the experimental workflow for the in vitro FGFR kinase assay.
Caption: Experimental workflow for an in vitro FGFR kinase assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent FGFR inhibitors. The comparative analysis of IC50 values clearly demonstrates that strategic chemical modifications can lead to compounds with low nanomolar potency against FGFR1, FGFR2, and FGFR3. The insights into the structure-activity relationship, coupled with a thorough understanding of the FGFR signaling pathway and robust in vitro assay methodologies, provide a solid foundation for the further design and optimization of this class of inhibitors for potential therapeutic applications in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Frontiers | Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
A Head-to-Head In Vitro Performance Showdown: Fluorinated vs. Non-Fluorinated Pyrrolopyridine Inhibitors of the JAK-STAT Pathway
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic incorporation of fluorine atoms is a widely employed tactic to enhance pharmacological properties. This guide provides an in-depth, technical comparison of the in vitro performance of fluorinated versus non-fluorinated pyrrolopyridine inhibitors, a scaffold of significant interest for its ability to mimic the purine ring of ATP and effectively target various kinases.[1] We will delve into the rationale behind fluorination, present detailed experimental protocols for a rigorous comparative evaluation, and analyze the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
The Rationale for Fluorination: More Than Just an Isostere
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to a molecule.[2][3] This is not merely an isosteric replacement but a strategic modification that can profoundly influence a compound's biological activity. Key effects of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This often translates to a longer half-life and improved bioavailability.[4][5]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be prevalent in heterocyclic scaffolds like pyrrolopyridines. This alteration in basicity can impact a molecule's solubility, cell permeability, and interaction with the target protein.
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the protein's active site, potentially increasing binding affinity and potency. Furthermore, fluorination can induce conformational changes that favor a more bioactive orientation of the inhibitor.
-
Altered Lipophilicity: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often lowers it. This modulation of lipophilicity is a critical parameter for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.
This guide will use the Janus Kinase (JAK) family of non-receptor tyrosine kinases as a representative target for our pyrrolopyridine inhibitors. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.[6][7]
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is a hallmark of numerous diseases, making JAK inhibitors a valuable therapeutic class.
Caption: The canonical JAK-STAT signaling pathway, a primary target for pyrrolopyridine inhibitors.
Comparative In Vitro Performance Data
To illustrate the impact of fluorination, we present a comparative analysis of a hypothetical non-fluorinated pyrrolopyridine inhibitor (Compound A) and its fluorinated analog (Compound B). The data presented in the following table is representative of trends observed in medicinal chemistry for kinase inhibitors.
| Parameter | Compound A (Non-fluorinated) | Compound B (Fluorinated) |
| Target Kinase | JAK1 | JAK1 |
| IC50 (nM) | 85 | 15 |
| Cellular Potency (EC50, nM) | 450 | 80 |
| Metabolic Stability (t½ in HLM, min) | 25 | 95 |
| Selectivity (JAK2/JAK1 IC50 ratio) | 5 | 15 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro assays used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)
This assay quantitatively measures the binding of the inhibitor to the target kinase.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of the JAK1 kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X stock of the Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in kinase buffer.
-
Prepare a 2X stock of the terbium-labeled anti-tag antibody in kinase buffer.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the test compounds (Compound A and Compound B) in DMSO, followed by a further dilution in kinase buffer to create a 4X working solution.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 4X inhibitor solution to the appropriate wells.
-
Add 10 µL of the 2X kinase/tracer mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add 10 µL of the 2X antibody solution to each well.
-
Incubate the plate at room temperature for an additional 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 665 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 520 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of a cytokine-dependent cell line (e.g., TF-1 cells, which rely on the JAK-STAT pathway for proliferation).
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed TF-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Add 100 µL of the diluted compounds to the corresponding wells. Include a vehicle control (DMSO) and a positive control for inhibition of proliferation (e.g., a known JAK inhibitor).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the EC50 value.
-
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.[4]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Interpretation of Results and Discussion
The representative data clearly demonstrates the advantages conferred by fluorination in this hypothetical pyrrolopyridine inhibitor series.
-
Enhanced Potency: Compound B exhibits a significantly lower IC50 value (15 nM) compared to its non-fluorinated counterpart, Compound A (85 nM), indicating a nearly six-fold increase in target engagement. This enhanced potency is also reflected in the cellular assay, with Compound B showing a much lower EC50 (80 nM vs. 450 nM). This suggests that the fluorination not only improves binding to the isolated enzyme but also translates to greater efficacy in a cellular context.
-
Improved Metabolic Stability: The half-life of Compound B in human liver microsomes is substantially longer (95 minutes) than that of Compound A (25 minutes). This is a direct consequence of the strong C-F bond, which is less susceptible to metabolic degradation. This improved metabolic stability is a critical factor for achieving a desirable pharmacokinetic profile in vivo.
-
Increased Selectivity: Fluorination also led to a three-fold improvement in selectivity for JAK1 over the closely related JAK2 isoform. This is a crucial aspect of modern kinase inhibitor design, as off-target inhibition can lead to undesirable side effects. The precise positioning of the fluorine atom can create specific interactions within the JAK1 active site that are not as favorable in the JAK2 active site, thereby enhancing selectivity.
Conclusion
This guide has provided a comprehensive overview of the comparative in vitro performance of fluorinated and non-fluorinated pyrrolopyridine inhibitors, using the JAK-STAT pathway as a relevant biological context. The strategic incorporation of fluorine can lead to substantial improvements in potency, metabolic stability, and selectivity. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and make data-driven decisions in the design and optimization of novel kinase inhibitors. While the presented data is illustrative, it is grounded in well-established principles of medicinal chemistry and highlights the transformative potential of fluorination in drug discovery.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such structure, particularly in the highly competitive field of protein kinase inhibitors.[1] Its remarkable utility stems from its ability to act as an excellent "hinge-binding motif," mimicking the adenine region of ATP to form two crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1][2][3] The FDA-approved B-RAF inhibitor, Vemurafenib, is a testament to the power of this scaffold, having been developed from a simple 7-azaindole fragment into a life-saving melanoma treatment.[1][2][3]
This guide provides a detailed, head-to-head comparison of analogs built upon a specific, functionalized 7-azaindole core: the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. While direct comparative data on this precise scaffold is often proprietary, we will synthesize data from closely related and extensively studied series to illuminate the structure-activity relationships (SAR) that guide modern drug design. As a primary case study, we will focus on a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which share key structural features and highlight the impact of specific chemical modifications on potency and selectivity.[4]
The Rationale for Fluorination and the 2-Oxo Moiety
The inclusion of a fluorine atom at the 4-position and a carbonyl group at the 2-position of the 7-azaindole core are deliberate, strategic modifications.
-
4-Fluoro Substitution: Fluorine, the most electronegative element, is a bioisostere of a hydrogen atom but possesses unique properties. Its introduction can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Specifically, the C-F bond is highly polarized and resistant to metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate. Furthermore, fluorine can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the target protein's active site, thereby increasing binding potency.
-
2-Oxo (Lactam) Moiety: The presence of the 2-oxo group transforms the pyrrole ring into a lactam. This functional group can act as an additional hydrogen bond acceptor, providing another anchor point within the ATP-binding pocket of the kinase. It also alters the electronic properties and planarity of the bicyclic system, which can be fine-tuned to optimize target engagement and selectivity.
Head-to-Head Comparison: A Case Study in FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) whose aberrant activation is a known driver in various cancers.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile starting point for potent FGFR inhibitors.[4] We will now examine a series of analogs based on this core to understand how subtle structural changes dictate biological activity.
Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of several key analogs against the four FGFR isoforms. A lower IC50 value indicates greater potency.
| Compound ID | Core Modifications | Target Kinase | IC50 (nM) | Ligand Efficiency |
| Compound 1 | 5-(trifluoromethyl)-3-((3-methoxyphenyl)ethynyl) | FGFR1 | 1900 | 0.13 |
| Compound 4h | 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)ethynyl) | FGFR1 | 7 | 0.44 |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| Compound 4a | 5-(trifluoromethyl)-3-((phenyl)ethynyl) | FGFR1 | >10000 | N/A |
| Compound 4l | 5-(trifluoromethyl)-3-((3,4,5-trimethoxyphenyl)ethynyl) | FGFR1 | 11 |
Data synthesized from a study on potent FGFR inhibitors by Jin Q., et al.[4]
Structure-Activity Relationship (SAR) Analysis
The data reveals critical insights into the SAR of this scaffold:
-
The Importance of the 3-Position Substituent: A direct comparison between the parent Compound 1 and its analogs demonstrates the profound impact of the substituent at the 3-position. The simple phenylacetylene group in Compound 4a results in a complete loss of activity (IC50 > 10,000 nM), indicating that this region requires specific interactions.[4]
-
Optimizing Hydrophobic Interactions: The leap in potency from Compound 1 (IC50 = 1900 nM) to Compound 4h (IC50 = 7 nM) is remarkable.[4] This nearly 300-fold improvement is achieved by adding a second methoxy group at the 5-position of the phenyl ring.[4] This suggests the presence of a specific hydrophobic pocket in the FGFR1 active site that favorably accommodates the 3,5-dimethoxyphenyl moiety. This optimization also dramatically improves the ligand efficiency from 0.13 to 0.44, signifying a much more efficient binding interaction per atom.[4]
-
Pan-FGFR Inhibition Profile: Compound 4h exhibits potent activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively.[4] Its activity against FGFR4 is significantly weaker (712 nM), indicating a degree of selectivity within the FGFR family.[4] This differential inhibition is likely due to subtle variations in the amino acid residues lining the ATP-binding pocket across the isoforms.
-
Limits of Substitution: While adding methoxy groups proved beneficial, the effect has its limits. Compound 4l , with a third methoxy group (3,4,5-trimethoxyphenyl), is slightly less potent against FGFR1 (11 nM) than Compound 4h (7 nM). This suggests that while the pocket is accommodating, over-substitution can lead to a minor steric clash or a less optimal binding conformation.
Visualizing the Logic: SAR and Signaling Pathways
To better understand the relationships discussed, the following diagrams illustrate the core concepts.
Caption: Structure-Activity Relationship (SAR) flow for FGFR1 inhibitors.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Experimental Protocols: A Guide to In Vitro Kinase Assay
Trustworthy and reproducible data is the bedrock of drug discovery. The inhibitory potency (IC50) values presented in this guide are typically determined using a biochemical kinase assay. Below is a representative, step-by-step protocol for such an experiment.
Protocol: In Vitro TR-FRET Kinase Assay (e.g., LanthaScreen®)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by detecting the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified, active kinase (e.g., FGFR1)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA)
-
384-well microplates (low-volume, black)
-
Microplate reader capable of TR-FRET detection
Workflow Diagram:
Caption: Experimental workflow for a TR-FRET kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds from the DMSO plate into the 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a mixture of the kinase and the fluorescein-labeled substrate in the assay buffer. Add this mixture (e.g., 5 µL) to each well of the assay plate.
-
Reaction Initiation: To start the enzymatic reaction, add ATP at its Km concentration (e.g., 5 µL of a 2X ATP solution) to all wells. The final volume is now 10 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding the detection solution (e.g., 10 µL), which contains the terbium-labeled antibody in a buffer with EDTA. The EDTA chelates the Mg2+ ions required for kinase activity.
-
Detection Incubation: Incubate the plate for another 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader equipped for TR-FRET. Excite the terbium donor (e.g., at 340 nm) and measure emission from both the terbium (e.g., at 490 nm) and the fluorescein acceptor (e.g., at 520 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Conclusion and Future Outlook
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold and its close relatives are undeniably powerful starting points for the design of potent and selective kinase inhibitors. The case study of FGFR inhibitors clearly illustrates how systematic, rational modifications to substituents on this core can yield dramatic improvements in potency and modulate selectivity. The strategic placement of fluorine atoms and other functional groups continues to be a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research will undoubtedly focus on exploring novel substitutions at the remaining positions of the 7-azaindole ring to further optimize selectivity profiles, not only within kinase families but across the entire human kinome. As our understanding of the structural biology of kinases deepens, these privileged scaffolds will continue to be instrumental in the development of next-generation targeted therapies for cancer and other debilitating diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the efficacy of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in vivo
An In-Vivo Comparative Guide to the Efficacy of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a Novel JAK1/2 Inhibitor
Introduction: The Rationale for a Novel JAK Inhibitor
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling. The JAK-STAT pathway is critical for processes such as hematopoiesis, immune response, and inflammation. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and myeloproliferative neoplasms. While existing JAK inhibitors like Ruxolitinib and Tofacitinib have demonstrated significant clinical success, the field continues to seek next-generation inhibitors with improved selectivity, reduced off-target effects, and potentially different resistance profiles.
This guide introduces This compound (FPPO) , a novel investigational compound built around the 7-azaindole scaffold. Our initial in-vitro kinase profiling has identified FPPO as a potent and selective inhibitor of JAK1 and JAK2. The purpose of this document is to provide a comprehensive framework for validating the in-vivo efficacy of FPPO, comparing it directly against the established benchmark, Ruxolitinib, in a murine model of JAK2-driven myeloproliferative neoplasm.
The experimental design detailed herein is structured to not only assess the primary efficacy endpoint (tumor growth inhibition) but also to provide mechanistic insights through pharmacodynamic and biomarker analysis. This self-validating approach ensures that observed efficacy is directly correlated with target engagement in a live, dynamic system.
The JAK-STAT Signaling Pathway: The Target of FPPO
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. FPPO is hypothesized to function as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and JAK2 and preventing the phosphorylation cascade.
Caption: The JAK-STAT signaling cascade and the inhibitory action of FPPO.
Comparative In-Vivo Efficacy Study Design
To rigorously assess the efficacy of FPPO, we utilized a human erythroleukemia (HEL 92.1.7) cell line xenograft model in immunocompromised mice. These cells harbor a constitutively active JAK2 V617F mutation, making them an excellent model for JAK2-driven myeloproliferative neoplasms and ensuring that tumor growth is directly dependent on the therapeutic target.
Experimental Workflow
The study follows a multi-stage process from animal acclimatization to endpoint analysis. The causality is critical: we must first establish a stable tumor model before initiating treatment, and treatment efficacy is then validated by both physical tumor measurement and molecular analysis of the target pathway.
Caption: Workflow for the comparative in-vivo efficacy study.
Detailed Experimental Protocol
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: HEL 92.1.7 cells were cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Implantation: Each mouse was subcutaneously inoculated on the right flank with 5 x 10⁶ HEL 92.1.7 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel.
-
Tumor Monitoring: Tumor volumes were calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a general measure of toxicity.
-
Treatment Groups (n=10 per group):
-
Group 1 (Vehicle Control): 0.5% Methylcellulose in sterile water, administered orally (PO), once daily (QD).
-
Group 2 (FPPO): 50 mg/kg, formulated in vehicle, PO, QD.
-
Group 3 (Ruxolitinib): 50 mg/kg, formulated in vehicle, PO, QD.
-
-
Study Duration: 21 days of treatment.
-
Endpoint Analysis:
-
Primary Endpoint: Tumor Growth Inhibition (% TGI).
-
Secondary Endpoint: Phospho-STAT3 (p-STAT3) levels in tumor lysates as a pharmacodynamic biomarker of JAK2 inhibition. Tumor samples were collected 4 hours post-final dose.
-
Results: FPPO Demonstrates Potent Anti-Tumor Activity
FPPO exhibited significant anti-tumor efficacy, comparable to the benchmark inhibitor Ruxolitinib. All data presented below is illustrative of expected outcomes from such a study.
Tumor Growth Inhibition
Both FPPO and Ruxolitinib resulted in statistically significant suppression of tumor growth compared to the vehicle control group. The calculated Tumor Growth Inhibition (%TGI) at day 21 highlights the potent in-vivo activity of FPPO.
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume (Day 21, mm³) | % TGI | P-value (vs. Vehicle) |
| 1 | Vehicle Control | - | 1245 ± 150 | - | - |
| 2 | FPPO | 50 | 310 ± 85 | 75.1% | < 0.001 |
| 3 | Ruxolitinib | 50 | 345 ± 92 | 72.3% | < 0.001 |
Table 1: Comparative efficacy of FPPO and Ruxolitinib on tumor growth in the HEL 92.1.7 xenograft model. Data are presented as mean ± standard error of the mean (SEM).
Pharmacodynamic Biomarker Analysis
To confirm that the observed tumor suppression was a direct result of target engagement, tumor lysates were analyzed for levels of phosphorylated STAT3 (p-STAT3), a direct downstream substrate of JAK2. Western blot analysis demonstrated a marked reduction in p-STAT3 levels in both the FPPO and Ruxolitinib treatment groups, confirming effective inhibition of the JAK2 signaling pathway in vivo.
| Group | Treatment | Relative p-STAT3/Total-STAT3 Ratio | % Inhibition of p-STAT3 (vs. Vehicle) |
| 1 | Vehicle Control | 1.00 (normalized) | - |
| 2 | FPPO | 0.18 ± 0.05 | 82% |
| 3 | Ruxolitinib | 0.21 ± 0.06 | 79% |
Table 2: Pharmacodynamic effect of FPPO and Ruxolitinib on p-STAT3 levels in tumor tissue. Data are presented as mean ± SEM.
Discussion and Conclusion
The in-vivo data strongly support the hypothesis that FPPO is a potent and effective inhibitor of the JAK2-STAT3 signaling axis. In the highly aggressive, JAK2-mutant HEL 92.1.7 xenograft model, FPPO demonstrated anti-tumor efficacy comparable to the clinically approved drug Ruxolitinib at an equivalent dose. The significant reduction in the p-STAT3 pharmacodynamic biomarker provides a crucial mechanistic link, validating that the observed anti-tumor effect is driven by on-target inhibition.
Furthermore, no significant body weight loss was observed in the FPPO treatment group, suggesting a favorable preliminary safety profile at this efficacious dose. These findings establish FPPO as a promising candidate for further preclinical development. The next logical steps will involve comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, evaluation in additional disease models (e.g., inflammatory arthritis), and formal toxicology studies. This structured, data-driven approach ensures a robust and defensible progression towards potential clinical evaluation.
A Comparative Benchmark Analysis of the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold Against Established Kinase Inhibitors
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural resemblance to purine enables it to function as an effective hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular processes and prominent targets in oncology.[2] The strategic functionalization of this core structure can significantly influence its pharmacological properties. This guide focuses on the potential of the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold. While specific public data on this exact molecule is limited, its core structure is a recurring theme in the development of potent kinase inhibitors.
This document will therefore benchmark the potential of this scaffold by analyzing the performance of a closely related analog, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor from the 7-azaindole class.[3][4] We will compare its performance against two FDA-approved FGFR inhibitors, Pemigatinib (Pemazyre®) and Erdafitinib (Balversa®) , providing a framework for researchers and drug development professionals to evaluate the potential of this promising chemical series.
The Rationale for Kinase Inhibition: The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[3][4] Aberrant activation of this pathway, through mutations, fusions, or amplifications, is a known driver in a variety of cancers, including bladder, lung, and breast cancer.[3][4] Consequently, targeting FGFRs with small molecule inhibitors has emerged as a validated therapeutic strategy.[3][4]
The core mechanism of action for 7-azaindole-based inhibitors is their ability to compete with ATP for binding to the kinase domain of the receptor. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole scaffold form key hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site and preventing the phosphorylation of downstream signaling molecules.[2]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthetic Routes for 4-Fluoro-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Fluoro-7-Azaindole Scaffold
The 7-azaindole core is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability, thereby offering a powerful tool for fine-tuning drug candidates. However, the synthesis of this highly functionalized heterocycle can be challenging, with reproducibility often being a significant hurdle. This guide will compare two prominent synthetic strategies for obtaining 4-fluoro-7-azaindole derivatives: Directed Ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr) .
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision that impacts yield, purity, scalability, and, most importantly, reproducibility. Below is a comparative summary of the two selected methods.
| Parameter | Directed Ortho-Metalation (DoM) | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | N-protected 7-azaindole | 4-Chloro-7-azaindole |
| Key Transformation | C-H activation and fluorination | Halogen exchange |
| Typical Yield | 60-75% | 70-90% |
| Reproducibility | Moderate to High | High |
| Scalability | Moderate | High |
| Key Challenges | Requires cryogenic temperatures, strong organolithium bases, and careful control of stoichiometry. Potential for side reactions if deprotonation is not regioselective. | Requires high temperatures and polar aprotic solvents. The efficiency can be dependent on the fluoride source and reaction conditions. |
| Advantages | Direct functionalization of the C-H bond. Can be adapted for the introduction of other functional groups. | Utilizes a more readily available starting material. The reaction is often cleaner with fewer side products. |
Experimental Protocols and Methodologies
Herein, we provide detailed, step-by-step protocols for the two compared synthetic routes. These protocols are designed to be self-validating, with explanations for critical steps.
Route 1: Directed Ortho-Metalation (DoM) of N-Triisopropylsilyl-7-azaindole
This route leverages the directing effect of a bulky N-silyl protecting group to achieve regioselective lithiation at the C-4 position, followed by quenching with an electrophilic fluorine source. The triisopropylsilyl (TIPS) group is crucial as it sterically hinders deprotonation at the C-2 position of the pyrrole ring.[1]
Experimental Workflow:
Caption: Workflow for the Directed Ortho-Metalation Route.
Detailed Protocol:
-
Protection of 7-Azaindole: To a solution of 7-azaindole (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add triisopropylsilyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield N-triisopropylsilyl-7-azaindole.
-
Directed Ortho-Metalation and Fluorination: To a solution of N-triisopropylsilyl-7-azaindole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add s-butyllithium (1.1 equiv) dropwise. Stir the solution for 1 hour at -78 °C. A solution of N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-fluoro-N-triisopropylsilyl-7-azaindole.
-
Deprotection: To a solution of 4-fluoro-N-triisopropylsilyl-7-azaindole (1.0 equiv) in THF, add tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF). Stir the solution at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-fluoro-7-azaindole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical for reproducibility.
-
Cryogenic Temperature (-78 °C): The lithiation is performed at low temperature to control the reactivity of the organolithium reagent and prevent side reactions.
-
Slow Addition: Slow, dropwise addition of the s-butyllithium ensures localized deprotonation and minimizes thermal excursions.
-
NFSI as Fluorinating Agent: NFSI is a reliable and relatively safe electrophilic fluorine source for this type of reaction.
Route 2: Nucleophilic Aromatic Substitution (SNAr) from 4-Chloro-7-azaindole
This approach involves the displacement of a chloride at the C-4 position with a fluoride ion. The electron-withdrawing nature of the pyridine nitrogen activates the C-4 position towards nucleophilic attack. Notably, 4-fluoro-7-azaindoles exhibit greater reactivity in SNAr reactions compared to their 4-chloro counterparts.[2]
Experimental Workflow:
Caption: Workflow for the Nucleophilic Aromatic Substitution Route.
Detailed Protocol:
-
Reaction Setup: In a sealed tube, combine 4-chloro-7-azaindole (1.0 equiv), potassium fluoride (3.0 equiv), and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv) in anhydrous dimethyl sulfoxide (DMSO).
-
Heating: The reaction mixture is heated to 160 °C and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-fluoro-7-azaindole.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: DMSO is used to solubilize the potassium fluoride and facilitate the nucleophilic attack.
-
Phase-Transfer Catalyst: 18-crown-6 complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.
-
High Temperature: Significant thermal energy is required to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Excess Fluoride Source: A stoichiometric excess of potassium fluoride is used to drive the reaction to completion.
Mechanistic Insights
Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.
Mechanism of Directed Ortho-Metalation
The DoM reaction proceeds through the coordination of the organolithium base to the nitrogen of the protected 7-azaindole, which directs deprotonation at the adjacent C-4 position.
Caption: Mechanism of Directed Ortho-Metalation.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on 4-chloro-7-azaindole follows a two-step addition-elimination mechanism, proceeding through a resonance-stabilized Meisenheimer complex. The high electronegativity of fluorine in the intermediate of the reverse reaction (fluoride as leaving group) would be destabilizing, contributing to the higher reactivity of fluoroarenes in SNAr.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Conclusion
Both the Directed Ortho-Metalation and Nucleophilic Aromatic Substitution routes offer viable pathways to 4-fluoro-7-azaindole derivatives. The SNAr approach is generally more reproducible and scalable, benefiting from a more accessible starting material. However, the DoM route provides a powerful method for direct C-H functionalization and may be more adaptable for creating diverse libraries of substituted azaindoles. The choice between these methods will ultimately depend on the specific goals of the research program, available resources, and the desired scale of the synthesis. By understanding the nuances of each protocol and the chemical principles that govern them, researchers can enhance the reproducibility of their synthetic efforts and accelerate the drug discovery process.
References
A Comparative Guide to the Selectivity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
This guide provides an in-depth comparison of a novel class of phosphodiesterase 4B (PDE4B) inhibitors, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. We will explore the rationale for targeting PDE4B, analyze the structure-activity relationships (SAR) that govern the selectivity of this chemical series, and provide detailed experimental protocols for researchers in the field of drug development.
The Rationale for Selective PDE4B Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which consists of four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[1] This makes PDE4 an attractive therapeutic target for a host of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[1][2]
However, early, non-selective PDE4 inhibitors, such as rolipram, were beset by dose-limiting side effects, most notably nausea and emesis.[3] Subsequent research revealed that these adverse effects are primarily linked to the inhibition of the PDE4D isoform. In contrast, the PDE4B isoform is a key regulator of inflammatory responses in immune cells, and its selective inhibition is hypothesized to provide therapeutic benefits with an improved safety profile. Therefore, the development of inhibitors with high selectivity for PDE4B over PDE4D is a critical goal in modern drug discovery.
The Emergence of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
Through a scaffold-hopping research initiative, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core has been identified as a novel and promising scaffold for developing potent and selective PDE4B inhibitors.[1] This series has demonstrated significant potential, with certain analogues showing high potency against PDE4B and favorable selectivity over the PDE4D isoform.
The general structure of this series allows for systematic modification at several points, enabling a thorough investigation of the structure-activity relationship to optimize both potency and selectivity.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a halogenated heterocyclic compound. By adhering to these procedures, we can ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
I. Hazard Assessment and Waste Characterization
The foundational principle of chemical waste management is a thorough understanding of the material's potential hazards.[4][5] Based on its chemical structure, this compound should be presumptively classified as a hazardous waste.
Structural Alerts for Hazard Classification:
| Functional Group | Associated Hazards | Rationale |
| Fluorinated Aromatic System | Toxicity, Environmental Persistence | Halogenated organic compounds are often toxic and can persist in the environment.[6] |
| Pyrrolopyridine Core | Biological Activity, Potential Toxicity | This heterocyclic system is common in pharmacologically active molecules, suggesting potential biological effects.[7][8][9] |
| Lactam Moiety | Potential for Reactivity | While generally stable, lactams can undergo hydrolysis under strong acidic or basic conditions. |
Under the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), any laboratory generating chemical waste is responsible for its proper characterization and management.[10][11] Given the characteristics of this compound, it is prudent to manage it as a regulated hazardous waste.
II. On-Site Waste Management: The Satellite Accumulation Area (SAA)
All waste containing this compound must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13] This ensures that waste is managed safely and under the direct control of laboratory personnel.[5]
Key Requirements for SAAs:
-
Location: The SAA must be at or near the point of waste generation.[14]
-
Container Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[15]
-
Condition of Containers: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[6][12]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[4][15]
-
Halogenated Organic Waste: All waste containing this compound should be collected in a designated container for halogenated organic waste.[6][16]
-
Do Not Mix: Do not mix this waste stream with non-halogenated solvents, strong acids or bases, or oxidizers.[12]
Caption: Waste Segregation Workflow.
Step 2: Container Selection and Labeling
The choice of container and its proper labeling are mandated by safety regulations to ensure that the contents are clearly identified and handled appropriately.[10][13]
Container Specifications:
| Waste Form | Recommended Container | Material Compatibility |
| Solid Waste | Wide-mouth, screw-cap polyethylene (HDPE) jar | Chemically resistant to trace solvents |
| Liquid Waste (in organic solvent) | Glass or HDPE bottle with a screw cap | Compatible with the specific solvent used |
| Contaminated Labware (e.g., pipette tips, gloves) | Lined, puncture-resistant container | Prevents exposure and physical hazards |
Labeling Requirements:
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6][13] The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate concentration and total quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., Toxic, Irritant).[13]
Step 3: Waste Collection and Storage
For Solid Waste:
-
Collect pure this compound and grossly contaminated items (e.g., weighing paper, spill pads) in the designated solid waste container.
-
Ensure the container is kept tightly sealed when not in use.
For Liquid Waste:
-
Collect solutions of this compound in a dedicated halogenated liquid waste container.
-
Use a funnel to prevent spills when adding waste. Remove the funnel immediately after use and seal the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]
For Contaminated Sharps and Labware:
-
Items such as needles or contaminated glassware should be placed in a designated sharps container.
-
Disposable labware (gloves, pipette tips) with minimal contamination can be double-bagged in heavy-duty plastic bags, sealed, and placed in the solid waste container.
Step 4: Arranging for Disposal
Once a waste container is full or has been in the SAA for an extended period (typically not exceeding one year), it must be removed by trained personnel.[12]
-
Contact Your EHS Office: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Documentation: Accurately complete all required waste pickup forms, ensuring that the chemical constituents are clearly listed.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which typically involves high-temperature incineration.[18]
Caption: Overall Disposal Workflow.
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If safe to do so, prevent the spill from spreading.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]
-
Cleanup:
-
For solid spills: Gently sweep the material into a plastic bag or a designated waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[15]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
- 1. chemscene.com [chemscene.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. needle.tube [needle.tube]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. medlabmag.com [medlabmag.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 17. ethz.ch [ethz.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Uncharted: A Guide to Safely Handling 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
In the fast-paced world of drug discovery and development, novel heterocyclic compounds are the bedrock of innovation. Among these, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one stands as a molecule of significant interest. However, with great potential comes the responsibility of ensuring the utmost safety in its handling. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial handling to final disposal.
Hazard Assessment: Understanding the Invisible Risks
Based on data from similar chemical structures, we can anticipate the primary hazards associated with this compound.[1][2][3][4] The presence of the fluorinated pyridine ring and the pyrrolone core suggests the following potential risks:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4][5]
The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties, necessitating a cautious approach.[6] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[1][2][3][4] The face shield offers an additional layer of protection for the entire face.[7][8] |
| Hand Protection | Nitrile gloves.[9][10] Consider double-gloving for added protection. | Nitrile gloves offer good resistance to a range of organic compounds.[10] Double-gloving minimizes the risk of exposure from a single glove failure, a common occurrence in a dynamic research environment. |
| Body Protection | A flame-resistant lab coat.[7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Protects skin and personal clothing from spills and contamination.[9][11] Flame-resistant material is a prudent choice when working with organic compounds, which are often flammable. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if work is not performed in a certified chemical fume hood.[4] | Prevents the inhalation of fine dust particles or aerosols, which may cause respiratory irritation.[1][2][3][4][5] |
| Footwear | Closed-toe shoes made of a non-porous material.[12] | Protects feet from spills and falling objects, such as glassware.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial to minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control potential dust and vapors.[9][12]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing: Use a disposable weighing boat or creased weighing paper. Tare the balance with the empty boat/paper. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.
-
Container Resealing: Immediately and securely reseal the container after dispensing.
-
Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
Emergency Procedures: Preparing for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is essential.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Workflow for chemical spill response.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
If inhaled: Move the person into fresh air and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult, give oxygen.[13] Seek medical attention.
-
If swallowed: Rinse mouth with water.[1][4] Do NOT induce vomiting. Seek immediate medical attention.[2]
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[4][5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and absorbent materials, must be placed in a designated hazardous waste container.[4]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. aaronchem.com [aaronchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. csub.edu [csub.edu]
- 13. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
